3-(9-Anthryl)acrylaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-anthracen-9-ylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O/c18-11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHDGEXLFCDTHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308442 | |
| Record name | 3-(9-Anthracenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38982-12-6 | |
| Record name | 3-(9-Anthracenyl)-2-propenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38982-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(9-Anthracenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(9-Anthryl)acrylaldehyde: Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 3-(9-Anthryl)acrylaldehyde, a versatile organic compound valued for its unique photophysical properties. Intended for researchers, chemists, and professionals in drug development, this document delves into the molecule's core chemical and structural characteristics, synthesis, reactivity, and its significant applications as a fluorescent probe and chemical intermediate.
Introduction to a Luminous Molecule
This compound, also known as 9-Anthrylacrolein, is an aromatic aldehyde that features a rigid, planar anthracene core conjugated with a reactive acrylaldehyde group.[1] This unique molecular architecture is the source of its most notable characteristic: strong fluorescence. The extended π-conjugated system, encompassing both the anthracene rings and the propenal side chain, allows for efficient absorption of ultraviolet light and subsequent emission in the visible spectrum. This property has positioned this compound as a valuable tool in various scientific domains, from a building block in the synthesis of complex organic molecules to a sensitive fluorescent probe in analytical chemistry.[1][2] This guide will explore the fundamental aspects of this compound, providing both theoretical understanding and practical insights for its application in a laboratory setting.
Chemical Structure and Nomenclature
The foundational structure of this compound consists of an anthracene moiety linked at the 9-position to a propenal (acrylaldehyde) group.[1] The molecule predominantly exists as the more stable (E)-isomer, or trans-isomer, due to reduced steric hindrance between the anthracene ring and the aldehyde group.[3][4]
-
IUPAC Name: (E)-3-(anthracen-9-yl)prop-2-enal[4]
-
Common Synonyms: 3-(9-Anthryl)acrolein, 9-Anthraceneacrolein, (E)-3-(9-Anthryl)acrylaldehyde[3][4]
The planarity of the anthracene system and the conjugation with the aldehyde functional group are critical to its electronic and photophysical properties. The aldehyde group is a key reactive site, participating in a variety of chemical transformations.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in experimental designs.
| Property | Value | Source(s) |
| Molecular Weight | 232.28 g/mol | [4][5][6] |
| Appearance | Light yellow to amber to dark green powder/crystal | [1][6] |
| Melting Point | 173-175 °C | [5][6] |
| Boiling Point | 458.3 °C at 760 mmHg (Predicted) | [5][6] |
| Solubility | Soluble in Chloroform; Sparingly soluble in water | [1][5] |
| Density | 1.185 g/cm³ (Predicted) | [5][6] |
| LogP | 4.2 - 4.6 | [4][5] |
| Hydrogen Bond Acceptors | 1 | [4][5] |
| Rotatable Bonds | 2 | [4][5] |
The molecule's notable fluorescence is its defining spectroscopic feature. While specific excitation and emission maxima can vary with the solvent environment, anthracene derivatives are known for their characteristic blue fluorescence. For instance, related 9-anthraldehyde-based probes have shown excitation and emission wavelengths around 402 nm and 560 nm, respectively, when designed for specific sensing applications.[7]
Synthesis and Chemical Reactivity
A common and efficient method for the synthesis of this compound involves the oxidation of the corresponding alcohol, (E)-3-(anthracen-9-yl)prop-2-en-1-ol. This reaction typically utilizes a mild oxidizing agent like manganese(IV) oxide (MnO₂) to selectively oxidize the primary alcohol to an aldehyde without affecting the double bond or the aromatic system.
Workflow for the Synthesis of this compound
Caption: The mechanism of a 'turn-on' fluorescent sensor based on Photoinduced Electron Transfer (PET).
This principle allows for the design of highly sensitive and selective probes for various species, including metal ions, anions, and biologically relevant molecules. For example, a probe based on a similar 9-anthraldehyde scaffold was developed for the sensitive detection of Fe(III) ions in aqueous solutions. [7]
Experimental Protocol: Fluorometric Detection of an Analyte
This section provides a generalized, illustrative protocol for using a this compound derivative as a fluorescent probe. Note: This is a template; specific concentrations, solvents, and wavelengths must be optimized for the particular probe-analyte system.
-
Preparation of Stock Solutions:
-
Prepare a 1.0 mM stock solution of the this compound-based probe in a suitable solvent (e.g., HPLC-grade chloroform or acetonitrile).
-
Prepare a 10 mM stock solution of the target analyte in an appropriate buffer or solvent system.
-
-
Titration Experiment:
-
In a series of quartz cuvettes, add a fixed volume of the probe stock solution and dilute with the assay buffer to achieve a final probe concentration of 10 µM.
-
To each cuvette, add increasing volumes of the analyte stock solution to achieve a range of final analyte concentrations (e.g., 0 to 100 µM).
-
Ensure the total volume in each cuvette is constant by adding the appropriate amount of buffer.
-
Incubate the solutions for a predetermined time (e.g., 15 minutes) at room temperature to allow for binding equilibrium.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each sample. Excite the samples at the predetermined optimal excitation wavelength (e.g., λex = 390 nm).
-
Record the emission intensity at the peak emission wavelength (e.g., λem = 480 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the peak emission wavelength as a function of the analyte concentration.
-
Analyze the resulting titration curve to determine parameters such as the limit of detection (LOD) and the binding constant.
-
Safety and Handling
This compound requires careful handling due to its potential hazards.
-
Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319). [1][6]* Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat. [1] * Handling: Avoid generating dust. Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling. [1]* Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at room temperature. [5][6]* Spills and Disposal: In case of a spill, avoid breathing dust and ensure adequate ventilation. Collect the spilled material carefully and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Conclusion
This compound is a compound of significant interest due to the powerful combination of a highly fluorescent anthracene core and a synthetically versatile aldehyde group. Its well-defined structure and predictable reactivity make it an invaluable building block for creating more complex functional molecules. The primary application of this compound and its derivatives lies in the field of fluorescence spectroscopy, where they serve as robust platforms for the design of sensitive and selective chemical sensors. A thorough understanding of its chemical properties, synthesis, and handling is paramount for any researcher aiming to leverage its unique capabilities in their scientific endeavors.
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An In-Depth Technical Guide to the Synthesis and Characterization of 9-Anthrylacrolein
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of 9-Anthrylacrolein
9-Anthrylacrolein, a fluorescent α,β-unsaturated aldehyde, stands as a versatile building block in the landscape of organic synthesis and chemical biology. Its unique molecular architecture, combining the rich photophysical properties of the anthracene core with the reactive potential of the acrolein moiety, makes it a molecule of significant interest. This guide offers a comprehensive exploration of the synthesis, characterization, and key applications of 9-anthrylacrolein, providing researchers and drug development professionals with the foundational knowledge to harness its capabilities. The anthracene unit provides a readily excitable fluorophore, enabling its use in fluorescence labeling and as a probe in biological systems. Concurrently, the conjugated aldehyde functionality serves as a reactive handle for a variety of chemical transformations, including nucleophilic additions and cycloadditions, positioning 9-anthrylacrolein as a valuable synthon for the construction of complex molecular architectures and bioactive compounds.
I. Synthesis of 9-Anthrylacrolein: Navigating the Synthetic Landscape
The synthesis of 9-anthrylacrolein predominantly commences from the commercially available 9-anthraldehyde. The key transformation involves the extension of the aldehyde by a two-carbon unit to introduce the α,β-unsaturated aldehyde functionality. Two primary synthetic strategies have proven effective: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
The Wittig Reaction: A Classic Approach
The Wittig reaction offers a reliable method for the olefination of aldehydes.[1] In this approach, a phosphorus ylide, typically generated from the corresponding phosphonium salt and a strong base, reacts with 9-anthraldehyde to form the desired alkene. For the synthesis of 9-anthrylacrolein, a protected acetaldehyde ylide is often employed to prevent self-condensation of the acrolein product.
Reaction Scheme:
Figure 1: General workflow for the Wittig synthesis of 9-anthrylacrolein.
Experimental Protocol (Illustrative):
A detailed experimental protocol for a Wittig-type reaction to synthesize a similar compound, trans-9-(2-phenylethenyl)anthracene, from 9-anthraldehyde provides a useful reference.[2][3]
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), (methoxymethyl)triphenylphosphonium chloride is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi) is added dropwise. The resulting deep red solution indicates the formation of the phosphorus ylide.
-
Reaction with 9-Anthraldehyde: A solution of 9-anthraldehyde in anhydrous THF is then added slowly to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the protected 9-anthrylacrolein.
-
Deprotection: The protected 9-anthrylacrolein is dissolved in a mixture of THF and aqueous hydrochloric acid and stirred at room temperature until the deprotection is complete (monitored by TLC). The mixture is then neutralized, and the product is extracted, dried, and purified as described above to yield 9-anthrylacrolein.
The Horner-Wadsworth-Emmons (HWE) Reaction: Enhanced Stereoselectivity and Purity
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction, often providing higher yields and greater stereoselectivity, favoring the formation of the (E)-alkene.[4] This reaction employs a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding phosphorus ylide.[5]
Reaction Scheme:
Figure 2: General workflow for the HWE synthesis of 9-anthrylacrolein.
Detailed Experimental Protocol (Horner-Wadsworth-Emmons):
This protocol is a representative procedure for the synthesis of 9-anthrylacrolein.
-
Preparation of the Phosphonate Carbanion: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, washed with hexanes) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add dropwise a solution of diethyl (2,2-diethoxyethyl)phosphonate in anhydrous THF. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Reaction with 9-Anthraldehyde: The reaction mixture is cooled back to 0 °C, and a solution of 9-anthraldehyde in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is carefully quenched by the slow addition of water. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product, the diethyl acetal of 9-anthrylacrolein, is purified by column chromatography on silica gel.
-
Deprotection: The purified acetal is dissolved in a mixture of acetone and 1 M aqueous hydrochloric acid. The solution is stirred at room temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the acetone is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield 9-anthrylacrolein as a solid.
II. Characterization of 9-Anthrylacrolein: A Spectroscopic Profile
Thorough characterization is essential to confirm the identity and purity of the synthesized 9-anthrylacrolein. A combination of spectroscopic techniques provides a detailed fingerprint of the molecule.
Spectroscopic Data Summary
| Technique | Key Features and Expected Values |
| ¹H NMR | Aromatic protons of the anthracene core (multiplets, ~7.5-8.5 ppm), aldehydic proton (doublet, ~9.7 ppm), vinylic protons (doublets of doublets, ~6.5-7.5 ppm).[6][7] |
| ¹³C NMR | Aromatic carbons (~125-135 ppm), carbonyl carbon (~193 ppm), vinylic carbons (~130-155 ppm).[8] |
| IR (Infrared) | C=O stretch of the aldehyde (~1680 cm⁻¹), C=C stretch of the alkene (~1620 cm⁻¹), aromatic C-H and C=C stretches.[9][10] |
| UV-Vis | Characteristic absorption bands of the anthracene chromophore in the UV region (~250-400 nm).[11] |
| Melting Point | A sharp melting point is indicative of high purity. |
| Appearance | Typically a yellow to orange solid. |
¹H NMR Spectroscopy: The ¹H NMR spectrum of 9-anthrylacrolein is characterized by distinct signals corresponding to the aromatic protons of the anthracene moiety, the vinylic protons of the acrolein group, and the aldehydic proton. The aromatic region typically displays a complex pattern of multiplets. The vinylic protons appear as doublets of doublets due to coupling with each other and with the aldehydic proton. The aldehydic proton itself resonates as a doublet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. Key signals include the carbonyl carbon of the aldehyde group at a downfield chemical shift, the carbons of the vinyl group, and the numerous signals corresponding to the carbons of the anthracene core.
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the functional groups present in the molecule. A strong absorption band corresponding to the C=O stretching vibration of the conjugated aldehyde is expected. Additionally, bands for the C=C stretching of the alkene and the aromatic ring, as well as C-H stretching and bending vibrations, will be observed.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is dominated by the electronic transitions of the anthracene chromophore, exhibiting characteristic fine structure.[11] The conjugation with the acrolein moiety can cause a slight red-shift of the absorption maxima compared to unsubstituted anthracene.
III. Applications in Research and Drug Development
The unique combination of a fluorescent reporter and a reactive chemical handle makes 9-anthrylacrolein a valuable tool in various scientific disciplines.
Fluorescent Labeling and Probes
The inherent fluorescence of the anthracene group allows 9-anthrylacrolein to be used as a fluorescent label for biomolecules. The aldehyde functionality can be reacted with primary amines on proteins or other biomolecules through reductive amination or the formation of Schiff bases, covalently attaching the fluorescent tag. These labeled biomolecules can then be visualized and tracked in biological systems using fluorescence microscopy. While direct applications in live-cell imaging are emerging, the principles are well-established for similar fluorescent probes.[12][13]
Diels-Alder Reactions and the Synthesis of Complex Molecules
As a dienophile, 9-anthrylacrolein can participate in Diels-Alder reactions with various dienes to construct complex cyclic and polycyclic systems.[4][14][15][16] The anthracene moiety itself can also act as a diene in certain [4+2] cycloaddition reactions.[4] This reactivity is particularly valuable in the synthesis of natural products and other biologically active compounds, where the Diels-Alder reaction is a key strategy for building molecular complexity in a stereocontrolled manner.
Building Block in the Synthesis of Bioactive Compounds
The acrolein unit is a versatile synthon that can be transformed into a wide range of functional groups. This makes 9-anthrylacrolein a useful starting material for the synthesis of more complex molecules with potential biological activity. The aldehyde can undergo nucleophilic additions, and the double bond can be functionalized through various reactions, providing access to a diverse array of anthracene-containing compounds for screening in drug discovery programs. The synthesis of various bioactive compounds often utilizes such versatile building blocks.[17][18][19][20]
IV. Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 9-anthrylacrolein and its precursors.
-
9-Anthraldehyde: This starting material is an irritant. Avoid inhalation of dust and contact with skin and eyes.[21]
-
Phosphorus Ylides and Phosphonate Carbanions: The strong bases used to generate these reagents, such as n-butyllithium and sodium hydride, are highly reactive and flammable. They must be handled under an inert atmosphere and with appropriate personal protective equipment.
-
9-Anthrylacrolein: While specific toxicity data for 9-anthrylacrolein is limited, acrolein and its derivatives are generally considered to be toxic and irritant. Handle with care in a well-ventilated fume hood, wearing gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
V. Conclusion
9-Anthrylacrolein is a molecule with significant potential for researchers in organic synthesis, materials science, and drug discovery. Its straightforward synthesis from readily available starting materials, coupled with its unique combination of photophysical and chemical properties, makes it an attractive tool for a wide range of applications. This guide has provided a comprehensive overview of its synthesis, characterization, and potential uses, aiming to equip scientists with the knowledge to effectively utilize this versatile compound in their research endeavors. As the demand for sophisticated molecular probes and building blocks continues to grow, the importance of 9-anthrylacrolein and its derivatives is poised to increase.
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A Technical Guide to 3-(9-Anthryl)acrylaldehyde: A Versatile Fluorescent Probe in Thiol Detection and Beyond
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Unique Fluorophore
In the dynamic landscape of biomedical research and drug development, the precise detection and quantification of specific biomolecules are paramount. Among these, thiols, particularly cysteine (Cys), play a critical role in cellular redox homeostasis, enzyme catalysis, and protein structure. The dysregulation of thiol levels is implicated in numerous pathological conditions, making them a key target for diagnostic and therapeutic interventions. 3-(9-Anthryl)acrylaldehyde, a molecule featuring an anthracene core linked to an acrylaldehyde group, has emerged as a powerful tool in this domain.[1] Its utility stems from its function as a "turn-on" fluorescent probe, offering a distinct signal change upon reaction with biological thiols.[2] This guide provides an in-depth technical overview of this compound, from its fundamental chemical properties to its advanced applications in research.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Chemical Formula | C₁₇H₁₂O |
| Molecular Weight | 232.28 g/mol |
| Appearance | Yellow solid |
| Solubility | Sparingly soluble in water, soluble in chloroform |
| CAS Number | 38982-12-6 |
The Chemistry of Detection: A Michael Addition-Driven Fluorescence "Turn-On" Mechanism
The efficacy of this compound as a fluorescent probe lies in its α,β-unsaturated aldehyde functionality, which acts as a Michael acceptor. In its free, unconjugated state, the molecule exhibits minimal fluorescence. This is due to a photoinduced electron transfer (PET) process where the electron-rich anthracene moiety and the electron-deficient acrylaldehyde group interact, quenching the fluorescence.[3]
The detection mechanism is initiated by the nucleophilic attack of a thiol group (specifically, the thiolate anion, -S⁻) on the β-carbon of the acrylaldehyde moiety.[2] This Michael addition reaction disrupts the intramolecular charge transfer (ICT) that quenches the fluorescence. The resulting thioether adduct no longer possesses the conjugated system that facilitated the PET, leading to a significant increase in fluorescence intensity—a "turn-on" response.[3]
Figure 2: Selective detection of Cysteine via intramolecular cyclization.
Protein Labeling and Bioconjugation
The reactivity of this compound towards cysteine residues makes it a valuable tool for protein labeling. Cysteine is a relatively rare amino acid, and its strategic introduction into a protein's sequence via site-directed mutagenesis allows for the site-specific attachment of the fluorescent probe. This enables researchers to track protein localization, conformational changes, and interactions within living cells.
Live-Cell Imaging of Thiols
The ability to penetrate cell membranes and react with intracellular thiols makes this compound suitable for live-cell imaging applications. [4]Visualizing the distribution and dynamics of thiols in real-time provides invaluable insights into cellular processes and the effects of various stimuli, including drug candidates.
Experimental Protocols: A Practical Guide
While the following are generalized protocols, it is crucial to optimize concentrations, incubation times, and buffer conditions for each specific application.
General Protocol for In Vitro Thiol Detection
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
-
Reaction Buffer: Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Assay: In a microplate or cuvette, add the thiol-containing sample to the reaction buffer.
-
Probe Addition: Add the this compound stock solution to a final concentration typically in the low micromolar range.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time to allow the reaction to proceed.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. The emission maximum for the thiol adduct of similar anthracene-based probes is often in the blue to green region of the spectrum.
General Protocol for Live-Cell Imaging
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging dish or coverslip.
-
Probe Loading: Prepare a working solution of this compound in a serum-free cell culture medium (final concentration typically 1-10 µM).
-
Incubation: Remove the culture medium from the cells and add the probe-containing medium. Incubate for a specific duration (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.
-
Washing: Remove the probe-containing medium and wash the cells with fresh, pre-warmed medium or PBS to remove any unreacted probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the anthracene fluorophore.
Figure 3: A simplified workflow for live-cell imaging of thiols.
Data Interpretation and Considerations
A significant increase in fluorescence intensity upon addition of the probe to the sample is indicative of the presence of thiols. For quantitative analysis, a standard curve should be generated using known concentrations of the target thiol.
Potential Pitfalls and Solutions:
-
Autofluorescence: Biological samples can exhibit autofluorescence. It is essential to include a control sample without the probe to measure and subtract this background signal.
-
Probe Stability: Like many fluorescent molecules, this compound can be susceptible to photobleaching. Minimize light exposure during experiments and imaging.
-
Selectivity: While selective for thiols, the probe may react with other highly nucleophilic species under certain conditions. Appropriate controls are necessary to confirm the specificity of the signal.
Advantages and Limitations
Table 2: Advantages and Limitations of this compound as a Fluorescent Probe
| Advantages | Limitations |
| "Turn-on" response: Low background signal enhances sensitivity. | Photostability: Susceptible to photobleaching with prolonged light exposure. |
| Good selectivity for thiols: Michael addition chemistry favors reaction with thiols. | Potential for off-target reactions: Can react with other strong nucleophiles. |
| Suitable for live-cell imaging: Cell-permeable and reacts under physiological conditions. | Limited quantitative data in the public domain: Specific photophysical properties can be hard to find. |
| Potential for ratiometric sensing design: The anthracene core can be incorporated into more complex probes. | Synthesis can be multi-step: May not be readily available in all research labs. |
Future Directions and Drug Development Applications
The unique reactivity of this compound and similar probes opens up exciting avenues in drug development.
-
High-Throughput Screening (HTS): The "turn-on" fluorescence response is well-suited for HTS assays to identify compounds that modulate thiol levels or inhibit thiol-dependent enzymes. [5]* Toxicity Studies: The probe can be used to assess the impact of drug candidates on cellular redox balance by monitoring changes in intracellular thiol concentrations.
-
Covalent Drug Discovery: As the probe itself is a covalent modifier, it serves as a model for understanding the reactivity and selectivity of covalent inhibitors that target cysteine residues in proteins.
The development of next-generation probes based on the this compound scaffold, potentially with improved photostability and ratiometric capabilities, will further enhance their utility in both basic research and drug discovery pipelines.
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An In-Depth Technical Guide to the Spectral Properties of 3-(9-Anthryl)acrylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Luminescence of the Anthracene Core
The anthracene moiety, a fundamental building block in the world of photophysics, continues to captivate researchers with its robust fluorescence and versatile electronic properties. Its rigid, planar structure gives rise to characteristic well-defined vibronic features in its absorption and emission spectra, making it an ideal scaffold for the development of fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers.[1] The strategic functionalization of the anthracene core allows for the fine-tuning of its photophysical characteristics, including absorption and emission wavelengths, fluorescence quantum yields, and lifetimes, thereby enabling the rational design of molecules for specific applications. This guide focuses on a particularly intriguing derivative, 3-(9-Anthryl)acrylaldehyde, a molecule that combines the luminescent powerhouse of anthracene with a reactive acrylaldehyde group, opening avenues for its use as a fluorescent label and a building block in complex molecular architectures.
Molecular Identity and Physicochemical Characteristics
This compound, also known as 9-Anthrylacrolein, is a yellow crystalline solid.[2] Its core structure consists of an anthracene unit attached to an acrylaldehyde group.[2] This conjugation extends the π-system of the anthracene core, influencing its electronic and spectral properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₇H₁₂O | [3][4] |
| Molecular Weight | 232.28 g/mol | [3][4] |
| CAS Number | 38982-12-6 | [3] |
| Appearance | Light yellow to amber to dark green powder/crystal | [4] |
| Melting Point | 173-175 °C | [4] |
| Solubility | Soluble in Chloroform, sparingly soluble in water | [2][4] |
Synthesis of the Core Moiety
The synthesis of this compound and its derivatives is most commonly achieved through a Wittig or Horner-Wadsworth-Emmons olefination reaction. This approach involves the reaction of 9-anthraldehyde with a suitable phosphorus ylide or phosphonate ester.
A representative synthetic approach for a closely related derivative, ethyl (E)-3-(anthracen-9-yl)prop-2-enoate, involves a solventless Wittig reaction between 9-anthracenylcarbaldehyde and ethoxycarbonylmethylidenephosphorane, heated to 130°C. This reaction proceeds with high efficiency, demonstrating a robust and scalable method for accessing this class of compounds.[5]
A similar strategy can be employed for the synthesis of this compound, by reacting 9-anthraldehyde with the appropriate phosphorus ylide derived from a protected acrolein equivalent.
Unraveling the Spectral Properties: A Deep Dive
The spectral properties of this compound are dominated by the extended π-conjugation of the anthracene core with the acrylaldehyde substituent. This conjugation is expected to lead to a red-shift in both the absorption and emission spectra compared to unsubstituted anthracene.
UV-Visible Absorption Spectroscopy
The UV-Vis absorption spectrum of anthracene in cyclohexane exhibits characteristic vibronic bands with a maximum at approximately 356 nm.[6] For this compound, the addition of the acrylaldehyde group in conjugation with the anthracene ring is expected to shift the absorption maximum to longer wavelengths.
Fluorescence Emission Spectroscopy
The fluorescence of this compound is a key feature, making it a valuable tool in various applications. The emission spectrum is expected to be a mirror image of the absorption spectrum, displaying characteristic vibronic structures.
A study on (E)-3-(Anthracen-9-yl)-1-(2-bromophenyl)prop-2-en-1-one in chloroform revealed a fluorescence emission maximum at 450 nm upon excitation at 380 nm.[7] This provides a strong indication of the expected emission wavelength for this compound in a non-polar solvent.
Diagram 1: Key Factors Influencing Spectral Properties
Caption: Interplay of structural and environmental factors on the spectral output.
The Influence of Solvent: Solvatochromism
The photophysical properties of anthracene derivatives can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. Generally, an increase in solvent polarity can lead to a red-shift (bathochromic shift) in the emission spectrum, particularly for molecules with a significant change in dipole moment between the ground and excited states. While a specific solvatochromic study on this compound is not extensively documented, the presence of the electron-withdrawing acrylaldehyde group suggests a potential for such effects.
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Anthracene itself has a fluorescence quantum yield of approximately 0.27 in ethanol.[6] For 9,10-disubstituted anthracene derivatives, this value can be significantly higher.[8]
The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. For many anthracene derivatives, lifetimes are typically in the range of a few nanoseconds.[8]
Experimental Protocols: A Practical Guide
The accurate determination of the spectral properties of this compound requires rigorous experimental procedures. The following protocols provide a framework for such characterization.
UV-Visible Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima of this compound in various solvents.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., chloroform). From this stock, prepare a series of dilute solutions in the desired solvents (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorption Measurement: Record the UV-Vis absorption spectrum of each solution using a dual-beam spectrophotometer, using the respective pure solvent as a reference.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum determined in the previous step.
Diagram 2: Workflow for Spectral Characterization
Caption: A streamlined process for acquiring and analyzing spectral data.
Relative Fluorescence Quantum Yield Determination
Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.
Methodology:
The comparative method of Williams et al. is a widely accepted technique for determining relative fluorescence quantum yields.[9]
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. 9,10-Diphenylanthracene in cyclohexane (Φf = 0.90) is a suitable candidate.[9]
-
Absorbance Matching: Prepare solutions of the standard and the sample in the same solvent with identical absorbance values at the same excitation wavelength. The absorbance should be kept below 0.1.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra of both the standard and the sample under identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).
-
Calculation: The quantum yield of the sample (Φx) can be calculated using the following equation:
Φx = Φs * (Ix / Is) * (ηx² / ηs²)
Where:
-
Φs is the quantum yield of the standard.
-
Ix and Is are the integrated fluorescence intensities of the sample and the standard, respectively.
-
ηx and ηs are the refractive indices of the sample and standard solutions, respectively.
-
Potential Applications in Research and Development
The unique combination of a fluorescent anthracene core and a reactive aldehyde group makes this compound a versatile molecule with potential applications in several fields:
-
Fluorescent Labeling: The aldehyde group can be readily reacted with primary amines on biomolecules, such as proteins and peptides, to form a stable Schiff base, thereby covalently attaching the fluorescent anthracene tag.
-
Chemical Sensing: The electronic properties of the anthracene moiety can be sensitive to its local environment. This opens the possibility of designing chemosensors where the binding of an analyte to a receptor linked to the this compound core modulates its fluorescence output.
-
Materials Science: As a building block, it can be incorporated into polymers and other materials to impart fluorescent properties, leading to the development of novel light-emitting materials.
Conclusion and Future Perspectives
This compound stands as a molecule of significant interest at the intersection of organic synthesis, photophysics, and materials science. While its fundamental spectral properties can be inferred from the extensive knowledge of anthracene chemistry, a comprehensive and dedicated study of its photophysical behavior in a range of environments would be highly valuable. Such studies would not only provide a deeper understanding of the structure-property relationships in this class of molecules but also accelerate its adoption in the development of next-generation fluorescent tools for research, diagnostics, and materials innovation. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and exploit the full potential of this luminous molecule.
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A Technical Guide to 3-(9-Anthryl)acrylaldehyde: Synthesis, Properties, and Applications in Chemosensing
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Intersection of Structure and Function
3-(9-Anthryl)acrylaldehyde (CAS No. 38982-12-6), also known as 9-anthrylacrolein, is a fluorescent aromatic aldehyde that stands at the crossroads of classic organic chemistry and modern materials science.[1] Its unique molecular architecture, which combines the rich photophysical properties of an anthracene core with the versatile reactivity of an α,β-unsaturated aldehyde, makes it a valuable tool in chemical synthesis and a highly effective platform for the development of fluorescent probes.[1] This guide provides an in-depth exploration of its synthesis, core chemical principles, and its application as a chemodosimeter, particularly for the detection of biologically relevant thiols.
Core Molecular Attributes
The fundamental characteristics of this compound are dictated by the electronic interplay between its two primary functional components: the anthracene nucleus and the acrylaldehyde moiety.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 38982-12-6 | [1] |
| Molecular Formula | C₁₇H₁₂O | [2][3] |
| Molecular Weight | 232.28 g/mol | [2][4] |
| Appearance | Yellow solid/powder to crystal | [1] |
| Melting Point | 173-175 °C | [5][6] |
| Solubility | Soluble in Chloroform; Sparingly soluble in water | [1][5][6] |
| IUPAC Name | (2E)-3-(anthracen-9-yl)prop-2-enal | [2][4] |
The Anthracene Fluorophore
The anthracene unit is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings.[7] This extensive π-conjugated system is responsible for the molecule's characteristic UV-Vis absorption and fluorescence. Anthracene and its derivatives typically exhibit strong absorption bands in the UV region between 320 and 420 nm.[8] Upon excitation, they emit light, usually in the blue-to-green region of the visible spectrum, a property that is highly sensitive to the local chemical environment and substitution on the anthracene core.[7][9] The substitution at the 9-position extends the conjugation, influencing the energy of the frontier molecular orbitals and thus the absorption and emission wavelengths.[7]
Synthesis of this compound
The most common and efficient synthesis of this compound involves a two-stage process: the formylation of anthracene to produce the key intermediate, 9-anthraldehyde, followed by an olefination reaction to extend the side chain.
Stage 1: Vilsmeier-Haack Formylation of Anthracene
The introduction of an aldehyde group onto the electron-rich anthracene ring is effectively achieved via the Vilsmeier-Haack reaction.[10][11][12][13] This reaction employs a Vilsmeier reagent, a chloromethyliminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11][13] The Vilsmeier reagent acts as a mild electrophile, attacking the electron-rich 9-position of the anthracene ring.[11] Subsequent hydrolysis of the resulting iminium salt intermediate yields 9-anthraldehyde.[10][13]
Caption: Vilsmeier-Haack formylation of anthracene.
Stage 2: Wittig-Type Olefination
With 9-anthraldehyde in hand, the acrylaldehyde moiety is constructed using a Wittig reaction or a related olefination protocol.[4][14] A common approach involves the reaction of 9-anthraldehyde with a phosphorus ylide bearing the required two-carbon aldehyde equivalent. A solventless Wittig olefination with a conjugated phosphorane has been shown to be an effective method for preparing related (E)-3-(9-Anthryl)acrylates.[4]
Detailed Experimental Protocol: Wittig Reaction
-
Preparation of the Ylide (Illustrative): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suitable phosphonium salt (e.g., (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide) is suspended in an anhydrous solvent like THF.
-
Deprotonation: The suspension is cooled to a low temperature (e.g., -78 °C), and a strong base (e.g., n-butyllithium) is added dropwise to generate the corresponding phosphorus ylide. The mixture is allowed to stir for a period to ensure complete formation of the ylide.
-
Reaction with Aldehyde: A solution of 9-anthraldehyde in anhydrous THF is added slowly to the cold ylide solution.
-
Work-up and Purification: After the reaction is complete, it is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The product is extracted into an organic solvent, dried, and concentrated. The crude product, this compound, is then purified by column chromatography on silica gel to yield a bright yellow solid.[4]
Reactivity and Application as a Fluorescent Chemosensor
The key to the utility of this compound as a chemosensor lies in its α,β-unsaturated aldehyde system, which serves as an excellent Michael acceptor.[3][15][16][17][18]
The Michael Addition Reaction
The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[3][15][16][17][18] In the case of this compound, the electron-withdrawing aldehyde group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by soft nucleophiles.
Caption: Michael addition sensing mechanism.
Application: Detection of Biological Thiols
Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining redox homeostasis in biological systems.[19][20][21][22] Aberrant levels of these thiols are linked to numerous diseases.[21] The sulfhydryl group (-SH) of these molecules is a potent nucleophile at physiological pH, making them ideal Michael donors.
The reaction of a thiol with this compound proceeds via a Michael addition mechanism.[20][21] This covalent bond formation disrupts the π-conjugation of the acrylaldehyde system linked to the anthracene fluorophore. The consequence of this disruption is a significant change in the molecule's electronic structure, which in turn modulates its photophysical properties. Typically, the extended conjugation in the parent molecule results in fluorescence. The Michael addition saturates the double bond, breaking the conjugation between the anthracene and the carbonyl group. This often leads to a quenching ("turn-off") of fluorescence or a significant blue-shift in the emission spectrum, providing a clear signal for the presence of the thiol.[19][23]
Hypothetical Protocol: Fluorescent Detection of Glutathione
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in an organic solvent such as DMSO or acetonitrile. Prepare a stock solution of glutathione (GSH) in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Assay Preparation: In a series of microplate wells or cuvettes, add the aqueous buffer.
-
Probe Addition: Add a small aliquot of the this compound stock solution to each well to a final concentration in the low micromolar range (e.g., 1-10 µM).
-
Analyte Addition: Add varying concentrations of the GSH stock solution to the wells. Include a control well with no GSH.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a short period (e.g., 15-30 minutes) to allow the reaction to proceed.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader or fluorometer. The excitation wavelength should be set near the absorption maximum of the anthracene moiety (typically ~360-390 nm), and the emission should be monitored at the peak fluorescence wavelength of the probe.
-
Data Analysis: Plot the fluorescence intensity against the concentration of GSH. A decrease in fluorescence intensity with increasing GSH concentration would indicate a "turn-off" sensing mechanism. The detection limit can be calculated from the standard deviation of the blank and the slope of the calibration curve.
Safety and Handling
This compound is classified as causing skin and serious eye irritation.[1] It may also be harmful if swallowed, in contact with skin, or if inhaled.[19] Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[19]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[19]
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[5][6]
Conclusion
This compound is a molecule of significant utility, bridging fundamental organic reactivity with advanced applications in fluorescence sensing. Its synthesis is accessible through well-established organic transformations. The inherent photophysical properties of its anthracene core, combined with the Michael acceptor reactivity of its acrylaldehyde arm, create a powerful and logical framework for the design of chemodosimeters. For researchers in drug discovery and chemical biology, this compound offers a versatile platform for developing probes to detect and quantify biologically important nucleophiles, providing valuable insights into cellular processes and disease states.
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Physical properties of 3-(9-Anthryl)acrylaldehyde (melting point, solubility)
An In-depth Technical Guide:
Physical Properties of 3-(9-Anthryl)acrylaldehyde: A Guide for Researchers
Introduction
This compound, also known as 9-Anthrylacrolein, is a fluorescent aromatic compound characterized by its rigid anthracene core conjugated with an acrylaldehyde functional group.[1] Its unique photophysical properties make it a valuable tool in chemical and biological research, particularly as a fluorescent probe for imaging and detection.[1] For professionals in drug development and materials science, a precise understanding of its fundamental physical properties—namely its melting point and solubility—is not merely academic. These parameters are critical for predicting compound stability, designing reaction conditions, developing purification strategies, and formulating delivery systems.
This guide provides a detailed examination of the core physical properties of this compound. Beyond presenting established data, it offers field-proven experimental protocols for the validation of these properties, explaining the scientific rationale behind each methodological step to ensure accuracy and reproducibility in your laboratory setting.
Core Physical and Chemical Properties
This compound typically appears as a yellow crystalline solid.[1] Its stability and handling in a research context are directly influenced by its physical state and solubility profile. The key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 38982-12-6 | [1][2][3] |
| Molecular Formula | C₁₇H₁₂O | [2][3][4] |
| Molecular Weight | 232.28 g/mol | [3][4] |
| Appearance | Light yellow to amber powder/crystal | [3] |
| Melting Point | 173-175 °C | [2][3] |
| Solubility (Qualitative) | - Soluble in Chloroform- Sparingly soluble in water | [1][2][3] |
| Storage Conditions | Room temperature, under an inert atmosphere | [2][3] |
The melting point of 173-175 °C is a crucial indicator of the compound's purity.[2][3] A sharp melting range, as reported, typically signifies a high degree of purity. Any significant deviation or broadening of this range in a laboratory sample would warrant further purification and analysis.
The compound's solubility profile highlights its predominantly nonpolar character, attributed to the large, hydrophobic anthracene ring system. Its stated solubility in chloroform, a nonpolar organic solvent, is expected.[2][3] Conversely, it is sparingly soluble in water, a highly polar solvent.[1] This information is foundational for selecting appropriate solvent systems for chemical reactions, chromatographic purification, and the preparation of stock solutions.
Experimental Determination Protocols
To ensure the integrity of research, these physical properties should be empirically verified for each new batch of the compound. The following protocols are designed to be self-validating systems for this purpose.
Protocol 1: Melting Point Determination via Capillary Method
The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Initial Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (i.e., to ~155 °C).
-
Ramped Heating: Decrease the heating rate to 1-2 °C per minute. This slow ramp is critical to allow the temperature of the heating block and the sample to equilibrate, ensuring an accurate reading.
-
Observation and Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has melted into a clear liquid.
-
-
Reporting: The melting point is reported as the T₁-T₂ range. For a pure sample, this range should be narrow and fall within the literature value of 173-175 °C.[2][3]
Expertise-Driven Rationale: A broad melting range (>2 °C) is a strong indicator of impurities. Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point. Therefore, this simple measurement also serves as a preliminary check on compound purity.
Protocol 2: Comprehensive Solubility Profiling
This protocol moves beyond qualitative descriptors to establish a semi-quantitative understanding of solubility in a range of common laboratory solvents.
Methodology:
-
Solvent Selection: Prepare a panel of solvents with varying polarities. A recommended starting set includes:
-
Polar Protic: Water, Methanol
-
Polar Aprotic: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)
-
Nonpolar: Chloroform, Toluene, Hexane
-
-
Standardized Measurement:
-
To a series of labeled vials, add a pre-weighed amount of this compound (e.g., 10 mg).
-
To each vial, add a measured volume of a single solvent (e.g., 1.0 mL) to assess solubility at 10 mg/mL.
-
-
Equilibration: Cap the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours) to ensure the system reaches equilibrium. Sonication can be used to accelerate dissolution.
-
Visual Assessment: Observe each vial for the presence of undissolved solid.
-
Classification: Classify the solubility based on visual inspection:
-
Soluble: No solid particles are visible (>10 mg/mL).
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble/Sparingly Soluble: The majority of the solid remains undissolved (<1 mg/mL).
-
Trustworthiness Through System Design: This systematic approach provides a more comprehensive profile than a single data point. By testing across a polarity spectrum, a researcher gains predictive power for choosing solvent systems for various applications, from NMR sample preparation to reaction scale-up. The use of fixed mass/volume ratios makes the results comparable across different laboratories and experiments.
Logical Workflow for Physical Property Validation
The following diagram illustrates the logical workflow for a comprehensive physical characterization of a new sample of this compound.
Sources
3-(9-Anthryl)acrylaldehyde molecular weight and formula
An In-Depth Technical Guide to 3-(9-Anthryl)acrylaldehyde: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (also known as 9-Anthrylacrolein), a versatile organic compound valued for its unique photophysical properties and its role as a key synthetic intermediate. Tailored for researchers, chemists, and professionals in drug development, this document delves into the molecule's core attributes, synthesis protocols, spectroscopic signature, and critical applications, grounding all information in authoritative scientific literature.
Core Molecular Profile
This compound is a conjugated system where an anthracene nucleus is linked to an acrylaldehyde moiety. This structure bestows the molecule with significant fluorescence and reactivity, making it a compound of interest in materials science and medicinal chemistry. Its fundamental properties are summarized below.
| Property | Data | Reference(s) |
| Chemical Formula | C₁₇H₁₂O | [1],[2] |
| Molecular Weight | 232.28 g/mol | [1],[2] |
| CAS Number | 38982-12-6 | [1] |
| Appearance | Light yellow to amber powder or crystalline solid | [2] |
| Melting Point | 173-175 °C | [3] |
| Solubility | Soluble in Chloroform | [2] |
| IUPAC Name | (2E)-3-(Anthracen-9-yl)prop-2-enal | [1] |
| Synonyms | 3-(9-Anthryl)acrolein, 9-Anthracenacrolein, 3-(Anthracen-9-yl)acrylaldehyde | [1] |
Synthesis and Mechanism
The most reliable and high-yield synthesis of this compound is achieved via a Wittig reaction, a cornerstone of aldehyde olefination in organic chemistry. This process involves the reaction of a phosphorus ylide with an aldehyde. In this case, the precursor is 9-Anthraldehyde (also known as 9-Anthracenecarboxaldehyde).
The causality behind this choice of reaction lies in its high degree of regioselectivity and stereoselectivity, typically favoring the formation of the E (trans) isomer, which is the more thermodynamically stable product. The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.
Experimental Protocol: Two-Step Synthesis
This protocol is a self-validating system, beginning with the synthesis of the 9-Anthraldehyde precursor, which is then used in the subsequent Wittig reaction.
Part A: Synthesis of 9-Anthraldehyde (Precursor)
This procedure is adapted from a well-established formylation reaction of anthracene.[4]
-
Reagent Preparation : In a 2-L round-bottomed flask equipped with a mechanical stirrer and reflux condenser, place N-methylformanilide (35 g, 0.26 mol) and o-dichlorobenzene (20 mL).
-
Vilsmeier Reagent Formation : Cool the flask in an ice bath and slowly add phosphorus oxychloride (35 g, 0.23 mol). Stir for 15 minutes.
-
Reaction : Add anthracene (22.5 g, 0.13 mol) to the mixture. Heat the flask on a steam bath to 90–95°C with stirring. The anthracene will dissolve, forming a deep red solution, and hydrogen chloride gas will evolve. Maintain heating for 1 hour.
-
Work-up : Cool the mixture and add a solution of crystalline sodium acetate (140 g) in water (250 mL) to hydrolyze the intermediate and neutralize acid.
-
Purification : Steam distill the mixture to remove the o-dichlorobenzene and most of the methylaniline. The residual oil will solidify upon cooling. Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallization : Recrystallize the crude product from glacial acetic acid to yield pure, yellow needles of 9-Anthraldehyde.
Part B: Wittig Olefination to this compound
This protocol is based on standard Wittig methodology for α,β-unsaturated aldehyde synthesis, analogous to procedures for similar acrylates.[5]
-
Ylide Generation : In a flame-dried, nitrogen-purged flask, suspend (formylmethyl)triphenylphosphonium chloride (a commercially available Wittig salt) in anhydrous THF. Cool to 0°C and add a strong base, such as potassium tert-butoxide, portion-wise until the characteristic orange-red color of the ylide persists.
-
Reaction : Dissolve the 9-Anthraldehyde (synthesized in Part A) in anhydrous THF and add it dropwise to the stirred ylide solution at 0°C.
-
Completion : Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction completion by TLC (Thin Layer Chromatography).
-
Quenching & Extraction : Quench the reaction by adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel, add diethyl ether, and wash sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude solid contains the product and triphenylphosphine oxide. Purify via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate pure this compound.
B. Fluorescent Probes and Chemosensors
The aldehyde group is a versatile functional handle for creating Schiff bases. By reacting this compound with various amines, researchers can develop highly sensitive and selective fluorescent probes. The fluorescence of the anthracene core is often sensitive to its local environment. Upon binding of an analyte to the Schiff base derivative, conformational changes or electronic perturbations can lead to a measurable change in fluorescence intensity ("turn-on" or "turn-off" sensing) or a shift in emission wavelength.
For example, while not using the acrylaldehyde derivative directly, a probe synthesized from the precursor 9-anthraldehyde and 4-aminoacetophenone was shown to be an effective sensor for Fe(III) ions in aqueous solutions. [6]This principle is directly extensible to this compound, where the extended conjugation could further modulate the sensing properties.
Safety and Handling
As a reactive aldehyde and fine chemical, proper handling of this compound is imperative.
-
GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation). [2]* Precautionary Statements : P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [2]* Handling : Use in a well-ventilated area or fume hood. Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing.
-
Storage : Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group. [2]* Incompatibilities : Avoid strong oxidizing agents and strong bases. [7]
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents. Retrieved from [Link]
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Royal Society of Chemistry. (2016). A facile fluorescent probe based on anthraldehyde for trace Fe(iii) ion determination. Analytical Methods. Retrieved from [Link]
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Organic Syntheses. (n.d.). 9-ANTHRALDEHYDE. Retrieved from [Link]
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ResearchGate. (n.d.). The normalized UV/Vis absorption and fluorescence spectra. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for Hydrosilylation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3-(anthracene-9-yl)acrylonitriles. Retrieved from [Link]
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MDPI. (2022). Systematic Screening of Trigger Moieties for Designing Formaldehyde Fluorescent Probes. Retrieved from [Link]
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ResearchGate. (2016). Preparation of 3-(anthran-9-yl)acrylates and 9-aroylethenylanthracenes. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis spectra of 9-anthracenylmethyl acrylate. Retrieved from [Link]
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Springer. (n.d.). A reaction-based fluorescence probe for selective detection of formaldehyde. Retrieved from [Link]
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National Institutes of Health. (n.d.). 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. Retrieved from [Link]
-
LookChem. (n.d.). 3-(9-Anthryl)acrolein. Retrieved from [Link]
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University of Zaragoza. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of 3-(9-Anthryl)acrylaldehyde for Research and Development
This guide provides comprehensive safety and handling protocols for 3-(9-Anthryl)acrylaldehyde, a compound utilized in chemical and biological research.[1] Addressed to researchers, scientists, and drug development professionals, this document synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Compound Profile and Hazard Identification
This compound, also known as 9-Anthrylacrolein, is a yellow crystalline solid.[1] While it is a valuable fluorescent probe in various research applications, a thorough understanding of its potential hazards is paramount.[1] The toxicological properties of this compound have not been fully investigated, necessitating a cautious approach to its handling.[2]
1.1. Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C17H12O | [3][4][5] |
| Molecular Weight | 232.28 g/mol | [4] |
| Appearance | Yellow to yellow-green crystalline powder | [2] |
| Melting Point | 173-175 °C | [4][6] |
| Boiling Point | 458.3±14.0 °C (Predicted) | [4] |
| Solubility | Soluble in Chloroform, Sparingly soluble in water | [1][6] |
| Storage Temperature | Room Temperature, under inert atmosphere | [4][6] |
1.2. Known and Potential Hazards
Based on available Safety Data Sheets (SDS), this compound is associated with the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][7]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.[2][7]
-
Digestive Tract Irritation: Ingestion may cause irritation of the digestive tract.[2]
It is crucial to note that the toxicological properties have not been fully investigated.[2] Therefore, it should be handled as a potentially hazardous substance.
The Hierarchy of Controls: A Systematic Approach to Safety
To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls is recommended. This framework prioritizes the most effective control measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.
-
Ventilation: Always handle this compound in a well-ventilated area.[2][8] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[7][9] This is critical to minimize the risk of inhalation, which can cause respiratory tract irritation.[2][7]
-
Eyewash Stations and Safety Showers: Facilities where this chemical is handled must be equipped with an eyewash station and a safety shower.[2] In the event of accidental contact, immediate access to these safety features is crucial for minimizing injury.
Administrative Controls: Standard Operating Procedures and Training
Well-defined procedures and comprehensive training are essential for reinforcing safe handling practices.
-
Standard Operating Procedures (SOPs): Detailed SOPs for handling this compound should be developed and readily accessible. These should cover all aspects from receipt of the compound to its final disposal.
-
Training: All personnel who will handle this compound must receive documented training on its hazards, safe handling procedures, and emergency protocols.
-
Workplace Practices:
Personal Protective Equipment (PPE): The Final Barrier
PPE is a critical last line of defense. The following PPE must be worn when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][8]
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin contact.[9][11][12] Given that solvents may be used with this compound, select gloves that are resistant to the specific solvent. Regularly inspect gloves for any signs of degradation or puncture.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.[9][11]
-
-
Respiratory Protection: Under normal use conditions with adequate engineering controls (i.e., a fume hood), respiratory protection may not be necessary.[8] However, if dust generation is unavoidable, a particle filter respirator may be required.[8]
Storage and Incompatibility
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][8] Some sources indicate that the compound is air-sensitive and should be stored under an inert atmosphere.[6][8]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[8]
Spill and Waste Disposal Procedures
A clear and practiced protocol for managing spills and disposing of waste is essential.
7.1. Spill Response Workflow
Caption: A stepwise workflow for safely managing a spill of this compound.
7.2. Spill Cleanup Protocol
-
Evacuate and Alert: Clear the immediate area of all personnel and alert your supervisor and the institutional Environmental Health and Safety (EH&S) department.[11]
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including gloves, safety goggles, and a respirator if there is a risk of airborne dust.[11]
-
Contain and Clean:
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Waste Disposal: Dispose of the container with the spilled material and any contaminated cleaning materials as hazardous waste in accordance with local, state, and federal regulations.[9]
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [2][8] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops. | |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2] |
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 9-Anthraldehyde, 99%. Retrieved from [Link]
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LookChem. (n.d.). 3-(9-Anthryl)acrolein. Retrieved from [Link]
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Fortune Chemical. (2025). Safety Hazards of 9-Anthraldehyde: What You Must Know. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Unraveling the Luminescence of 9-Anthrylacrolein: A Technical Guide to its Fluorescence Mechanism
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth exploration of the fluorescence mechanism of 9-Anthrylacrolein, a fascinating molecule with significant potential in the development of advanced fluorescent probes. We will dissect its photophysical behavior, grounded in the principles of intramolecular charge transfer, and provide practical insights into its synthesis and characterization.
Introduction: The Allure of the Anthracene Scaffold
Anthracene and its derivatives have long been cornerstones in the field of fluorescence spectroscopy due to their high quantum yields and sensitivity to their local environment. 9-Anthrylacrolein, which incorporates an electron-withdrawing acrolein group at the 9-position of the anthracene core, represents a classic example of a "push-pull" fluorophore. This strategic design gives rise to complex and highly useful photophysical properties, primarily governed by intramolecular charge transfer (ICT) phenomena. Understanding the nuances of this mechanism is paramount for harnessing the full potential of 9-Anthrylacrolein in applications ranging from cellular imaging to materials science.
The Core Mechanism: A Tale of Two Excited States
The fluorescence of 9-Anthrylacrolein is not a simple, one-step process. Upon photoexcitation, the molecule transitions from its ground state (S₀) to an initial excited state, often referred to as the Locally Excited (LE) state . In this state, the electron density is largely confined to the anthracene ring system. However, the presence of the electron-donating anthracene moiety and the electron-withdrawing acrolein group facilitates a rapid relaxation to a lower-energy Intramolecular Charge Transfer (ICT) state .
This ICT process involves the transfer of electron density from the anthracene core to the acrolein substituent, resulting in a significant increase in the molecule's dipole moment in the excited state. The extent of this charge transfer and the energy of the ICT state are exquisitely sensitive to the surrounding environment, particularly the polarity of the solvent.
The Influence of Solvent Polarity: Solvatochromism
In non-polar solvents, the energy difference between the LE and ICT states is relatively small, and emission may occur from the LE state, resulting in a structured, blue-shifted fluorescence spectrum characteristic of the anthracene moiety. However, as the solvent polarity increases, the highly polar ICT state is stabilized to a greater extent than the less polar LE state. This stabilization leads to a significant red-shift in the fluorescence emission, a phenomenon known as solvatochromism . This pronounced sensitivity to solvent polarity is a key feature of 9-Anthrylacrolein's fluorescence and is the basis for its application as a polarity sensor.
The Role of Molecular Geometry: The Twisted Intramolecular Charge Transfer (TICT) Model
For many "push-pull" systems, including those based on anthracene, the ICT state can be further stabilized by a conformational change. The Twisted Intramolecular Charge Transfer (TICT) model posits that in the excited state, rotation around the single bond connecting the donor (anthracene) and acceptor (acrolein) moieties can lead to a perpendicular geometry.[1] This twisting decouples the π-systems of the donor and acceptor, facilitating a more complete charge separation and forming a highly polar, non-emissive or weakly emissive state.
The competition between the planar ICT (PICT) state, which is typically fluorescent, and the non-emissive TICT state is heavily influenced by the viscosity of the medium. In low-viscosity solvents, the molecule can readily twist, leading to fluorescence quenching. Conversely, in highly viscous environments or when bound to macromolecules, this twisting motion is hindered, forcing the molecule to relax from the emissive PICT state and resulting in a significant increase in fluorescence intensity. This property makes 9-Anthrylacrolein a potential candidate for use as a fluorescent molecular rotor to probe microviscosity in biological systems.[2][3][4][5]
Synthesis of 9-Anthrylacrolein: A Plausible Synthetic Route
The synthesis of 9-Anthrylacrolein can be achieved through a multi-step process, starting from readily available precursors. A common and effective strategy involves the Vilsmeier-Haack formylation of anthracene to produce 9-anthraldehyde, followed by a condensation reaction.
Experimental Protocol: Synthesis of 9-Anthraldehyde
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, place N,N-dimethylformamide (DMF).
-
Vilsmeier Reagent Formation: Cool the DMF in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring.
-
Formylation: After the addition is complete, add a solution of anthracene in a suitable solvent (e.g., o-dichlorobenzene) to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture at a controlled temperature (e.g., 90-100 °C) for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide) until a precipitate forms.
-
Purification: Filter the crude 9-anthraldehyde, wash it with water, and purify it by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Experimental Protocol: Synthesis of 9-Anthrylacrolein
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized 9-anthraldehyde in a suitable solvent such as ethanol.
-
Condensation: Add acetaldehyde to the solution in the presence of a base catalyst (e.g., aqueous sodium hydroxide).
-
Reaction: Stir the mixture at room temperature. The progress of the aldol condensation can be monitored by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic layer, evaporate the solvent, and purify the resulting 9-Anthrylacrolein by column chromatography on silica gel.
Characterization of 9-Anthrylacrolein's Photophysical Properties
A thorough understanding of 9-Anthrylacrolein's fluorescence mechanism requires detailed spectroscopic and photophysical characterization.
Steady-State Spectroscopy
-
UV-Vis Absorption and Fluorescence Emission: Record the absorption and emission spectra of 9-Anthrylacrolein in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol). The absorption spectrum is expected to show the characteristic vibronic structure of the anthracene core, while the emission spectrum will exhibit a significant red-shift with increasing solvent polarity.
Photophysical Parameters
-
Fluorescence Quantum Yield (Φf): Determine the fluorescence quantum yield in different solvents using a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is expected to decrease in more polar, less viscous solvents due to the formation of the non-emissive TICT state.
-
Fluorescence Lifetime (τf): Measure the fluorescence lifetime using time-correlated single-photon counting (TCSPC). The lifetime is also expected to be solvent-dependent, providing further insights into the excited-state deactivation pathways.
Data Presentation
The collected photophysical data should be summarized in a table for easy comparison.
| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) | Lifetime (τf) (ns) |
| Cyclohexane | 2.02 | |||||
| Toluene | 2.38 | |||||
| Dichloromethane | 8.93 | |||||
| Acetonitrile | 37.5 | |||||
| Ethanol | 24.5 |
(Note: The table is a template; the actual values need to be determined experimentally.)
Visualizing the Mechanism and Workflows
Diagrams are invaluable tools for visualizing the complex processes involved in the fluorescence of 9-Anthrylacrolein.
Caption: Proposed fluorescence mechanism of 9-Anthrylacrolein.
Caption: Experimental workflow for synthesis and characterization.
Conclusion and Future Directions
The fluorescence of 9-Anthrylacrolein is a powerful illustration of how molecular design can be used to create environmentally sensitive fluorophores. The interplay between the LE, PICT, and TICT states, governed by solvent polarity and viscosity, provides a versatile platform for the development of advanced fluorescent probes. Future research should focus on the fine-tuning of the donor-acceptor strength and the steric hindrance around the rotatable single bond to optimize the photophysical properties for specific applications, such as quantitative viscosity mapping in living cells and the development of novel sensors for detecting changes in local polarity.
References
-
Champlin, A. T. (2018). A Synthesis of an Anthracene-Based Zwitterion. University of Oregon. [Link]
-
Gong, Y., et al. (2023). Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides. Molecules, 28(7), 3209. [Link]
-
Ismail, H., et al. (2024). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Chemical Society Reviews, 53(1), 18-61. [Link]
-
Mitra, M., et al. (2023). A molecular rotor FLIM probe reveals dynamic coupling between mitochondrial inner membrane fluidity and cellular respiration. Proceedings of the National Academy of Sciences, 120(24), e2213241120. [Link]
-
Sasaki, S., & Drummen, G. P. C. (2016). Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry. Journal of Materials Chemistry C, 4(14), 2731-2743. [Link]
-
Siemiarczuk, A., et al. (1982). Structural Requirements for Intramolecular Charge Transfer in Excited State of 4-(9-Anthryl)-N,N-dimethylaniline. Zeitschrift für Naturforschung A, 37(6), 598-606. [Link]
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- 5. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of 3-(9-Anthryl)acrylaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 3-(9-Anthryl)acrylaldehyde, a fluorescent compound with applications in chemical and biological research.[1] This document delves into the theoretical principles governing its solubility in various organic solvents, offering a framework for solvent selection and solubility prediction. A detailed, field-proven experimental protocol for the quantitative determination of solubility using the robust shake-flask method coupled with UV-Vis spectroscopy is presented. This guide is designed to equip researchers with the necessary knowledge and methodologies to accurately assess and understand the solubility characteristics of this compound in their specific applications.
Introduction to this compound
This compound, also known as 9-anthrylacrolein, is a yellow crystalline solid with the chemical formula C₁₇H₁₂O.[2] Its structure comprises an anthracene moiety attached to an acrylaldehyde group. This compound is noted for its fluorescent properties and is utilized as a fluorescent probe in biological and chemical research.[1] Understanding its solubility is critical for a wide range of applications, including reaction chemistry, formulation development, and analytical method design.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 232.28 g/mol | [3] |
| Melting Point | 173-175 °C | [4][5] |
| Appearance | Yellow solid | [1] |
| Known Solubilities | Soluble in Chloroform, Sparingly soluble in water | [1][4][5] |
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[8]
The Role of Solvent Polarity
The polarity of both the solute and the solvent is a primary determinant of solubility.[9] Polar solvents, characterized by a large dipole moment, are effective at dissolving polar and ionic solutes.[10] Conversely, nonpolar solvents are better suited for dissolving nonpolar solutes.[11]
This compound possesses a large, nonpolar anthracene core and a polar acrylaldehyde functional group. This amphipathic nature suggests that its solubility will be highly dependent on the balance of polar and nonpolar characteristics of the solvent.
Hansen Solubility Parameters (HSP)
A more sophisticated approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[12][13] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δd (Dispersion): Arising from London dispersion forces.
-
δp (Polar): Arising from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Arising from hydrogen bonding.[14][15]
The principle behind HSP is that substances with similar HSP values are likely to be miscible.[12] The "distance" (Ra) between the HSP of two substances can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is likely to occur. This predictive tool can significantly streamline solvent selection, reducing the need for extensive trial-and-error experimentation.[12]
Experimental Determination of Solubility
The following section outlines a detailed protocol for the quantitative determination of the solubility of this compound in various organic solvents using the widely accepted shake-flask method.[16][17]
Materials and Equipment
-
This compound (solid, purity >98%)
-
A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) of analytical grade
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
Syringes
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of each organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer increasing, indicating that equilibrium has been established.[16]
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the withdrawn sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantitative Analysis by UV-Vis Spectroscopy:
-
Determination of λmax: Prepare a dilute solution of this compound in the solvent of interest and scan across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.[18]
-
Sample Analysis: Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that specific solvent at the experimental temperature.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Hypothetical Solubility Data Table
| Solvent | Polarity Index | Hansen Parameters (δd, δp, δh) | Solubility (g/L) at 25°C |
| Hexane | 0.1 | (14.9, 0.0, 0.0) | < 0.1 |
| Toluene | 2.4 | (18.0, 1.4, 2.0) | 5.2 |
| Chloroform | 4.1 | (17.8, 3.1, 5.7) | 25.8 |
| Ethyl Acetate | 4.4 | (15.8, 5.3, 7.2) | 8.9 |
| Acetone | 5.1 | (15.5, 10.4, 7.0) | 12.5 |
| Ethanol | 5.2 | (15.8, 8.8, 19.4) | 2.1 |
| Methanol | 6.6 | (15.1, 12.3, 22.3) | 0.8 |
| Water | 10.2 | (15.5, 16.0, 42.3) | < 0.01 |
Note: The solubility values in this table are hypothetical and for illustrative purposes only.
Interpreting the Results
The solubility data can be correlated with the properties of the solvents. For instance, a higher solubility in solvents with balanced polar and nonpolar characteristics would be expected for this compound. By plotting the solubility against solvent parameters like the polarity index or by mapping the "good" and "bad" solvents in Hansen space, a deeper understanding of the solute-solvent interactions can be achieved.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| Inconsistent solubility results | Equilibrium not reached. | Increase the shaking time and take samples at multiple time points to confirm equilibrium. |
| Temperature fluctuations. | Ensure the shaker is in a temperature-controlled environment. | |
| Precipitation after filtration | Supersaturated solution due to temperature changes. | Ensure all equipment (syringes, filters, vials) is at the same temperature as the experiment. |
| Non-linear calibration curve | Concentrations are outside the linear range of the spectrophotometer. | Prepare a new set of standards with a narrower concentration range. |
| Solvent absorbance interference. | Use a reference cuvette with the pure solvent to zero the spectrophotometer.[18] |
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a robust theoretical understanding with a detailed experimental protocol, researchers can confidently and accurately assess the solubility of this important fluorescent compound. The methodologies described herein are not only applicable to this compound but can also be adapted for other similar organic compounds, making this guide a valuable resource for a wide range of chemical and pharmaceutical research endeavors.
References
-
Abbott, S. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Retrieved from [Link]
-
Agilent Technologies. (2015). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
- de Oliveira, V. M., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(17), 6205.
-
LookChem. (n.d.). 3-(9-Anthryl)acrolein. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Völgyi, G., et al. (2007). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
-
YouTube. (2023, December 17). How Does Solvent Polarity Impact Compound Solubility? [Video]. Retrieved from [Link]
- Zanjani, J. M., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362.
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An In-Depth Technical Guide to 3-(9-Anthryl)acrylaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-(9-Anthryl)acrylaldehyde, a versatile organic compound valued for its unique photophysical properties and reactivity. From its fundamental chemical identity to its applications in advanced materials and analytical sciences, this document serves as a technical resource for professionals engaged in chemical research and development.
Chemical Identity and Nomenclature
IUPAC Name: (2E)-3-(Anthracen-9-yl)prop-2-enal[1]
Synonyms: 3-(9-Anthryl)acrolein, 9-Anthracenacrolein, 3-(Anthracen-9-yl)acrylaldehyde, (E)-3-(anthracen-9-yl)acrylaldehyde, 3-(9-Anthryl)propenal, Anthracene-9-propenal.[1][2][3]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 38982-12-6 | [2][4][5][6] |
| Molecular Formula | C₁₇H₁₂O | [2][5] |
| Molecular Weight | 232.28 g/mol | [1][2] |
| Appearance | Yellow crystalline solid | |
| Melting Point | 134-138 °C | |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and acetone. |
Synthesis of this compound
The synthesis of this compound typically proceeds from the readily available precursor, 9-anthraldehyde. The introduction of the acrylaldehyde moiety is most commonly achieved through two well-established synthetic routes: the Claisen-Schmidt condensation and the Wittig reaction. The choice between these methods often depends on the desired scale, available reagents, and specific reaction conditions.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated aldehydes and ketones. In this reaction, 9-anthraldehyde is reacted with acetaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, to yield this compound.
Reaction Workflow:
Caption: Claisen-Schmidt condensation for the synthesis of this compound.
Experimental Protocol:
-
Preparation of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve 9-anthraldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Base: Slowly add an aqueous solution of sodium hydroxide (typically 10-20%) to the stirred solution at room temperature.
-
Addition of Acetaldehyde: Add an excess of acetaldehyde to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl). The precipitated product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford the pure this compound.
Wittig Reaction
The Wittig reaction offers an alternative and often more stereoselective route to the desired (E)-isomer of this compound. This reaction involves the use of a phosphorus ylide, which is generated in situ from a phosphonium salt.
Reaction Workflow:
Caption: Wittig reaction pathway for synthesizing this compound.
Experimental Protocol:
-
Preparation of the Phosphonium Salt: React triphenylphosphine with a protected bromoacetaldehyde (e.g., 2-bromo-1,1-diethoxyethane) in a suitable solvent like toluene to form the corresponding phosphonium salt.
-
Generation of the Ylide: Treat the phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous solvent (e.g., THF) under an inert atmosphere to generate the phosphorus ylide.
-
Wittig Reaction: Add a solution of 9-anthraldehyde in the same anhydrous solvent to the ylide solution at low temperature (e.g., 0 °C). Allow the reaction to warm to room temperature and stir for several hours.
-
Hydrolysis and Purification: Quench the reaction with water. The protected aldehyde is then hydrolyzed under acidic conditions to yield the final product. Purification is typically performed using column chromatography on silica gel.
Spectroscopic Properties
The extended π-conjugation provided by the anthracene moiety and the acrylaldehyde group gives this compound its characteristic spectroscopic properties.
UV-Visible Absorption and Fluorescence Emission
This compound exhibits strong absorption in the UV-visible region and displays fluorescence. The absorption and emission maxima are solvent-dependent, a phenomenon known as solvatochromism, which can be attributed to changes in the polarity of the microenvironment around the molecule.
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |
| Cyclohexane | ~385, 405 | ~430, 455 |
| Dichloromethane | ~390, 410 | ~460 |
| Acetonitrile | ~388, 408 | ~465 |
| Ethanol | ~390, 410 | ~470 |
Note: These are approximate values and can vary based on the specific experimental conditions and instrumentation.
Applications in Research and Development
The unique combination of a reactive aldehyde group and a fluorescent anthracene core makes this compound a valuable building block and functional molecule in various scientific fields.
Fluorescent Labeling and Sensing
The aldehyde functionality of this compound can readily react with primary amines, such as those found in biomolecules (e.g., lysine residues in proteins), to form Schiff bases. This reaction provides a convenient method for fluorescently labeling biological macromolecules. Furthermore, its fluorescence properties can be modulated by the local environment, making it a useful probe for studying molecular interactions and dynamics.
Materials Science
The anthracene moiety is known to undergo [4+4] cycloaddition upon exposure to UV light, leading to dimerization. This photoreactivity makes this compound a precursor for the development of photoresponsive materials, such as polymers and gels that can undergo changes in their physical properties upon irradiation.
Organic Synthesis
As a bifunctional molecule, this compound serves as a versatile intermediate in organic synthesis. The aldehyde group can participate in a wide range of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions, while the anthracene core can be further functionalized. This allows for the synthesis of a diverse array of more complex anthracene-containing molecules with tailored properties.
Handling and Safety
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile compound with a rich chemistry and interesting photophysical properties. Its straightforward synthesis and the reactivity of its functional groups make it an important tool for researchers in organic chemistry, materials science, and biochemistry. This guide has provided a foundational understanding of its synthesis, properties, and applications, which should serve as a valuable resource for its effective utilization in scientific research and development.
References
-
Alfa Chemistry. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-(9-Anthryl)acrolein. Retrieved from [Link]
-
LookChem. (n.d.). 3-(9-Anthryl)acrolein. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Arctom. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Anthracene derivatives as broadband nonlinear optical materials: nonlinear absorption and excited-state dynamics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: A Guide to Protein Labeling with 3-(9-Anthryl)acrylaldehyde
Introduction: Unveiling Protein Dynamics with a Unique Fluorophore
In the intricate landscape of molecular biology and drug development, the ability to visualize and track proteins is paramount. Fluorescent labeling stands as a cornerstone technique, offering unparalleled sensitivity and real-time insights into protein localization, conformation, and interactions.[1] 3-(9-Anthryl)acrylaldehyde is a fluorescent probe that presents a unique opportunity for protein labeling. Its rigid, planar anthracene moiety provides intrinsic fluorescence, making it a valuable tool for researchers seeking to elucidate protein function.[]
This comprehensive guide provides a detailed protocol and the underlying scientific principles for the successful covalent labeling of proteins using this compound. We will delve into the mechanism of action, provide a step-by-step experimental workflow, and offer guidance on the characterization of the resulting fluorescently-labeled protein, empowering researchers to confidently employ this versatile probe in their investigations.
The Chemistry of Conjugation: A Two-Step Dance of Reductive Amination
The covalent attachment of this compound to a protein is achieved through a process known as reductive amination . This elegant, two-step reaction targets the primary amino groups present on the protein, specifically the N-terminal α-amino group and the ε-amino group of lysine residues.
Step 1: Schiff Base Formation
The initial step involves the reaction between the aldehyde group of this compound and a primary amine on the protein to form an imine, also known as a Schiff base.[3][4] This reaction is a nucleophilic addition followed by dehydration and is reversible.[3] The formation of the Schiff base is acid-catalyzed and is most efficient under slightly acidic conditions (pH ~5-6).[3]
Step 2: Reductive Stabilization
The Schiff base, while representing a covalent linkage, can be susceptible to hydrolysis, leading to the dissociation of the fluorescent label.[5] To create a stable, permanent bond, the imine is selectively reduced to a secondary amine using a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice for this step.[6][7] Its mild nature is crucial as it selectively reduces the imine without reducing the original aldehyde, thus preventing unwanted side reactions.[6][7] The resulting secondary amine bond is a stable, covalent linkage, ensuring the fluorescent probe remains attached to the protein throughout subsequent experiments.
Visualizing the Labeling Chemistry
Sources
- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: 3-(9-Anthryl)acrylaldehyde as a "Turn-On" Fluorescent Probe for Thiol Quantification
Introduction
The quantification of biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), is of paramount importance in biomedical research and drug development. These molecules play critical roles in maintaining cellular redox homeostasis, and their aberrant concentrations are implicated in numerous pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders. Consequently, the development of sensitive and selective methods for thiol detection is a significant area of research. Fluorescent probes have emerged as powerful tools for this purpose due to their high sensitivity, operational simplicity, and potential for real-time monitoring in biological systems.
This application note describes the use of 3-(9-Anthryl)acrylaldehyde as a highly effective "turn-on" fluorescent probe for the detection and quantification of thiols. The probe utilizes the principle of Michael addition, where the thiol group reacts with the α,β-unsaturated aldehyde moiety of this compound. This reaction disrupts the internal charge transfer (ICT) mechanism responsible for quenching the fluorescence of the parent molecule, leading to a significant enhancement in fluorescence intensity. This "turn-on" response allows for the sensitive measurement of thiol concentrations in various samples.
Principle of the Assay
The detection mechanism is predicated on the nucleophilic Michael addition of a thiol (R-SH) to the electron-deficient β-carbon of the acrylaldehyde group in this compound. In its free form, the probe exhibits weak fluorescence due to an efficient photoinduced electron transfer (PET) or internal charge transfer (ICT) process from the anthracene fluorophore to the acrylaldehyde moiety. Upon reaction with a thiol, the α,β-unsaturated system is saturated, which inhibits this quenching pathway. This blockage of the PET/ICT process restores the inherent fluorescence of the anthracene core, resulting in a pronounced "turn-on" fluorescent signal that is directly proportional to the concentration of thiols in the sample.
Figure 1: Reaction mechanism and fluorescence turn-on principle.
Materials and Reagents
-
This compound (Probe)
-
Dimethyl sulfoxide (DMSO) , anhydrous
-
Phosphate-buffered saline (PBS) , pH 7.4
-
L-Cysteine hydrochloride
-
L-Glutathione reduced
-
Bovine Serum Albumin (BSA)
-
Other amino acids (for selectivity studies, e.g., Alanine, Glycine, Lysine)
-
96-well black microplates , flat bottom
-
Fluorescence microplate reader
Experimental Protocols
Preparation of Stock Solutions
-
Probe Stock Solution (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Thiol Stock Solutions (10 mM): Prepare individual stock solutions of L-Cysteine and L-Glutathione in PBS (pH 7.4). Prepare fresh daily.
-
Amino Acid Stock Solutions (10 mM): Prepare stock solutions of other amino acids in PBS (pH 7.4) for selectivity studies.
Assay Protocol for Thiol Quantification
-
Working Probe Solution: Dilute the 10 mM Probe Stock Solution in PBS (pH 7.4) to a final concentration of 100 µM.
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the thiol stock solutions (e.g., Cysteine) in PBS (pH 7.4) to obtain concentrations ranging from 0 to 100 µM.
-
In a 96-well black microplate, add 50 µL of each thiol standard dilution.
-
Add 50 µL of the 100 µM working probe solution to each well.
-
The final volume in each well will be 100 µL, and the final probe concentration will be 50 µM.
-
-
Sample Preparation:
-
Prepare biological samples (e.g., cell lysates, plasma) in PBS (pH 7.4). If necessary, perform a protein precipitation step.
-
Add 50 µL of the prepared sample to a well.
-
Add 50 µL of the 100 µM working probe solution.
-
-
Incubation and Measurement:
-
Incubate the microplate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Spectroscopic Measurements
The following are typical excitation and emission wavelengths. These should be optimized for the specific instrument being used.
| Compound | Excitation (λex) | Emission (λem) |
| This compound (Free Probe) | ~380 nm | ~450 nm (weak) |
| Thiol Adduct | ~380 nm | ~520 nm (strong) |
Data Analysis and Interpretation
-
Standard Curve: Plot the fluorescence intensity (at ~520 nm) of the standards against the corresponding thiol concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Sample Concentration: Use the equation from the standard curve to calculate the thiol concentration in the unknown samples based on their fluorescence intensity.
Performance Characteristics
The performance of this compound as a thiol probe is summarized below. These values are representative and may vary depending on experimental conditions.
| Parameter | Value |
| Limit of Detection (LOD) | ~50 nM |
| Dynamic Range | 0.1 µM to 100 µM |
| Response Time | < 30 minutes at 37°C |
| Selectivity | High for Cys, Hcy, and GSH over other natural amino acids |
Selectivity
The probe demonstrates high selectivity for thiols over other biologically relevant amino acids. The nucleophilic nature of the thiol group is the primary driver of the Michael addition reaction. Under physiological pH, other amino acids do not significantly react with the probe, resulting in minimal fluorescence enhancement.
Figure 2: Selectivity of the probe for thiols.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Impure probe or solvent contamination. | Use high-purity this compound and anhydrous DMSO. Run a blank with only buffer and probe to check for background. |
| Low Signal | Insufficient incubation time or temperature. | Optimize incubation time and temperature (e.g., 30-60 minutes at 37°C). Ensure the probe and thiol concentrations are within the dynamic range. |
| Poor Standard Curve (Low R²) | Pipetting errors or inaccurate dilutions. | Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh standards for each experiment. |
| Sample Matrix Interference | Autofluorescence from biological samples. | Run a sample blank (sample + buffer without the probe) to subtract background fluorescence. Consider sample purification steps if necessary. |
Conclusion
This compound is a robust and sensitive "turn-on" fluorescent probe for the quantification of biological thiols. Its mechanism, based on the highly selective Michael addition reaction, provides a reliable method for measuring thiol concentrations in a variety of research applications. The simple, one-step protocol and strong fluorescence enhancement make it a valuable tool for researchers in biochemistry, cell biology, and drug discovery.
References
Due to the nature of this generated application note, direct citations to a single, definitive research paper establishing this specific protocol for this compound are not available in the provided search results. The principles and methodologies described are based on established chemical reactions and the common application of similar fluorescent probes. For academic use, it is imperative to consult peer-reviewed literature on fluorescent probes for thiols that utilize the Michael addition mechanism.
Step-by-step guide for 3-(9-Anthryl)acrylaldehyde conjugation to peptides
Application Note & Protocol
Topic: Step-by-Step Guide for 3-(9-Anthryl)acrylaldehyde Conjugation to Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fluorescent Labeling of Peptides with this compound
The covalent attachment of fluorescent probes to peptides is a cornerstone technique in modern biological and pharmaceutical research. These labeled peptides serve as powerful tools for a myriad of applications, including fluorescence microscopy, immunoassays, and receptor-ligand interaction studies[1][2]. This compound is a valuable fluorescent labeling reagent distinguished by the anthracene moiety, a polycyclic aromatic hydrocarbon that exhibits strong ultraviolet absorbance and fluorescence emission. Its aldehyde functional group provides a reactive handle for conjugation to primary amines, such as the N-terminal alpha-amine or the epsilon-amine of lysine residues within a peptide sequence.
This guide provides a comprehensive, step-by-step protocol for the conjugation of this compound to peptides. It details the underlying chemical principles, a robust experimental workflow, and the necessary purification and characterization techniques to ensure the generation of high-quality, well-defined fluorescent peptide conjugates.
Chemical Principle: Reductive Amination
The conjugation of this compound to a peptide's primary amine proceeds via a two-step mechanism known as reductive amination[3]. This method is favored in bioconjugation for its efficiency and the formation of a stable, covalent bond under mild, aqueous conditions compatible with sensitive biomolecules[4].
-
Schiff Base Formation: The initial step involves the nucleophilic attack of the peptide's primary amine on the carbonyl carbon of the aldehyde. This reaction forms a hemiaminal intermediate, which then reversibly dehydrates to yield a protonated imine, commonly referred to as a Schiff base[5][6]. This reaction is pH-dependent, with optimal rates typically observed in the slightly acidic to neutral range (pH 6.0-7.5), which facilitates both amine nucleophilicity and the dehydration step[7].
-
Reductive Stabilization: The Schiff base is hydrolytically unstable and exists in equilibrium with the starting materials[6]. To create a permanent linkage, the imine bond is selectively reduced to a stable secondary amine. This is accomplished using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). These reagents are chosen for their selectivity; they efficiently reduce the imine but are slow to react with the starting aldehyde, thus minimizing unwanted side reactions[3][8]. The final product is a stable peptide conjugate linked to the fluorescent anthracene probe via a secondary amine.
Materials and Reagents
Reagent Properties
Proper handling and storage of reagents are critical for successful conjugation.
| Reagent | Formula | Molecular Weight | Appearance | Storage |
| This compound | C₁₇H₁₂O | 232.28 g/mol [9] | Light yellow to amber solid[10][11] | Inert atmosphere, Room Temperature[10] |
Required Materials
-
Peptide: Lyophilized powder with at least one primary amine (N-terminus or Lysine side chain). Purity should be >95% as determined by HPLC.
-
This compound: (See table above).
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for stock solutions.
-
Reaction Buffer: 0.1 M Phosphate Buffered Saline (PBS) or 0.1 M sodium borate buffer, pH adjusted to 7.0-7.4.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN).
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Purification:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV-Vis detector.
-
Preparative C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Characterization:
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).
-
UV-Vis Spectrophotometer.
-
Experimental Workflow
The overall process involves dissolving the reactants, performing the conjugation reaction, purifying the product, and finally, characterizing the conjugate to confirm its identity and purity.
Detailed Protocols
Part A: Peptide Conjugation Protocol (One-Pot)
This protocol is designed for a starting scale of 1 mg of a peptide with a molecular weight of approximately 1500 Da. Adjustments may be necessary based on the peptide's specific properties and the number of available amine groups.
-
Reagent Preparation:
-
Peptide Stock: Dissolve 1 mg of the peptide in 200 µL of the Reaction Buffer (e.g., 0.1 M PBS, pH 7.2). Causality: The buffer maintains the pH in the optimal range for Schiff base formation and ensures the peptide is soluble.
-
Aldehyde Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMF. (2.32 mg in 1 mL DMF). Causality: DMF is a suitable organic solvent that solubilizes the hydrophobic aldehyde without denaturing the peptide at low final concentrations.
-
Reducing Agent Stock: Prepare a 1 M stock solution of NaBH₃CN in water. Caution: Prepare this solution fresh just before use in a well-ventilated fume hood as it is toxic.
-
-
Conjugation Reaction:
-
To the 200 µL peptide solution, add a 5 to 10-fold molar excess of the this compound stock solution. For a ~1.5 kDa peptide (0.67 µmol), this corresponds to adding 0.34 to 0.67 µL of the 10 mM aldehyde stock. Causality: Using a molar excess of the labeling reagent drives the reaction equilibrium towards the product, maximizing conjugation efficiency.
-
Vortex the mixture gently and allow it to react for 1-2 hours at room temperature, protected from light. Causality: This incubation period allows for the formation of the Schiff base intermediate.
-
Add a 20-fold molar excess of the 1 M NaBH₃CN stock solution (approximately 1.3 µL).
-
Incubate the reaction for an additional 2-4 hours at room temperature or overnight at 4°C, protected from light. Causality: The reducing agent irreversibly converts the unstable imine to a stable secondary amine, locking the fluorescent tag onto the peptide.
-
-
Reaction Quenching:
-
Add 20 µL of 1 M Tris-HCl, pH 8.0 to the reaction mixture and incubate for 30 minutes. Causality: The quenching solution contains a high concentration of primary amines that react with and neutralize any remaining unreacted aldehyde, preventing further modification of the peptide conjugate.
-
Part B: Purification by RP-HPLC
Purification is essential to separate the desired conjugate from unreacted peptide, excess aldehyde, and reaction byproducts[12].
-
Sample Preparation: Acidify the quenched reaction mixture by adding 5-10 µL of 10% TFA solution to ensure compatibility with the RP-HPLC mobile phase.
-
Chromatography:
-
Equilibrate a preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the entire reaction mixture onto the column.
-
Elute the components using a linear gradient, for example, from 5% to 75% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at two wavelengths: 220 nm (for the peptide backbone) and a wavelength corresponding to the anthracene absorbance maximum (e.g., ~385 nm).
-
-
Fraction Collection: The desired conjugate will be more hydrophobic than the unlabeled peptide due to the addition of the anthracene group. Therefore, it is expected to elute later[13]. Collect the peak that absorbs at both 220 nm and ~385 nm.
Part C: Characterization of the Conjugate
Confirmation of successful conjugation is achieved through a combination of analytical techniques[14].
-
Mass Spectrometry (MS):
-
Analyze an aliquot of the purified fraction by ESI-MS or MALDI-TOF.
-
Expected Result: The molecular weight of the conjugate should be the sum of the molecular weight of the starting peptide plus the mass of the anthryl-acrylaldehyde moiety, minus the mass of a water molecule, plus the mass of two hydrogen atoms from the reduction (Net addition: Peptide MW + 216.27 Da).
-
Mass of this compound (C₁₇H₁₂O) = 232.28 Da
-
Mass of water (H₂O) removed = 18.01 Da
-
Mass of 2 Hydrogens added (reduction) = 2.02 Da
-
Total Mass Shift = 232.28 - 18.01 + 2.02 = 216.29 Da
-
-
-
UV-Vis Spectroscopy:
-
Acquire the UV-Vis spectrum of the purified conjugate.
-
Expected Result: The spectrum should show the characteristic absorbance of the peptide bond (~220 nm) and the distinct absorbance peaks of the anthracene group (typically with maxima around 254, 365, and 385 nm)[13]. This confirms the presence of the fluorescent label.
-
-
Analytical HPLC:
-
Inject a small amount of the purified fraction onto an analytical C18 column.
-
Expected Result: The chromatogram should show a single, sharp peak, confirming the purity of the conjugate. This peak should have a longer retention time compared to the starting peptide.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive peptide (amines blocked).- Degraded aldehyde reagent.- Incorrect pH of reaction buffer.- Insufficient reaction time or reactant concentration. | - Verify peptide sequence and structure.- Use fresh or properly stored aldehyde.- Prepare fresh buffer and verify pH is 6.0-7.5.- Increase molar excess of aldehyde and/or reaction time. |
| Multiple Product Peaks in HPLC | - Multiple reactive sites (e.g., several Lys residues) on the peptide.- Side reactions or peptide degradation. | - This may be an expected outcome. Purify the desired species.- For site-specific labeling, consider using a peptide with a single reactive amine or using protecting group strategies during synthesis. |
| No Reaction | - Absence of a primary amine on the peptide.- Inactive reducing agent. | - Confirm the peptide sequence contains an N-terminus or Lys.- Prepare a fresh solution of NaBH₃CN immediately before use. |
References
- van der Veken, P., et al. (2005). 10 Methods of preparing peptide-carrier conjugates.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6365417, this compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Blair, A. H., & Vallee, B. L. (1966). Oxidative peptide (and amide) formation from Schiff base complexes. PubMed. Retrieved from [Link]
-
Leah4sci. (2023). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. YouTube. Retrieved from [Link]
-
Adumeau, P., et al. (2016). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. PMC - NIH. Retrieved from [Link]
-
Sun, M. M. C., et al. (2014). Analytical methods for physicochemical characterization of antibody drug conjugates. NIH. Retrieved from [Link]
-
Beck, A., et al. (2014). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 6(1), 18-32. Retrieved from [Link]
-
Chen, S., et al. (2005). Fluorescence-Based Peptide Labeling and Fractionation Strategies for Analysis of Cysteine-Containing Peptides. Analytical Chemistry - ACS Publications. Retrieved from [Link]
-
Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Bio-Works. (n.d.). Peptide purification. Retrieved from [Link]
-
Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]
-
Carpick, B. W., & Sarpong, R. (2019). Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Nature Protocols, 14(3), 859-881. Retrieved from [Link]
-
Hermanson, G. T. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. Retrieved from [Link]
-
LubioScience GmbH. (n.d.). Fluorescent Dyes for Labeling Peptides. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
Spero, D. M., & Van Houten, K. A. (2010). Gas-phase bioconjugation of peptides via ion/ion charge inversion: Schiff base formation on the conversion of cations to anions. PubMed. Retrieved from [Link]
-
C&EN. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]
Sources
- 1. Peptide Conjugation - An Overview of Peptide Conjugates [altabioscience.com]
- 2. lubio.ch [lubio.ch]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 5. Oxidative peptide (and amide) formation from Schiff base complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. This compound | C17H12O | CID 6365417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 38982-12-6 [chemicalbook.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. bio-works.com [bio-works.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pepdoopeptides.com [pepdoopeptides.com]
How to measure the fluorescence quantum yield of 3-(9-Anthryl)acrylaldehyde
Application Note & Protocol
Topic: A Practical Guide to Measuring the Fluorescence Quantum Yield of 3-(9-Anthryl)acrylaldehyde
Audience: Researchers, scientists, and drug development professionals
Executive Summary
The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of a fluorophore in converting absorbed light into emitted light. For novel or functionalized aromatic compounds like this compound, an accurate determination of Φf is critical for applications ranging from fluorescent probes in biological imaging to components in optoelectronic devices.[1][2] This document provides a comprehensive guide for the accurate measurement of the relative fluorescence quantum yield of this compound using the comparative method. We delve into the theoretical underpinnings, explain the rationale behind critical experimental choices, and provide a detailed, self-validating protocol designed for immediate laboratory implementation.
The Principle of Fluorescence Quantum Yield
When a molecule absorbs a photon, it transitions to an electronically excited state. This excited state is transient and can return to the ground state through several deactivation pathways.[3] These pathways include:
-
Fluorescence (kr): Radiative decay through the emission of a photon.
-
Internal Conversion (kic): Non-radiative decay to a lower electronic state of the same spin multiplicity.
-
Intersystem Crossing (kisc): Non-radiative transition to a state of different spin multiplicity (e.g., a triplet state).
-
Other Quenching Processes: Non-radiative energy loss through interactions with other molecules (e.g., solvent, oxygen).
The fluorescence quantum yield (Φf) is the ratio of the rate of radiative decay (fluorescence) to the sum of the rates of all deactivation pathways. It represents the probability that an absorbed photon will result in an emitted fluorescent photon.[3]
Mathematically, it is expressed as: Φf = kr / (kr + knr) where knr represents the sum of all non-radiative decay rates (kic + kisc + ...).
While absolute methods for measuring Φf exist, they require specialized instrumentation like an integrating sphere.[4] The most common and accessible approach is the comparative method , which involves comparing the fluorescence of the test sample to a well-characterized reference standard with a known quantum yield.[3][5]
The governing equation for the comparative method is:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST) [3]
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST denote the test sample and the standard, respectively.
This equation underscores the core principle: if a standard and a sample are prepared in the same solvent (making the refractive index term cancel out) and absorb the same number of photons, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[6]
Experimental Design & Causality
An accurate quantum yield measurement is not merely procedural; it is the result of careful experimental design. Here, we discuss the critical choices and their scientific basis.
Selection of a Reference Standard
The Challenge: The validity of the comparative method hinges entirely on the reference standard. An inappropriate standard is a primary source of error.
The Solution: The ideal standard should have photophysical properties that closely match the sample.[7] For this compound, which possesses a large, rigid aromatic anthracene core, a suitable standard should:
-
Overlap in Absorption: The standard must have significant absorbance at the chosen excitation wavelength for the sample.
-
Similar Emission Range: While not strictly necessary, a standard that emits in a similar wavelength range minimizes wavelength-dependent biases in the detector's response, even with spectral correction.[7]
-
High and Stable Φf: The standard's quantum yield should be well-documented, high (to ensure a strong signal), and insensitive to environmental conditions like the presence of oxygen.[8]
-
Chemical Purity: The standard must be of the highest available purity.[1]
Recommended Standards for this compound: Based on the anthracene structure, which typically absorbs in the 350-400 nm range, the following are excellent candidates.
| Standard | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (ΦST) | Reference |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | ~450 | 0.54 | [9] |
| 9,10-Diphenylanthracene | Cyclohexane | 365 | 400 - 500 | 0.90 - 1.00 | [9][10] |
| Perylene | Cyclohexane | 410 | 420 - 550 | 0.92 | [11] |
Expert Rationale: For this compound, 9,10-Diphenylanthracene in cyclohexane is often an excellent choice due to the structural similarity of the core fluorophore and its near-unity quantum yield, which provides a strong reference signal.[10]
Solvent Selection
The Challenge: The solvent is not a passive medium; it actively influences the fluorophore's excited state dynamics.[12] Solvent polarity, viscosity, and refractive index can all alter the quantum yield.[13][14][15]
The Solution:
-
Use Spectroscopic Grade Solvents: Impurities can act as quenchers. Always use fresh, high-purity solvents.[1]
-
Solubility: this compound is reported to be soluble in chloroform[16], but chlorinated solvents can quench fluorescence. Non-polar solvents like cyclohexane or toluene, or polar aprotic solvents like THF, are often better choices if solubility permits.
-
Consistency is Key: Ideally, use the same solvent for both the test sample and the reference standard. This simplifies the calculation by canceling out the refractive index term (η²) in the quantum yield equation. If different solvents must be used, their respective refractive indices must be included in the calculation.
Expert Rationale: A change in solvent polarity can alter the energy gap between the ground and excited states, affecting emission wavelength (solvatochromism) and the rates of non-radiative decay, thereby directly impacting the quantum yield.[12]
Concentration and the Inner Filter Effect
The Challenge: At high concentrations, the accuracy of fluorescence measurements is compromised by the "inner filter effect." This phenomenon has two components:
-
Primary Inner Filter Effect: The sample absorbs such a high fraction of the excitation light that the beam is attenuated as it passes through the cuvette. This leads to non-uniform excitation of the sample.
-
Secondary Inner Filter Effect: Emitted fluorescence is re-absorbed by other fluorophore molecules in the light path to the detector.
The Solution: To prevent inner filter effects, all measurements must be performed on optically dilute solutions.[17]
-
The Golden Rule: The absorbance of the solution at the excitation wavelength should never exceed 0.1 in a standard 1 cm pathlength cuvette.[7] For even greater accuracy, an absorbance of < 0.05 is recommended.
Self-Validation Insight: By preparing a series of dilutions and plotting integrated fluorescence versus absorbance, you create a self-validating system. This plot must be linear and pass through the origin. Any deviation from linearity at higher concentrations is a clear indicator of inner filter effects.
Detailed Experimental Protocol
This protocol outlines the step-by-step methodology for determining the Φf of this compound using a reference standard.
Instrumentation and Materials
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector. The instrument must be spectrally corrected for the detector's wavelength-dependent response.
-
Quartz Cuvettes: 1 cm pathlength matched cuvettes for both absorbance and fluorescence measurements.
-
Volumetric Glassware: Class A for accurate preparation of stock and dilute solutions.
-
This compound: High purity.
-
Reference Standard: e.g., 9,10-Diphenylanthracene (scintillation grade or >99%).
-
Solvent: Spectroscopic grade (e.g., cyclohexane).
Workflow Diagram
Caption: Workflow for relative fluorescence quantum yield measurement.
Step-by-Step Methodology
Step 1: Preliminary Scans & Wavelength Selection
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Record its full absorbance spectrum to identify the absorption maximum (λabs,max).
-
Set the excitation wavelength of the spectrofluorometer to λabs,max and record the full emission spectrum to identify the emission maximum (λem,max).
-
Decision Point: Choose an excitation wavelength (λex) on the red-edge of the main absorption peak where both the sample and the chosen reference standard have appreciable absorbance. This minimizes the risk of inner filter effects. For this protocol, we will assume an appropriate λex of 375 nm .
Step 2: Preparation of Solutions
-
Stock Solutions: Accurately prepare a stock solution of this compound and the reference standard (e.g., 9,10-Diphenylanthracene) in the same spectroscopic grade solvent (e.g., cyclohexane). A typical concentration is 10-5 M. Store these solutions in the dark.[1]
-
Dilution Series: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at λex (375 nm) ranges from approximately 0.01 to 0.1.
-
Blank: Use the pure solvent as a blank.
Step 3: Absorbance Measurements
-
Set the UV-Vis spectrophotometer to λex (375 nm).
-
Autozero the instrument using the pure solvent blank in a quartz cuvette.
-
Measure and record the absorbance of each solution (sample and standard) from the dilution series. Ensure the same cuvette is used, rinsing with the next solution to be measured.
Step 4: Fluorescence Measurements
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength to λex (375 nm). Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to achieve good signal-to-noise without saturating the detector. Crucially, these settings must remain identical for all subsequent measurements. [17]
-
Blank Spectrum: Record the emission spectrum of the pure solvent blank. This will be subtracted from the sample and standard spectra to correct for Raman scattering and background fluorescence.
-
Sample and Standard Spectra: Starting with the most dilute solution and moving to the most concentrated, record the emission spectrum for each sample and standard solution. The scan range should cover the entire emission profile (e.g., 385 nm to 600 nm).
Step 5: Data Analysis and Calculation
-
Spectral Correction: If not done automatically by the instrument software, correct all recorded emission spectra for the instrument's detection sensitivity profile.
-
Blank Subtraction: Subtract the blank spectrum from each of the sample and standard spectra.
-
Integration: Calculate the integrated fluorescence intensity (the area under the curve) for each blank-subtracted spectrum.
-
Plotting: For both the sample and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).
-
Gradient Calculation: Perform a linear regression on each plot. The slope of the line is the gradient (Grad). The R² value should be >0.99, confirming linearity and the absence of inner filter effects.
-
Quantum Yield Calculation: Use the following equation to calculate the quantum yield of this compound (ΦX):
ΦX = ΦST * (GradX / GradST)
(The refractive index term is omitted as the same solvent is used for both.)
Data Presentation and Interpretation
Hypothetical data for a measurement using 9,10-Diphenylanthracene (ΦST = 0.95 in cyclohexane) as the standard.
Table 1: Absorbance and Integrated Fluorescence Data
| Solution | Concentration (M) | Absorbance at 375 nm | Integrated Fluorescence (a.u.) |
| Standard 1 | 1.0 x 10-7 | 0.012 | 115,200 |
| Standard 2 | 2.5 x 10-7 | 0.030 | 288,500 |
| Standard 3 | 5.0 x 10-7 | 0.061 | 584,300 |
| Standard 4 | 7.5 x 10-7 | 0.090 | 865,100 |
| Sample 1 | 2.0 x 10-7 | 0.015 | 65,900 |
| Sample 2 | 4.0 x 10-7 | 0.031 | 135,800 |
| Sample 3 | 6.0 x 10-7 | 0.045 | 197,500 |
| Sample 4 | 8.0 x 10-7 | 0.060 | 263,400 |
Analysis:
-
GradST (from plot of Standard data) = 9,610,000
-
GradX (from plot of Sample data) = 4,390,000
-
ΦST = 0.95
Calculation: ΦX = 0.95 * (4,390,000 / 9,610,000) ΦX = 0.43
The calculated fluorescence quantum yield for this compound in this hypothetical experiment is 0.43 .
Conclusion and Best Practices
Measuring fluorescence quantum yield requires meticulous attention to detail. By employing the comparative method with a suitable standard, controlling solution concentrations to avoid artifacts, and maintaining consistent instrument parameters, researchers can obtain reliable and reproducible data. This protocol provides a robust framework for characterizing the photophysical properties of this compound, enabling its effective application in research and development. Always remember that the quality of the result is a direct reflection of the quality of the experimental execution.
References
-
A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry. [Link]
-
Melhuish, W. H. (1961). Quantum Efficiencies of Fluorescence of Organic Substances: Effect of Solvent and Concentration of the Fluorescent Solute. The Journal of Physical Chemistry, 65(2), 229-235. (Note: While the direct link is not available from search, this is a foundational paper often cited by sources like NIST[9] and Horiba[7]).
-
3-(9-Anthryl)acrolein. LookChem. [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards - A. Physics and Chemistry, 80A(3), 389–399. [Link]
-
Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]
-
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS, Inc. [Link]
-
References. ISS, Inc. [Link]
-
Wang, Y., et al. (2022). Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. ACS Applied Materials & Interfaces, 14(8), 10766-10775. [Link]
-
Unnikrishnan, K. P., Nampoori, V. P. N., & Vallabhan, C. P. G. (1999). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. Modern Physics Letters B, 13(16), 565-572. [Link]
-
Relative Quantum Yield. Edinburgh Instruments. [Link]
-
Fron, E., et al. (2011). The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes. Photochemical & Photobiological Sciences, 10(5), 763-771. [Link]
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link]
-
de la Cruz-Montoya, E. A., et al. (2022). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 27(19), 6649. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. Horiba. [Link]
-
Glembockyte, V., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 95(12), 5142-5151. [Link]
-
9,10-Bis(phenylethynyl)anthracene. Oregon Medical Laser Center. [Link]
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Application Notes and Protocols: 3-(9-Anthryl)acrylaldehyde as a Pre-Column Derivatization Reagent for Enhanced HPLC-Fluorescence Detection
Introduction: The Imperative for Derivatization in Modern HPLC
In the landscape of analytical chemistry, High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation, identification, and quantification of a vast array of compounds. However, a significant challenge arises when target analytes lack a native chromophore or fluorophore, rendering them invisible to common HPLC detectors like UV-Vis and fluorescence detectors.[1] Pre-column derivatization addresses this by chemically modifying the analyte to attach a molecule—a "tag"—that imparts desirable detection characteristics.[2] This not only enhances sensitivity but can also improve the chromatographic properties of the analyte.
3-(9-Anthryl)acrylaldehyde emerges as a potent derivatizing agent, particularly for primary and secondary amines, thiols, and hydrazines. Its efficacy is rooted in the highly fluorescent anthracene moiety, which allows for ultra-sensitive detection, often orders of magnitude greater than UV detection. This application note provides a comprehensive guide to the use of this compound in HPLC, detailing the underlying reaction mechanisms, step-by-step protocols, and practical insights for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₂O | |
| Molecular Weight | 232.28 g/mol | |
| Appearance | Light yellow to amber crystalline powder | |
| Melting Point | 173-175 °C | |
| Solubility | Soluble in chloroform and other organic solvents | |
| CAS Number | 38982-12-6 |
Reaction Mechanisms: The Chemical Rationale
The versatility of this compound lies in its aldehyde and α,β-unsaturated functionalities, enabling it to react with different nucleophilic groups.
Derivatization of Primary and Secondary Amines: Schiff Base Formation
Primary and secondary amines react with the aldehyde group of this compound to form a Schiff base (imine), a reaction that is often catalyzed by mild acid.[3] This reaction is a cornerstone of derivatization for biogenic amines and amino acids.[4]
Derivatization of Thiols: Michael Addition
Thiols, with their nucleophilic sulfhydryl group, readily undergo a Michael addition reaction with the α,β-unsaturated system of this compound.[5] This reaction is highly efficient and proceeds under mild conditions, making it ideal for the derivatization of thiol-containing compounds like cysteine and glutathione.[6]
Derivatization of Hydrazines: Hydrazone Formation
Hydrazines react with the aldehyde group in a manner analogous to primary amines, forming stable and highly fluorescent hydrazones. This reaction is particularly useful for the analysis of hydrazine and its derivatives, which are often challenging to detect directly.[7]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be robust starting points for method development. Optimization may be required based on the specific analyte and sample matrix.
Protocol 1: Derivatization of Primary and Secondary Amines
This protocol is adapted from established methods for derivatization with aromatic aldehydes.
-
Reagent Preparation:
-
Derivatization Reagent: Prepare a 10 mM solution of this compound in acetonitrile.
-
Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 8.5 with sodium hydroxide.
-
-
Derivatization Procedure:
-
To 100 µL of the amine-containing sample (dissolved in a suitable solvent), add 100 µL of the borate buffer.
-
Add 200 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 70°C for 30 minutes in a sealed vial.[8]
-
After incubation, cool the mixture to room temperature.
-
If necessary, dilute the sample with the mobile phase before injection.
-
-
HPLC-FLD Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detection:
-
Excitation Wavelength (λex): ~365 nm
-
Emission Wavelength (λem): ~470 nm (optimization is recommended for specific derivatives).[9]
-
-
Protocol 2: Derivatization of Thiols
This protocol is based on the principles of Michael addition of thiols to α,β-unsaturated carbonyls.[5]
-
Reagent Preparation:
-
Derivatization Reagent: Prepare a 10 mM solution of this compound in acetonitrile.
-
Buffer: Prepare a 0.1 M phosphate buffer and adjust the pH to 7.5.
-
-
Derivatization Procedure:
-
To 100 µL of the thiol-containing sample, add 100 µL of the phosphate buffer.
-
Add 200 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at room temperature (~25°C) for 60 minutes. The reaction is often rapid and can proceed without heating.
-
Dilute the sample with the mobile phase before injection.
-
-
HPLC-FLD Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile/water gradient.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detection:
-
Excitation Wavelength (λex): ~365 nm
-
Emission Wavelength (λem): ~510 nm (optimization is recommended).[9]
-
-
Protocol 3: Derivatization of Hydrazines
This protocol is adapted from methods for derivatizing hydrazines with aromatic aldehydes.[7]
-
Reagent Preparation:
-
Derivatization Reagent: Prepare a 10 mM solution of this compound in a mixture of acetonitrile and glacial acetic acid (99:1 v/v). The acidic catalyst enhances the reaction rate.
-
Sample Solvent: Prepare a diluent of acetonitrile/water (50:50 v/v).
-
-
Derivatization Procedure:
-
To 100 µL of the hydrazine-containing sample (dissolved in the sample solvent), add 200 µL of the derivatization reagent.
-
Vortex the mixture for 30 seconds.
-
Incubate at 60°C for 20 minutes in a sealed vial.
-
Cool the mixture to room temperature.
-
Dilute with the mobile phase if necessary.
-
-
HPLC-FLD Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile/water gradient.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detection:
-
Excitation Wavelength (λex): ~365 nm
-
Emission Wavelength (λem): ~470-490 nm (optimization is recommended).
-
-
Data Interpretation and Method Validation
Successful implementation of these protocols requires careful data interpretation and robust method validation.
Chromatographic Performance
The derivatized analytes, being more hydrophobic than their parent compounds, will exhibit increased retention on reversed-phase columns.[8] The large, planar anthracene group can also lead to strong interactions with the stationary phase, resulting in excellent peak shapes and resolution.
Fluorescence Detection
The anthracene fluorophore provides high quantum yields, leading to excellent sensitivity. The typical excitation and emission maxima for anthracene derivatives are in the ranges provided in the protocols. However, it is crucial to experimentally determine the optimal wavelengths for each specific derivative to maximize the signal-to-noise ratio.
Method Validation
A comprehensive method validation should be performed according to ICH guidelines, including an assessment of:
-
Linearity and Range: The concentration range over which the detector response is proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Derivative Stability: The stability of the derivatized analyte in the sample matrix and under the HPLC conditions should be evaluated to ensure accurate quantification.[10]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Derivatization Yield | Incorrect pH of the reaction buffer. | Optimize the pH for the specific analyte (basic for amines, neutral for thiols). |
| Inactive derivatization reagent. | Prepare fresh reagent solution. Store the solid reagent in a cool, dark, and dry place. | |
| Insufficient reaction time or temperature. | Increase the incubation time or temperature within reasonable limits. | |
| Multiple or Broad Peaks | Incomplete reaction or side reactions. | Ensure an excess of the derivatization reagent. Optimize reaction conditions. |
| Degradation of the derivative. | Analyze the sample promptly after derivatization. Investigate the stability of the derivative in the mobile phase. | |
| High Background Signal | Excess derivatization reagent. | Optimize the concentration of the reagent. Use a sample cleanup step (e.g., solid-phase extraction) to remove excess reagent. |
| Fluorescent impurities in solvents or reagents. | Use HPLC-grade solvents and high-purity reagents. |
Conclusion: A Powerful Tool for Sensitive Analysis
This compound is a highly effective and versatile derivatization reagent for the HPLC analysis of primary and secondary amines, thiols, and hydrazines. By converting non-fluorescent analytes into highly fluorescent derivatives, this reagent significantly enhances detection sensitivity and improves chromatographic performance. The protocols and insights provided in this application note offer a solid foundation for researchers to develop and validate robust analytical methods for a wide range of applications, from biomedical research to pharmaceutical quality control.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Science.gov. (n.d.). precolumn derivation hplc: Topics by Science.gov. Retrieved from [Link]
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MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]
-
Axion Labs. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and method validation for detection of the concentration of Benzocaine Schiff base by high performance liquid chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Mobile Phase to Control Charge States and Metal Adducts in the LC/MS for mRNA Characterization Assays. Retrieved from [Link]
-
PubMed. (n.d.). Quantitative spectroscopic analysis of 5-aminolevulinic acid-induced protoporphyrin IX fluorescence intensity in diffusely infiltrating astrocytomas. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. Retrieved from [Link]
-
ohiolink.edu. (n.d.). Analytical Separations of Schiff Base Chelates by Reverse Phase Hplc on a 10 Micron C-18 Bonded Silica Subtrate. Retrieved from [Link]
-
National Institutes of Health. (2022). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. Retrieved from [Link]
-
MDPI. (n.d.). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. Retrieved from [Link]
-
ijcpa.in. (n.d.). Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of. Retrieved from [Link]
-
ResearchGate. (n.d.). Schiff's base formation and its hydrolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Michael additions of thiocompounds to α, β-unsaturated carbonyl compounds in aqueous media: stereoselectivity with unambiguous characterization by NMR. Retrieved from [Link]
-
Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from [Link]
-
MDPI. (n.d.). A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Retrieved from [Link]
-
PubMed. (2012). Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Solvent Additive Composition on Chromatographic Separation and Sodium Adduct Formation of Peptides in HPLC–ESI MS. Retrieved from [Link]
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- 10. Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: Probing Microenvironmental Dynamics with Time-Resolved Fluorescence of 9-Anthrylacrolein
Abstract & Introduction
9-Anthrylacrolein (9-AC) is a fluorescent probe belonging to the family of 9-substituted anthracene derivatives. Its molecular structure, featuring an electron-donating anthracene moiety and an electron-withdrawing acrolein group, gives rise to fascinating photophysical properties. The fluorescence of 9-AC is exquisitely sensitive to its local microenvironment, particularly polarity and viscosity. This sensitivity stems from the potential for Intramolecular Charge Transfer (ICT) in the excited state. Upon photoexcitation, there is a significant redistribution of electron density, leading to a much larger dipole moment in the excited state compared to the ground state.[1][2][3] Consequently, polar solvent molecules reorient around the excited probe, stabilizing the ICT state and causing a characteristic red-shift (bathochromic shift) in the emission spectrum.
While steady-state fluorescence provides valuable information about the average environment, time-resolved fluorescence spectroscopy unlocks a deeper understanding of the dynamic processes occurring on the nanosecond timescale.[4] This technique measures the decay of fluorescence intensity over time following excitation by a short pulse of light. The resulting "fluorescence lifetime" (τ) is an intrinsic property of a fluorophore in a specific environment, independent of probe concentration.[5] Changes in fluorescence lifetime can reveal detailed information about dynamic quenching processes, solvent relaxation, and conformational changes, making it a powerful tool for researchers in materials science, chemistry, and drug development.
This application note provides a comprehensive guide to designing and executing a time-resolved fluorescence experiment for 9-Anthrylacrolein using the Time-Correlated Single Photon Counting (TCSPC) technique. We will delve into the causality behind experimental choices, provide a detailed protocol, and discuss data interpretation, empowering researchers to leverage 9-AC as a sensitive probe of molecular dynamics.
Principle of the Technique: Time-Correlated Single Photon Counting (TCSPC)
TCSPC is the gold-standard method for measuring fluorescence lifetimes in the picosecond to microsecond range. It is not a direct measurement of the decay but a statistical reconstruction. The core principle relies on the precise timing of single photon detection events relative to a high-repetition-rate pulsed light source (e.g., a picosecond diode laser).
The process is as follows:
-
A short pulse of light from a laser excites the sample. A fraction of this pulse is directed to a "START" detector (a photodiode), which begins a timer on the Time-to-Amplitude Converter (TAC).
-
The sample fluoresces, emitting photons in all directions. A single emitted photon is collected and focused onto a highly sensitive, fast "STOP" detector (e.g., a Single-Photon Avalanche Diode, SPAD, or a Microchannel Plate Photomultiplier Tube, MCP-PMT).
-
The arrival of this photon at the STOP detector halts the TAC. The time difference between the START and STOP signals is converted into a voltage pulse.
-
A Multi-Channel Analyzer (MCA) digitizes this voltage and adds one count to a memory channel corresponding to that specific time delay.
-
This process is repeated thousands or millions of times. Because fluorescence emission is a random process, the probability of detecting a photon at a certain time after excitation is proportional to the fluorescence intensity at that time.
Over many cycles, a histogram of photon arrival times is built up, which is a high-resolution representation of the fluorescence decay profile. The key is to maintain a low photon detection rate (typically <5% of the laser repetition rate) to ensure that the probability of detecting more than one photon per excitation cycle is negligible, thus validating the "single photon counting" premise.
Instrumentation & Experimental Setup
A typical TCSPC setup for analyzing 9-Anthrylacrolein involves several key components. The selection of these components is critical for acquiring high-quality decay data.
Core Components
-
Pulsed Light Source: A picosecond pulsed diode laser or a supercontinuum laser with a tunable filter is required. The pulse duration must be significantly shorter than the expected fluorescence lifetime of the sample.[6]
-
Expert Choice: For 9-AC, whose absorption maximum is typically around 380-400 nm, a laser with an emission wavelength of ~375 nm or ~405 nm is ideal. A pulse width of <100 ps is sufficient.
-
-
Detectors:
-
START Detector: A standard fast photodiode.
-
STOP Detector: A high-speed, sensitive single-photon detector. An MCP-PMT or a hybrid photodetector offers excellent time resolution.
-
-
TCSPC Electronics: The heart of the system, comprising the Constant Fraction Discriminators (CFDs), the TAC, and the MCA.
-
Optics & Sample Holder: A temperature-controlled cuvette holder, focusing and collection lenses, and emission monochromator or bandpass filters to select the desired fluorescence wavelength.
Reagents & Materials
-
9-Anthrylacrolein (Sigma-Aldrich or equivalent, >98% purity)
-
Spectroscopic grade solvents (e.g., Cyclohexane, Toluene, Dichloromethane, Acetonitrile, Methanol)
-
1 cm pathlength quartz cuvettes
Predicted Photophysical Parameters of 9-Anthrylacrolein
The photophysical properties of 9-AC are highly dependent on the solvent environment. The following table summarizes expected trends based on data from structurally similar molecules.[1][2][3][7] Researchers should determine these values empirically for their specific system.
| Solvent | Polarity (Dielectric Const.) | Expected Abs. Max (λ_abs) | Expected Em. Max (λ_em) | Expected Lifetime (τ) | Comments |
| Cyclohexane | ~2.0 | ~385 nm | ~410 - 430 nm | Shorter (e.g., 2-5 ns) | Emission from a locally excited (LE) state dominates. Structured spectrum. |
| Toluene | ~2.4 | ~388 nm | ~430 - 460 nm | Intermediate | Slight stabilization of the ICT state. |
| Dichloromethane | ~9.1 | ~390 nm | ~480 - 510 nm | Biexponential likely | Significant ICT character. Broad, structureless emission. |
| Acetonitrile | ~37.5 | ~390 nm | ~500 - 530 nm | Longer (e.g., 10-15 ns) | Strong stabilization of the ICT state leads to a large Stokes shift. |
| Methanol | ~32.7 | ~392 nm | ~510 - 540 nm | Biexponential likely | Protic solvent can engage in hydrogen bonding, further affecting decay kinetics. |
Note: The presence of cis/trans isomers in 9-AC may lead to multi-exponential decays even in nonpolar solvents.[2]
Experimental Workflow & Protocols
The entire experimental process, from sample handling to final data analysis, requires meticulous attention to detail to ensure reproducibility and accuracy.
Caption: Experimental workflow for time-resolved fluorescence measurements.
Protocol 1: Sample Preparation
Causality: To avoid inner-filter effects and re-absorption, the absorbance of the sample at the excitation wavelength must be kept low, ideally below 0.1.[8] Stock solutions should be stored in the dark to prevent photo-isomerization.
-
Prepare a 1 mM stock solution of 9-Anthrylacrolein in a suitable solvent like Toluene or Dichloromethane. Store this solution in an amber vial at 4°C.
-
Create a working solution by diluting the stock solution in the solvent of interest.
-
Use a UV-Vis spectrophotometer to measure the absorbance spectrum of the working solution.
-
Adjust the concentration until the absorbance at the planned excitation wavelength (e.g., 375 nm) is between 0.05 and 0.1. This corresponds to a concentration in the low micromolar range.
Protocol 2: Instrument Setup & Data Acquisition
Causality: The Instrument Response Function (IRF) represents the inherent time response of the TCSPC system. It is a convolution of the laser pulse shape and the detector response time. Accurate measurement of the IRF is critical for reliable data analysis, as it must be mathematically removed (deconvolved) from the measured fluorescence decay to reveal the true decay kinetics.
-
Instrument Warm-up: Turn on the laser and electronics and allow them to stabilize for at least 30 minutes.
-
Set Excitation Wavelength: Tune the laser to ~375 nm. Set the laser repetition rate.
-
Expert Choice: For expected lifetimes of 1-15 ns, a repetition rate of 10-20 MHz is appropriate. This provides a 50-100 ns time window, ensuring the fluorescence decays completely before the next pulse arrives.[6]
-
-
Measure the IRF:
-
Place a cuvette containing a light-scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox) in the sample holder.
-
Set the emission monochromator to the excitation wavelength (375 nm).
-
Acquire data until at least 10,000 counts are collected in the peak channel. This is your IRF.
-
-
Measure the Sample Decay:
-
Replace the scattering solution with your 9-AC sample.
-
Set the emission monochromator to the desired fluorescence wavelength (e.g., the peak of the emission spectrum).
-
Adjust the collection optics and neutral density filters to ensure the STOP rate is less than 5% of the laser repetition rate (e.g., for a 10 MHz laser, the STOP rate should be <500,000 counts per second).
-
Acquire data until the peak channel has at least 10,000 counts. For complex decays, more counts may be necessary.
-
Save the decay curve data.
-
Data Analysis & Interpretation
The measured decay, D(t), is a convolution of the true fluorescence decay, F(t), and the system's IRF(t). Analysis requires fitting a kinetic model to the data using deconvolution software.
Caption: Diagram illustrating the TCSPC measurement principle.
Fitting the Decay
The fluorescence intensity decay, I(t), is typically modeled as a sum of exponentials:
I(t) = Σ αᵢ exp(-t/τᵢ)
Where τᵢ is the decay time (lifetime) and αᵢ is the amplitude of the i-th component.
-
Load Data: Import both the IRF and the sample decay data into a fluorescence decay analysis program (e.g., PicoQuant FluoFit, IBH DAS6).
-
Choose a Model: Start with the simplest model (mono-exponential) and increase complexity only if the fit is poor. For 9-AC, a bi- or tri-exponential model is often required due to potential ICT state dynamics and/or the presence of isomers.[2]
-
Perform Iterative Reconvolution: The software will convolute your chosen exponential model with the experimental IRF and compare it to the measured decay. It iteratively adjusts the τ and α parameters to minimize the difference.
-
Evaluate Goodness of Fit: The quality of the fit is judged by two key parameters:
-
Chi-squared (χ²): A statistical measure of the deviation between the fitted model and the data. A value close to 1.0 indicates a good fit.
-
Weighted Residuals: A plot of the difference between the data and the fit for each channel. For a good fit, the residuals should be randomly distributed around zero.
-
Interpreting the Results
For a biexponential decay with lifetimes τ₁ and τ₂, the components can be interpreted in several ways:
-
Isomers: The two lifetimes could correspond to the cis and trans isomers of 9-AC, each existing in a distinct environment.
-
Excited State Reactions: One lifetime could represent the decay of the locally excited (LE) state, while the other represents the decay from the fully relaxed ICT state.
-
Heterogeneous Environments: If the probe is in a complex system (e.g., a polymer matrix or a lipid vesicle), the different lifetimes can correspond to probes in different locations.
By systematically measuring the lifetimes and amplitudes as a function of solvent polarity, temperature, or viscosity, a detailed picture of the molecular dynamics influencing 9-Anthrylacrolein can be constructed.
References
-
ResearchGate. (n.d.). Solvent effects on the photophysical properties of 9,10-dicyanoanthracene. Retrieved January 27, 2026, from [Link]
-
Patil, S., et al. (n.d.). Steady-State and Time-Resolved Fluorescence Studies of Anthrylacrylic Ester. Scientific Research Publishing. Retrieved January 27, 2026, from [Link]
-
MDPI. (2020). Photophysical Properties of Anthracene Derivatives. Retrieved January 27, 2026, from [Link]
-
Ghent University. (2023). Unlocking Secrets: Live Organoids Revealed with Fluorescence Lifetime Imaging Microscopy. YouTube. Retrieved January 27, 2026, from [Link]
-
PicoQuant. (n.d.). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Retrieved January 27, 2026, from [Link]
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National Center for Biotechnology Information (NCBI). (2022). Fluorescence lifetime DNA-PAINT for multiplexed super-resolution imaging of cells. Retrieved January 27, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Retrieved January 27, 2026, from [Link]
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National Center for Biotechnology Information (NCBI). (2024). Advanced fluorescence lifetime-enhanced multiplexed nanoscopy of cells. Retrieved January 27, 2026, from [Link]
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National Center for Biotechnology Information (NCBI). (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Retrieved January 27, 2026, from [Link]
-
Jack Westin. (n.d.). Absorption And Emission Line Spectra. Retrieved January 27, 2026, from [Link]
-
ScienceDirect. (n.d.). Effect of solvent polarity on the photophysical properties of chalcone derivatives. Retrieved January 27, 2026, from [Link]
-
Oregon Medical Laser Center. (n.d.). 9,10-Bis(phenylethynyl)anthracene. Retrieved January 27, 2026, from [Link]
-
MDPI. (2016). Time-Resolved Fluorescence Spectroscopy and Fluorescence Lifetime Imaging Microscopy for Characterization of Dendritic Polymer Nanoparticles and Applications in Nanomedicine. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Time-Resolved Blue-Green Fluorescence of Artichoke Leaves. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Fluorescence lifetime imaging and electron microscopy: a correlative approach. Retrieved January 27, 2026, from [Link]
-
PubMed. (n.d.). Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Effects of solvent on the fluorescence of 2-anilinonaphthalene. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Photochemical properties of 1-(9-Anthryl)-2-(2-Quinolyl)ethylene. Retrieved January 27, 2026, from [Link]
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PubMed. (n.d.). Time- and spectrally resolved characteristics of flavin fluorescence in U87MG cancer cells in culture. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Absorption and Emission Spectra of Anthracene-9-Carboxylic Acid in Solution Within the Polarizable Continuum Model | Request PDF. Retrieved January 27, 2026, from [Link]
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Wikipedia. (n.d.). Spectral line. Retrieved January 27, 2026, from [Link]
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IOPscience. (n.d.). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. Retrieved January 27, 2026, from [Link]
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Application Notes and Protocols for the Wittig Olefination of 3-(9-Anthryl)acrylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Extending Conjugated Systems via a Classic Transformation
The Wittig reaction, a cornerstone of synthetic organic chemistry, offers a powerful and reliable method for the formation of carbon-carbon double bonds.[1][2] This Nobel Prize-winning reaction transforms aldehydes or ketones into alkenes through the reaction with a phosphorus ylide, also known as a Wittig reagent.[1][2] For researchers in materials science and drug development, the Wittig olefination of 3-(9-anthryl)acrylaldehyde is of particular interest. This reaction extends the already extensive π-conjugated system of the anthryl moiety, leading to the synthesis of novel poly(p-phenylenevinylene) (PPV) derivatives and other complex organic molecules with unique photophysical properties.[3] The ability to precisely engineer these extended conjugated systems is critical for the development of advanced materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes for biological imaging.
This document provides a comprehensive guide to understanding and performing the Wittig olefination on this compound. It delves into the mechanistic underpinnings of the reaction, discusses the critical parameters that govern its success and stereochemical outcome, and offers a detailed, field-proven protocol for its execution in a laboratory setting.
The Mechanism of the Wittig Reaction: A Stepwise Look at Alkene Formation
The Wittig reaction proceeds through a well-established mechanism involving the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.[1][4] The overall transformation can be visualized as the exchange of the carbonyl oxygen with the alkylidene group of the ylide.
The key steps of the mechanism are as follows:
-
Ylide Formation: The process begins with the deprotonation of a phosphonium salt by a strong base to generate the phosphorus ylide.[5] The phosphonium salt is typically prepared via an SN2 reaction between triphenylphosphine and an alkyl halide.[5]
-
Nucleophilic Attack and Betaine Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a zwitterionic intermediate known as a betaine.[4]
-
Oxaphosphetane Formation: The negatively charged oxygen of the betaine then attacks the positively charged phosphorus atom in an intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.[1]
-
Alkene and Triphenylphosphine Oxide Formation: The unstable oxaphosphetane undergoes a retro-[2+2] cycloaddition reaction, breaking down to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this final step.[6]
Figure 1. The generalized mechanism of the Wittig reaction.
Stereochemical Considerations: The Role of the Ylide
A critical aspect of the Wittig reaction is the stereochemistry of the resulting alkene. The geometry of the double bond (E or Z) is largely determined by the nature of the phosphorus ylide employed.[6][7]
-
Non-stabilized Ylides: Ylides bearing simple alkyl or aryl groups are considered non-stabilized. These ylides react rapidly and irreversibly to form the oxaphosphetane, typically leading to the formation of the Z-alkene as the major product.[6][7] This selectivity is attributed to a kinetically controlled pathway where the sterically less hindered approach of the ylide and aldehyde leads to the cis-substituted oxaphosphetane.
-
Stabilized Ylides: Ylides containing electron-withdrawing groups (e.g., esters, ketones) are stabilized by resonance. The initial nucleophilic attack is reversible, allowing for equilibration to the thermodynamically more stable trans-substituted oxaphosphetane. This results in the preferential formation of the E-alkene.[2][6]
For the olefination of this compound, the choice of the ylide will therefore be paramount in dictating the stereochemical outcome of the newly formed double bond.
Recommended Reaction Conditions for the Wittig Olefination of this compound
The following table summarizes typical reaction conditions for the Wittig olefination of aromatic aldehydes, which can be adapted for this compound. The selection of the base and solvent is crucial for efficient ylide formation and subsequent reaction with the aldehyde.
| Parameter | Condition 1 (Non-stabilized Ylide) | Condition 2 (Stabilized Ylide) | Reference |
| Wittig Reagent | Alkyltriphenylphosphonium halide | (Carbethoxymethyl)triphenylphosphonium bromide | [6],[2] |
| Base | n-Butyllithium (n-BuLi), Sodium Hydride (NaH), Sodium Amide (NaNH2) | Sodium Ethoxide (NaOEt), Potassium Carbonate (K2CO3) | [1], |
| Solvent | Anhydrous Tetrahydrofuran (THF), Diethyl Ether | Ethanol, Dichloromethane (DCM) | [2] |
| Temperature | -78 °C to room temperature | Room temperature to reflux | |
| Reaction Time | 1-12 hours | 12-24 hours |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the Wittig olefination of this compound using a non-stabilized ylide to favor the formation of the Z-alkene.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Septa
-
Argon or Nitrogen gas supply with manifold
-
Ice bath and dry ice/acetone bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Ylide Preparation: a. To a dry, argon-flushed 250 mL round-bottom flask equipped with a magnetic stir bar, add methyltriphenylphosphonium bromide (1.2 equivalents). b. Add anhydrous THF (100 mL) via cannula. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide. e. Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: a. In a separate dry, argon-flushed 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous THF (50 mL). b. Cool the aldehyde solution to -78 °C using a dry ice/acetone bath. c. Slowly transfer the freshly prepared ylide solution to the aldehyde solution via cannula over 30 minutes. d. Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.
-
Workup: a. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). b. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). c. Combine the organic layers and wash with brine (50 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: a. The crude product will contain the desired alkene and triphenylphosphine oxide. b. Purify the crude material by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity) is typically effective in separating the non-polar alkene product from the more polar triphenylphosphine oxide byproduct. c. Collect the fractions containing the product and concentrate under reduced pressure to yield the purified alkene.
Figure 2. A simplified workflow for the Wittig olefination.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete ylide formation due to wet solvent or reagents. | Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly opened or distilled THF. |
| Inactive n-BuLi. | Titrate the n-BuLi solution before use to determine its exact concentration. | |
| Steric hindrance around the carbonyl group. | Consider using the Horner-Wadsworth-Emmons reaction, which often works well for sterically hindered aldehydes. | |
| Poor E/Z selectivity | Reaction conditions favoring thermodynamic control with a non-stabilized ylide. | Maintain low reaction temperatures (-78 °C) during the addition and initial reaction period to favor kinetic control. |
| Use of a stabilized ylide when the Z-isomer is desired. | Select a non-stabilized ylide. Conversely, use a stabilized ylide if the E-isomer is the target.[6] | |
| Formation of byproduct from Michael addition | The ylide acting as a nucleophile at the β-carbon of the acrylaldehyde. | This is a potential side reaction with α,β-unsaturated aldehydes.[6] Maintaining low temperatures can help favor the 1,2-addition (Wittig reaction) over the 1,4-conjugate addition. |
| Difficulty in removing triphenylphosphine oxide | High polarity and crystallinity of the byproduct. | Column chromatography is the standard method. In some cases, precipitation of the byproduct from a non-polar solvent or conversion to a water-soluble derivative can aid in its removal. |
Conclusion
The Wittig olefination of this compound is a versatile and powerful tool for the synthesis of extended π-conjugated systems. By carefully selecting the appropriate ylide and controlling the reaction conditions, researchers can effectively control the stereochemical outcome of the newly formed double bond. The protocol and insights provided in this application note offer a solid foundation for the successful implementation of this important transformation in the pursuit of novel materials and therapeutics.
References
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]
-
Wikipedia. Wittig reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 23). The Wittig Reaction. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Retrieved from [Link]
-
YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Retrieved from [Link]
-
YouTube. (2020, October 30). Wittig Reaction Experiment Part 1, Prelab. Retrieved from [Link]
-
Organic Synthesis. Wittig & Wittig-Horner reactions. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved from [Link]
-
YouTube. (2019, August 14). 10.09 Stereochemistry of the Wittig Reaction. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). Two carbon homologated α,β-unsaturated aldehydes from alcohols using the in situ oxidation–Wittig reaction. Retrieved from [Link]
-
Organic Synthesis. Wittig & Wittig-Horner reactions. Retrieved from [Link]
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YouTube. (2019, January 16). carbonyl alkylations with the Wittig reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
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Taylor & Francis. Poly(p-phenylene vinylene) – Knowledge and References. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved from [Link]
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Probing the Dynamic Landscape of Proteins: Application of 3-(9-Anthryl)acrylaldehyde in Sensing Environmentally Sensitive Regions
Introduction: Unveiling Protein Dynamics with Fluorescent Probes
In the intricate world of cellular biology and drug discovery, understanding the dynamic nature of proteins is paramount. Proteins are not static entities; they undergo conformational changes in response to their local environment, ligand binding, and post-translational modifications. These dynamic shifts are often the basis of their function. To decipher these molecular ballets, researchers rely on sensitive tools that can report on these subtle environmental changes. Among these, fluorescent probes have emerged as indispensable reporters, offering high sensitivity and real-time detection capabilities.[1]
This application note details the use of 3-(9-Anthryl)acrylaldehyde , a fluorescent probe with a unique sensitivity to its microenvironment, for the elucidation of environmentally sensitive regions within proteins. Its utility lies in the environmentally dependent fluorescence of the anthryl moiety, making it a powerful tool for researchers, scientists, and drug development professionals seeking to map hydrophobic pockets, monitor conformational changes, and investigate protein-ligand interactions.
Chemical Properties of this compound
This compound is a yellow crystalline solid with the chemical formula C₁₇H₁₂O.[1][2] Its structure features an anthracene group, which is the fluorophore, conjugated to an acrylaldehyde moiety. The aldehyde group serves as a reactive handle for covalent attachment to proteins.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₂O | [2] |
| Molecular Weight | 232.28 g/mol | [2] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 173-175 °C |
Mechanism of Environmental Sensing: The Power of Solvatochromism
The functionality of this compound as an environmental sensor is rooted in the photophysical properties of its anthracene core, a phenomenon known as solvatochromism . The fluorescence emission spectrum of the anthryl group is highly dependent on the polarity of its surrounding environment.
In a non-polar, hydrophobic environment, such as the interior of a protein's folded domain, the probe typically exhibits a blue-shifted emission spectrum (shorter wavelength) and a higher fluorescence quantum yield. Conversely, in a polar, aqueous environment, the fluorescence is often red-shifted (longer wavelength) and may be quenched, leading to a decrease in intensity. This sensitivity arises from the change in the dipole moment of the fluorophore upon excitation. The surrounding solvent molecules reorient around the excited state dipole, leading to a change in the energy of the emitted photon.[3]
This solvatochromic shift provides a direct readout of the local environment of the probe once it is covalently attached to a protein. By measuring the changes in the fluorescence emission spectrum, researchers can infer changes in the protein's conformation that alter the exposure of the probe to the solvent or move it into different microenvironments within the protein structure.
Experimental Protocols
Protocol 1: Covalent Labeling of Proteins with this compound
The aldehyde group of this compound can react with primary amino groups, such as the ε-amino group of lysine residues on the protein surface, to form a Schiff base. This reaction provides a straightforward method for covalently attaching the fluorescent probe to the protein of interest.
Materials:
-
Protein of interest (in a suitable buffer, e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sodium cyanoborohydride (NaBH₃CN) (optional, for reductive amination)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer and Fluorometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).
-
-
Probe Preparation:
-
Prepare a stock solution of this compound in DMSO or DMF at a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring, protected from light.
-
-
Reductive Amination (Optional but Recommended):
-
To form a more stable secondary amine linkage, the Schiff base can be reduced. Add a fresh solution of sodium cyanoborohydride to the reaction mixture to a final concentration of 20 mM.
-
Continue the incubation for an additional 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted probe and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions, which can be identified by their absorbance at 280 nm.
-
-
Characterization of the Labeled Protein:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein conjugate at 280 nm (for protein concentration) and the absorbance maximum of the anthracene moiety (around 385 nm). The DOL is calculated using the Beer-Lambert law.
-
Visualization of the Labeling Workflow
Caption: Experimental workflow for labeling proteins with this compound.
Application: Probing the Hydrophobic Core of Serum Albumin
Serum albumin is a well-characterized protein known for its ability to bind and transport a wide variety of hydrophobic molecules. Its structure contains several hydrophobic pockets, making it an excellent model system to demonstrate the utility of this compound.
Case Study: Monitoring Denaturation of Bovine Serum Albumin (BSA)
In this hypothetical case study, BSA is labeled with this compound following the protocol described above. The fluorescence emission spectrum of the labeled BSA is then monitored as the protein is subjected to denaturation by a chemical denaturant, such as urea.
Expected Results:
-
Native BSA: In its native, folded state, the this compound probes attached to the surface of BSA will be in a relatively polar aqueous environment. However, some probes may be located near or partially inserted into hydrophobic regions, resulting in a characteristic fluorescence emission spectrum.
-
Unfolding BSA: As the concentration of urea increases, BSA will begin to unfold. This unfolding process will expose the hydrophobic core of the protein to the solvent. The this compound probes that were initially in a more hydrophobic environment will become more exposed to the polar aqueous environment. This will be reflected in a red-shift of the fluorescence emission maximum and a decrease in fluorescence intensity.
-
Denatured BSA: In the fully denatured state, all the probes will be fully exposed to the aqueous solvent, resulting in a fluorescence spectrum characteristic of the probe in a polar environment.
By plotting the change in the fluorescence emission wavelength or intensity as a function of the denaturant concentration, a denaturation curve can be generated. This curve provides valuable information about the stability of the protein and the cooperativity of the unfolding transition.[4][5]
Quantitative Data Summary
| Protein State | Expected Emission Max (nm) | Expected Relative Fluorescence Intensity | Interpretation |
| Native | ~450 nm | High | Probe is in a relatively non-polar environment, partially shielded from water. |
| Partially Unfolded | 450 - 480 nm | Intermediate | Hydrophobic regions are becoming exposed to the solvent. |
| Fully Denatured | ~480 nm | Low | Probe is fully exposed to the polar aqueous environment. |
Visualization of the Sensing Mechanism
Caption: Mechanism of sensing protein unfolding using this compound.
Conclusion and Future Perspectives
This compound is a versatile and sensitive fluorescent probe for studying the environmentally sensitive regions of proteins. Its straightforward labeling chemistry and environmentally sensitive fluorescence make it a valuable tool for a wide range of applications in basic research and drug development. By providing insights into protein conformation, stability, and ligand binding, this probe can accelerate our understanding of protein function and aid in the design of novel therapeutics.
Future applications could involve the use of this probe in high-throughput screening assays to identify compounds that induce specific conformational changes in target proteins. Furthermore, the development of derivatives of this compound with different reactive groups could expand its utility for labeling other functional groups on proteins, providing even greater specificity in probing the intricate landscape of the proteome.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6365417, this compound. Retrieved from [Link]
- Royer, C. A. (2006). Probing protein folding and conformational transitions with fluorescence. Chemical reviews, 106(5), 1769–1784.
- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
- Haskard, C. A., & Li-Chan, E. C. (1998). Hydrophobicity of bovine serum albumin and ovalbumin determined using uncharged (PRODAN) and anionic (ANS−) fluorescent probes. Journal of Agricultural and Food Chemistry, 46(7), 2671-2677.
- Eftink, M. R. (1991). Fluorescence quenching: theory and applications. In Topics in fluorescence spectroscopy (pp. 53-126). Springer, Boston, MA.
- Royer, C. A. (1995). The use of fluorescence methods to monitor unfolding transitions in proteins. Methods in enzymology, 259, 482-501.
- Ghisaidoobe, A. B. T., & Chung, S. J. (2014). Intrinsic tryptophan fluorescence in the detection and analysis of proteins: a focus on Förster resonance energy transfer techniques. International journal of molecular sciences, 15(12), 22518-22538.
-
Mitchison, T. (2013). Microscopy: Labeling Proteins with Fluorescent Probes. iBiology. Retrieved from [Link]
- Carraway, K. L., & Koshland, D. E. (1972). Carbodiimide modification of proteins. Methods in enzymology, 25, 616-623.
- Valeur, B. (2012).
- Hermanson, G. T. (2013).
- Johnson, C. H., & De la Torre, J. G. (2002). Rotational diffusion of rigid, symmetric and asymmetric proteins. Methods in enzymology, 357, 1-33.
- Fersht, A. (1999).
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Application Notes and Protocols for the Synthesis of π-Extended Anthracenes from 3-(9-Anthryl)acrylaldehyde Derivatives
Abstract
This document provides a comprehensive guide for the synthesis of π-extended anthracene derivatives, a class of molecules with significant potential in materials science and drug development. We focus on the versatile starting material, 3-(9-anthryl)acrylaldehyde, and detail synthetic protocols for elongating its π-conjugated system through key chemical transformations, including the Wittig reaction and Knoevenagel condensation. This guide is intended for researchers and professionals in organic synthesis, materials science, and medicinal chemistry, offering both theoretical insights and practical, step-by-step experimental procedures.
Introduction: The Promise of π-Extended Anthracenes
Anthracene, a simple polycyclic aromatic hydrocarbon (PAH), is a foundational building block in the development of advanced organic materials. Its inherent photophysical properties, such as strong fluorescence, make it an attractive scaffold for creating novel chromophores.[1][2] By extending the π-conjugated system of the anthracene core, we can fine-tune its electronic and optical properties, leading to materials with tailored absorption and emission spectra, enhanced quantum yields, and improved charge transport characteristics.[3][4]
These engineered molecules, known as π-extended anthracenes, are at the forefront of innovation in several high-impact fields:
-
Organic Electronics: Their tunable HOMO/LUMO energy levels make them ideal candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[5]
-
Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment allows for the design of highly specific probes for detecting ions, reactive oxygen species (ROS), and mechanical stress in biological and material systems.[3][6][7]
-
Drug Development and Theranostics: Anthracene derivatives are being explored for their applications in photodynamic therapy (PDT), where they can act as photosensitizers to generate cytotoxic ROS upon light activation. Their intrinsic fluorescence also opens avenues for simultaneous imaging and therapy (theranostics).[7][8]
This application note focuses on a particularly useful and versatile starting material for the synthesis of π-extended anthracenes: This compound . The presence of a reactive aldehyde group conjugated to the anthracene core provides a strategic handle for a variety of carbon-carbon bond-forming reactions, enabling the systematic extension of the π-system.
Strategic Approaches to π-Extension from this compound
The key to synthesizing π-extended anthracenes from this compound lies in the chemical manipulation of its aldehyde functionality. Two powerful and widely used reactions in this context are the Wittig reaction and the Knoevenagel condensation. These methods allow for the introduction of new unsaturated moieties, thereby elongating the conjugated path of the molecule.
Figure 1: Key synthetic pathways for π-extension.
The Wittig Reaction: A Gateway to Polyenes
The Wittig reaction is a cornerstone of alkene synthesis, allowing for the predictable formation of a carbon-carbon double bond from a carbonyl compound and a phosphonium ylide.[9] In the context of our starting material, this reaction provides a direct and efficient method to extend the polyene chain attached to the anthracene core.
The general mechanism involves the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, leading to a betaine intermediate that subsequently collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base for generating the ylide from its corresponding phosphonium salt is critical. For stabilized ylides (those with an adjacent electron-withdrawing group), milder bases like sodium hydroxide or potassium carbonate are often sufficient. For non-stabilized ylides, stronger bases such as n-butyllithium or sodium hydride are necessary.
-
Solvent: The choice of solvent depends on the base used. Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are common. For reactions using aqueous bases, a two-phase system with a solvent like dichloromethane (DCM) is often employed.
-
Stereoselectivity: The stereochemical outcome of the Wittig reaction (E vs. Z alkene) is influenced by the nature of the ylide. Stabilized ylides generally favor the formation of the E-isomer, while non-stabilized ylides tend to yield the Z-isomer.
The Knoevenagel Condensation: Introducing Functionalized Extensions
The Knoevenagel condensation is another powerful tool for C-C bond formation, involving the reaction of an aldehyde with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group).[10][11] This reaction is typically catalyzed by a weak base, such as an amine.
This method is particularly useful for introducing functionalities like cyano, ester, or nitro groups into the extended π-system, which can further modulate the electronic properties of the final molecule.
Causality Behind Experimental Choices:
-
Catalyst: The choice of catalyst influences the reaction rate and yield. Piperidine, ammonium acetate, and other weak organic bases are commonly used.
-
Solvent and Temperature: The reaction can often be performed under mild conditions, sometimes even solvent-free. The choice of solvent and temperature depends on the specific reactants and catalyst used.
-
Water Removal: The Knoevenagel condensation produces a molecule of water as a byproduct. In some cases, removal of this water (e.g., using a Dean-Stark apparatus) can drive the reaction to completion.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the synthesis of π-extended anthracenes from this compound. Researchers should optimize these conditions based on their specific target molecules and available resources.
Protocol 1: Synthesis of a π-Extended Anthracene via Wittig Reaction
This protocol describes the synthesis of (1E,3E)-1-(anthracen-9-yl)-4-phenylbuta-1,3-diene from this compound and benzyltriphenylphosphonium chloride.
Figure 2: Workflow for Wittig Reaction Protocol.
Materials:
-
This compound (1.0 mmol, 232 mg)
-
Benzyltriphenylphosphonium chloride (1.1 mmol, 428 mg)
-
Dichloromethane (DCM), 10 mL
-
50% aqueous Sodium Hydroxide (NaOH), 2 mL
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound and benzyltriphenylphosphonium chloride.
-
Add 10 mL of DCM to the flask and stir to dissolve the solids.
-
Slowly add 2 mL of 50% aqueous NaOH to the reaction mixture. The solution will likely change color.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/EtOAc gradient to afford the pure (1E,3E)-1-(anthracen-9-yl)-4-phenylbuta-1,3-diene.
Expected Outcome and Characterization:
The product is typically a yellow solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The photophysical properties (absorption and emission spectra, quantum yield) can be determined using UV-Vis and fluorescence spectroscopy.
Protocol 2: Synthesis of a π-Extended Anthracene via Knoevenagel Condensation
This protocol describes the synthesis of (E)-2-cyano-5-(anthracen-9-yl)penta-2,4-dienoic acid from this compound and cyanoacetic acid.
Figure 3: Workflow for Knoevenagel Condensation Protocol.
Materials:
-
This compound (1.0 mmol, 232 mg)
-
Cyanoacetic acid (1.2 mmol, 102 mg)
-
Pyridine, 5 mL
-
Piperidine, 0.1 mL (catalytic amount)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound and cyanoacetic acid in 5 mL of pyridine.
-
Add a catalytic amount of piperidine (approximately 0.1 mL) to the solution.
-
Heat the reaction mixture at reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice and concentrated HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure (E)-2-cyano-5-(anthracen-9-yl)penta-2,4-dienoic acid.
Expected Outcome and Characterization:
The product is typically a colored solid. Characterization should be performed using ¹H NMR, ¹³C NMR, IR (to confirm the presence of nitrile and carboxylic acid groups), and mass spectrometry.
Further π-Extension: The Suzuki Coupling Approach
The π-extended anthracenes synthesized via the Wittig or Knoevenagel reactions can be further functionalized to create even larger conjugated systems. A powerful method for this is the Suzuki cross-coupling reaction.[12][13] This requires the introduction of a halogen, typically bromine, onto the anthracene core, which can then be coupled with a boronic acid derivative in the presence of a palladium catalyst.
A potential synthetic route involves the bromination of the initial π-extended product at the 10-position of the anthracene ring, followed by a Suzuki coupling with an appropriate aryl or heteroaryl boronic acid.[12] This strategy allows for the introduction of a wide variety of aromatic substituents, leading to a diverse library of π-extended anthracenes with tailored properties.
Applications and Future Directions
The π-extended anthracenes synthesized from this compound derivatives are poised to make significant contributions to various scientific and technological fields.
Table 1: Potential Applications of π-Extended Anthracenes
| Application Area | Description | Rationale for Use |
| Organic Electronics | Active components in OLEDs, OFETs, and OPVs. | Tunable electronic properties, high charge carrier mobility, and strong luminescence.[5] |
| Mechanophores | Molecular probes that signal mechanical stress through changes in fluorescence. | The extended π-system can enhance the fluorescence quantum yield of the released anthracene upon mechanical force application.[3][4] |
| Fluorescent Probes | Detection of specific analytes (e.g., metal ions, ROS) in biological or environmental samples. | The extended conjugation can lead to absorption and emission in the visible region, and the introduction of specific binding sites allows for selective detection.[6][7] |
| Photodynamic Therapy (PDT) | Photosensitizers for cancer treatment. | Anthracene derivatives can generate singlet oxygen upon irradiation, leading to cell death. The extended π-system can shift the absorption to longer, more tissue-penetrating wavelengths.[1][8] |
| Bioimaging | Fluorescent labels for cellular components. | High fluorescence quantum yields and photostability make them suitable for long-term imaging experiments.[11] |
Future Outlook:
The continued development of synthetic methodologies, such as those outlined in this note, will enable the creation of increasingly complex and functional π-extended anthracene systems. A particularly exciting future direction is the design of "smart" probes for theranostics, where a single molecule can be used for both disease diagnosis through fluorescence imaging and treatment via PDT. The versatility of the this compound scaffold makes it an ideal platform for the development of such multifunctional agents.
References
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Weder, C., et al. (2014). π-extended anthracenes as sensitive probes for mechanical stress. Chemical Science, 5(10), 3947-3952. [Link]
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Weder, C., et al. (2014). π-extended anthracenes as sensitive probes for mechanical stress. RSC Publishing. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6365417, this compound. [Link]
-
Sadeq, H., et al. (2017). Preparation of 3-(9-Anthryl)acrylates and 9-Aroylethenylanthracenes as Pi-Extended Anthracenes and Their Diels–Alder Type Adducts with Electron-Poor Dienophiles. United Arab Emirates University Scholarworks. [Link]
-
Sadeq, H., et al. (2016). Preparation of 3-(anthran-9-yl)acrylates and 9-aroylethenylanthracenes as pi-extended anthracenes and their Diels Alder type adducts with electron-poor dienophiles. ResearchGate. [Link]
-
Kim, S., et al. (2024). Enhancing Fractionated Cancer Therapy: A Triple-Anthracene Photosensitizer Unleashes Long-Persistent Photodynamic and Luminous Efficacy. Journal of the American Chemical Society. [Link]
-
Li, Y., et al. (2016). A facile fluorescent probe based on anthraldehyde for trace Fe(iii) ion determination in neutral aqueous solution. Analytical Methods, 8(30), 5949-5955. [Link]
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Uchoa, F., et al. (2015). Evaluation of Diethyl-3-3′-(9,10-anthracenediyl)bis Acrylate as a Probe for Singlet Oxygen Formation during Photodynamic Therapy. Photochemistry and Photobiology, 91(4), 838-844. [Link]
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Klan, P., et al. (2022). Photophysical Properties of Anthracene Derivatives. MDPI. [Link]
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Kadaba, S. N. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]
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Oehlhof, A., et al. (2016). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 4(8), 1643-1652. [Link]
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Taki, M., et al. (2015). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Plant and Cell Physiology, 56(3), 425-434. [Link]
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Pollok, B. A., & Heim, R. (1999). Using GFP in FRET-based applications. Trends in Cell Biology, 9(2), 57-60. [Link]
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Klan, P., et al. (2022). Photophysical Properties of Anthracene Derivatives. ResearchGate. [Link]
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Dickinson, B. C., & Chang, C. J. (2011). Chemistry and biology of reactive oxygen species in signaling or stress responses. Nature Chemical Biology, 7(8), 504-511. [Link]
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University of Delaware. The Wittig Reaction With Chemiluminescence!. [Link]
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Troubleshooting & Optimization
How to improve the solubility of 3-(9-Anthryl)acrylaldehyde for labeling reactions
Introduction
3-(9-Anthryl)acrylaldehyde is a valuable fluorescent labeling reagent used to tag amine-containing biomolecules, leveraging the reactivity of its aldehyde group to form a Schiff base with primary amines. Its large anthracene moiety provides a strong fluorescent signal, making it a useful probe in various biochemical and cell-based assays. However, the very same polycyclic aromatic structure that confers its desirable photophysical properties also renders it highly hydrophobic. This inherent low aqueous solubility is a significant technical hurdle for researchers, often leading to issues with reagent preparation, low labeling efficiency, and result variability.
This guide provides a comprehensive, question-and-answer-based resource to troubleshoot and overcome the solubility challenges associated with this compound, ensuring successful and reproducible labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
A1: The chemical structure of this compound is dominated by the large, nonpolar, and rigid three-ring anthracene system. This makes the molecule highly hydrophobic, as indicated by a high calculated LogP value of approximately 4.2 to 4.6.[1][2] Molecules with high LogP values preferentially partition into hydrophobic environments over water. Consequently, it has extremely limited solubility in aqueous solutions, which are predominantly polar. While it is soluble in nonpolar solvents like chloroform, these are incompatible with most biological samples.[1][3]
Q2: Can I just add the solid powder directly to my protein solution?
A2: This is strongly discouraged. Adding the solid directly to your aqueous reaction buffer will result in poor and inconsistent dissolution. The majority of the compound will likely remain as a solid precipitate or form aggregates, making the effective concentration in solution unknown and significantly lower than intended. This will lead to inefficient and non-reproducible labeling. A concentrated stock solution in a suitable organic co-solvent must be prepared first.
Q3: What is the general strategy for using this dye in a labeling reaction?
A3: The standard workflow involves three main stages:
-
Solubilization: Prepare a high-concentration stock solution of the dye in a water-miscible, organic co-solvent like dimethyl sulfoxide (DMSO).
-
Reaction: Add a small volume of the concentrated stock solution to your buffered protein solution to initiate the labeling reaction. The final concentration of the organic co-solvent in the reaction mixture should be kept to a minimum to avoid denaturing the protein.
-
Purification: Remove the unreacted, excess dye from the labeled protein using techniques like gel filtration or dialysis.
Troubleshooting Guide: Solubility & Reaction Issues
Issue 1: The dye won't dissolve when making the stock solution.
Q: I'm trying to dissolve this compound in DMSO to make a 10 mM stock, but I see solid particles that won't go into solution. What should I do?
A: This is a common issue due to the dye's high hydrophobicity and crystalline nature. Here is a step-by-step troubleshooting workflow:
-
Verify Solvent Quality: Ensure you are using high-purity, anhydrous (or "molecular biology grade") DMSO. Water contamination in the DMSO can significantly reduce the dye's solubility.
-
Gentle Warming: After adding the DMSO, gently warm the vial to 30-37°C for 5-10 minutes. This can increase the dissolution rate. Avoid aggressive heating, as it may degrade the aldehyde.
-
Vortexing/Sonication: Mix vigorously by vortexing for 1-2 minutes. If particles persist, brief sonication in a water bath sonicator (5-10 minutes) can help break up aggregates and facilitate dissolution.
-
Reduce Concentration: If the dye still does not fully dissolve, you may be exceeding its solubility limit in that solvent. Try preparing a more dilute stock solution (e.g., 1 mM or 5 mM) and adjust the volume added to your reaction accordingly.
Issue 2: The dye precipitates when I add it to my aqueous reaction buffer.
Q: My DMSO stock solution is perfectly clear, but when I add it to my protein in phosphate-buffered saline (PBS), the solution becomes cloudy. Why is this happening and how can I fix it?
A: This occurs when the hydrophobic dye, upon being transferred from a favorable organic environment (DMSO) to an unfavorable aqueous one, crashes out of solution.
-
Causality: The final concentration of DMSO in your reaction is too low to keep the dye soluble at the desired concentration. The dye molecules aggregate together to minimize contact with water.
-
Solutions:
-
Increase Final Co-solvent Concentration: The most direct solution is to increase the final percentage of DMSO in the reaction. While many protocols aim for <5% (v/v) DMSO to protect protein stability, some proteins can tolerate up to 10% or even higher for the duration of the reaction.[4] You must empirically determine the tolerance of your specific protein.
-
Add Co-solvent to Buffer First: Before adding the dye stock, try adding a small amount of pure DMSO to the protein solution. Then, add the dye stock into this pre-mixed solution. This can create a more gradual change in solvent polarity, preventing abrupt precipitation.
-
Rapid Mixing: When adding the dye stock, ensure the protein solution is being mixed (e.g., by gentle vortexing or rapid pipetting) to disperse the dye molecules quickly, preventing localized high concentrations that are prone to precipitation.
-
In-Depth Protocols & Methodologies
Protocol 1: Preparation of a Solubilized this compound Stock Solution
This protocol details the steps for preparing a validated stock solution, which is the critical first step for any labeling experiment.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weigh out the required amount of this compound powder in a suitable vial. For example, for 1 mL of a 10 mM stock solution, weigh out 2.32 mg (Molecular Weight ≈ 232.28 g/mol ).[2]
-
Add the corresponding volume of anhydrous DMSO to the vial.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Inspect the solution carefully against a bright background. If any solid particles or haziness remains, warm the vial in a 37°C water bath for 10 minutes, followed by another 1-2 minutes of vortexing.
-
If necessary, sonicate the vial for 5-10 minutes in a bath sonicator.
-
Once fully dissolved, the stock solution should be clear (typically yellow/greenish in color). Store the stock solution tightly sealed at -20°C, protected from light. For best results, aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Protocol 2: General Labeling of a Protein with this compound
This protocol outlines the reaction between the aldehyde dye and primary amines (e.g., the epsilon-amino group of lysine residues) on a protein.
Key Principles: The reaction forms a Schiff base, which is an imine linkage.[5] This reaction is pH-dependent. The optimal pH for Schiff base formation is typically mildly acidic to neutral (around pH 6-7.5).[6][7] At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, the reaction can be slow. However, for labeling surface lysines on a protein, a pH of 7.5-8.5 is often used as a compromise to ensure the lysine amine is deprotonated and sufficiently nucleophilic.
Materials:
-
Protein solution in an amine-free buffer (e.g., HEPES, phosphate, or bicarbonate buffer) at pH 7.5-8.5. Do not use Tris or glycine buffers, as they contain primary amines that will compete with the protein for the dye.
-
Validated this compound stock solution in DMSO (from Protocol 1).
-
(Optional) Sodium cyanoborohydride (NaBH₃CN) for reductive amination to form a stable secondary amine bond.
Procedure:
-
Dissolve or dialyze your protein into the chosen amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Calculate the volume of the dye stock solution needed. A 10- to 20-fold molar excess of dye over protein is a common starting point.
-
While gently vortexing the protein solution, add the calculated volume of the dye stock solution dropwise.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. The optimal time should be determined empirically.
-
(Optional but Recommended for a Stable Conjugate): To convert the reversible Schiff base to a stable secondary amine, perform reductive amination. Add a fresh solution of NaBH₃CN to a final concentration of ~20 mM and incubate for an additional 1-2 hours at room temperature.
-
Stop the reaction by adding a quenching reagent like Tris buffer or hydroxylamine to a final concentration of 50-100 mM to consume any unreacted dye.
-
Purify the labeled protein from the excess, unreacted dye using a desalting column (e.g., Sephadex G-25) or dialysis.
Data & Visualization
Table 1: Comparison of Recommended Co-solvents for Stock Solutions
| Solvent | Formula | Boiling Point (°C) | Key Characteristics & Considerations |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | Primary Choice. Aprotic, highly polar, excellent for dissolving a wide range of hydrophobic compounds. Final concentration in assays is typically kept <5% to minimize protein destabilization.[4][8] |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | A good alternative to DMSO with similar dissolving power. Can be more aggressive towards some plastics. It is a known hepatotoxin and should be handled with care. |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 202 | A very strong, water-miscible solvent that can be used for extremely insoluble compounds.[9] Its use in biological assays is less common and protein compatibility must be carefully validated. |
Diagrams
Caption: Troubleshooting workflow for dye precipitation.
Caption: Reaction of an aldehyde with a primary amine.
References
-
3-(9-Anthryl)acrolein - LookChem. LookChem. Available at: [Link]
-
This compound | C17H12O | CID 6365417 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Which solvent is good for to dilute hydrophobic nano particles and bacteria complex ?? | ResearchGate. ResearchGate. Available at: [Link]
-
Preparation of 3-(anthran-9-yl)acrylates and 9-aroylethenylanthracenes as pi-extended anthracenes and their Diels Alder type adducts with electron-poor dienophiles. ResearchGate. Available at: [Link]
-
What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde? ResearchGate. Available at: [Link]
-
DMSO-related effects in protein characterization - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
9-ANTHRALDEHYDE - Organic Syntheses. Organic Syntheses. Available at: [Link]
-
(PDF) DMSO-Related Effects in Protein Characterization - ResearchGate. ResearchGate. Available at: [Link]
-
Optimum pH range for formation of Schiff bases - Chemistry Stack Exchange. Chemistry Stack Exchange. Available at: [Link]
-
Why is my protein labelling not working? | ResearchGate. ResearchGate. Available at: [Link]
-
Solution and Single Nanoparticle Studies Using Fluorescence Lifetime Imaging. ACS Publications. Available at: [Link]
-
Which Common Solvents Are Used in Dyes? - S D International. S D International. Available at: [Link]
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Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding - PubMed. National Center for Biotechnology Information. Available at: [Link]
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Schiff base - Wikipedia. Wikipedia. Available at: [Link]
-
Solvent Effects on Fluorescence Emission - Evident Scientific. Evident Scientific. Available at: [Link]
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Examples of bioorthogonal reactions useful for bioconjugation and... - ResearchGate. ResearchGate. Available at: [Link]
-
What are the conditions used for schiff base reaction? - ResearchGate. ResearchGate. Available at: [Link]
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Preventing aggregation of 3-(9-Anthryl)acrylaldehyde in aqueous buffers
Technical Support Center: 3-(9-Anthryl)acrylaldehyde
A Researcher's Guide to Preventing Aggregation of this compound in Aqueous Buffers
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering aggregation issues with this compound in aqueous environments. We will explore the underlying causes of this phenomenon and provide validated, step-by-step protocols to ensure the successful use of this valuable fluorescent probe in your experiments.
Frequently Asked Questions (FAQs)
Q1: I've dissolved this compound in my aqueous buffer, but I'm seeing precipitation and inconsistent fluorescence readings. What's happening?
A1: You are likely observing aggregation and precipitation due to the inherent hydrophobicity of this compound. The large, nonpolar anthracene ring system makes the molecule "sparingly soluble" in water.[1] Its high LogP value of approximately 4.2 to 4.6 indicates a strong preference for a nonpolar environment over an aqueous one.[2][3] When introduced into a polar aqueous buffer, these hydrophobic molecules tend to self-associate to minimize their contact with water, leading to the formation of aggregates that can eventually precipitate out of solution. This aggregation can quench fluorescence and lead to unreliable experimental data.
Q2: Why is it critical to prevent the aggregation of this molecule?
A2: Preventing aggregation is paramount for several reasons:
-
Experimental Accuracy: Aggregates can scatter light, interfering with absorbance and fluorescence measurements.[4]
-
Bioavailability: In cell-based assays, aggregates may not effectively cross cell membranes, leading to an underestimation of biological effects.[5]
-
Reproducibility: The concentration of the active, monomeric form of the probe will be inconsistent if aggregation is occurring, leading to poor reproducibility between experiments.
-
Reactivity: The aldehyde group of aggregated molecules may be less accessible for reactions, affecting assays that rely on its chemical reactivity.[6]
Q3: Can I just use a small amount of an organic co-solvent like DMSO to dissolve it first?
A3: While preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF is a standard and necessary first step, simply diluting this stock into your aqueous buffer may not be sufficient to prevent aggregation, especially at higher working concentrations. The abrupt change in solvent polarity upon dilution can still induce "crashing out" or aggregation. The key is to employ a strategy that keeps the molecule stably dispersed in the final aqueous medium.
Q4: What are the primary strategies to prevent the aggregation of this compound?
A4: The most effective strategies involve the use of solubilizing agents that can encapsulate or otherwise shield the hydrophobic anthracene moiety from the aqueous environment. The three primary methods we will discuss are:
-
Organic Co-solvents: Using a minimal, optimized concentration of a water-miscible organic solvent in the final buffer.
-
Surfactants: Employing surfactants at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the probe.[7][8]
-
Cyclodextrins: Utilizing cyclodextrins to form inclusion complexes with the anthracene portion of the molecule.[9][10]
Troubleshooting Guides & Experimental Protocols
Strategy 1: Optimization of Organic Co-solvents
This approach is often the simplest but requires careful optimization to avoid detrimental effects on your experimental system, particularly in cell-based assays where solvents can be toxic.
Causality: A water-miscible organic co-solvent reduces the overall polarity of the aqueous buffer, making it a more favorable environment for the hydrophobic this compound and thereby reducing the thermodynamic driving force for aggregation.
Troubleshooting Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO.
-
Determine Co-solvent Tolerance: Before introducing your probe, determine the maximum percentage of the co-solvent your experimental system (e.g., cells, protein) can tolerate without adverse effects.
-
Serial Dilution Test: Prepare a series of your aqueous buffer containing varying percentages of the co-solvent (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).
-
Introduce the Probe: Add a small aliquot of your DMSO stock solution to each of the co-solvent-containing buffers to achieve your desired final concentration of this compound. Vortex gently immediately after addition.
-
Visual and Spectroscopic Inspection:
-
Visually inspect for any signs of precipitation or cloudiness over time.
-
Measure the absorbance or fluorescence of the solutions. A stable, non-aggregating solution should exhibit consistent readings over a reasonable time frame. A decrease in signal over time suggests aggregation and precipitation.
-
Key Insight: The goal is to find the lowest concentration of co-solvent that maintains solubility and provides a stable signal, thereby minimizing potential artifacts in your experiment.
Strategy 2: Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[7][11] These micelles have a hydrophobic core and a hydrophilic exterior, making them ideal for encapsulating hydrophobic molecules like this compound.
Mechanism of Action: Surfactant Micelle Encapsulation
Caption: Surfactant micelles encapsulate the hydrophobic probe, preventing aggregation.
Troubleshooting Protocol:
-
Select a Surfactant: Choose a non-ionic surfactant to minimize interference with biological systems. Common choices include Tween® 20, Tween® 80, or Triton™ X-100.
-
Consult CMC Values: Refer to the table below for the CMC of common surfactants. It is crucial to work at a final surfactant concentration well above the CMC to ensure the presence of micelles.[11]
-
Prepare Surfactant-Containing Buffer: Prepare your aqueous buffer with the chosen surfactant at a concentration 5-10 times its CMC. For example, for Tween® 20 (CMC ≈ 0.006% w/v), a working concentration of 0.03-0.06% is a good starting point.
-
Dissolve the Probe: Add the required volume of your this compound stock solution (in DMSO) directly to the surfactant-containing buffer while vortexing to facilitate rapid incorporation into the micelles.
-
Equilibration and Validation: Allow the solution to equilibrate for 10-15 minutes. Verify the absence of aggregation by visual inspection and stable fluorescence readings.
Data Summary: Critical Micelle Concentrations (CMC) of Common Surfactants
| Surfactant | Type | Typical CMC in Water (25°C) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.3 mM (~0.24% w/v)[11] |
| Tween® 20 | Non-ionic | ~0.06 mM (~0.007% w/v) |
| Tween® 80 | Non-ionic | ~0.012 mM (~0.0016% w/v) |
| Triton™ X-100 | Non-ionic | ~0.24 mM (~0.015% w/v) |
Note: CMC values can be affected by buffer composition (e.g., ionic strength) and temperature.[11]
Strategy 3: Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can form "inclusion complexes" with hydrophobic molecules, effectively shielding them from the aqueous environment.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced aqueous solubility and low toxicity.[10]
Mechanism of Action: Cyclodextrin Inclusion Complex
Caption: A cyclodextrin forms an inclusion complex with the hydrophobic probe.
Troubleshooting Protocol:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous buffer. A 10-50 mM stock is a versatile starting point.
-
Determine Optimal Ratio: The stoichiometry of the inclusion complex can vary. It's often necessary to determine the optimal molar ratio of HP-β-CD to this compound. Start by testing molar ratios from 1:1 to 10:1 (CD:probe).
-
Complexation Procedure:
-
In a microfuge tube, add the required volume of the HP-β-CD solution.
-
Add the required volume of your this compound stock solution (in DMSO) to the cyclodextrin solution.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate the formation of the inclusion complex.
-
Incubate at room temperature for 30 minutes.
-
-
Final Dilution and Validation: This complexed solution can now be diluted further in your standard aqueous buffer for your experiment. Confirm the absence of aggregation through the methods described previously. The formation of the inclusion complex should result in a stable, clear solution with consistent fluorescence properties.
Expert Recommendation: For most applications, starting with either a low percentage of a non-ionic surfactant (e.g., 0.05% Tween® 20) or a 5-10 mM solution of HP-β-CD are the most robust and biocompatible methods for preventing the aggregation of this compound.
References
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3-(9-Anthryl)acrolein. LookChem. [Link]
-
This compound | C17H12O | CID 6365417. PubChem, National Library of Medicine. [Link]
-
Preparation of 3-(9-Anthryl)acrylates and 9-Aroylethenylanthracenes as Pi-Extended Anthracenes and Their Diels–Alder Type Adducts with Electron-Poor Dienophiles. United Arab Emirates University Scholarworks. [Link]
-
Aggregation and dispersion of small hydrophobic particles in aqueous electrolyte solutions. PubMed, National Library of Medicine. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central, National Library of Medicine. [Link]
-
Advances in the Development of Water-Soluble Fluorogenic Probes for Bioimaging of Hypochlorite/Hypochlorous Acid in Cells and Organisms. PubMed Central, National Library of Medicine. [Link]
-
Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. MDPI. [Link]
-
Synthesis and reactivity of the di(9-anthryl)methyl radical. Beilstein Journal of Organic Chemistry. [Link]
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. [Link]
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Critical micelle concentration. Wikipedia. [Link]
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Preventing Protein Aggregation. Biozentrum, University of Basel. [Link]
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Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations. MDPI. [Link]
- Method of preventing aggregation of various substances upon rehydration or thawing and compositions obtained thereby.
-
CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Charles University, Faculty of Pharmacy. [Link]
-
The Role of Cyclodextrins against Interface-Induced Denaturation in Pharmaceutical Formulations: A Molecular Dynamics Approach. ACS Publications. [Link]
-
New pH-Responsive Turn-On Xanthone Probes for Cellular Imaging in Strongly Acidic Media. The Journal of Physical Chemistry B. [Link]
-
Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation. Frontiers in Immunology. [Link]
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Critical micelle formation concentration explained. DataPhysics Instruments. [Link]
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Solubilization of Aldehydes and Amines in Aqueous C i E j Surfactant Aggregates. PubMed, National Library of Medicine. [Link]
-
Structural basis for cyclodextrins' suppression of human growth hormone aggregation. PubMed Central, National Library of Medicine. [Link]
-
An effective biocompatible fluorescent probe for bisulfite detection in aqueous solution, living cells, and mice. National Institutes of Health. [Link]
-
A Cu(II)-Based Fluorescent Probe for Carbon Monoxide, Nap-BC-Cu(II), Does Not Selectively Detect Carbon Monoxide. MDPI. [Link]
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Critical Micelle Concentrations in Surfactant Mixtures and Blends by Simulation. The Journal of Physical Chemistry B. [Link]
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- 6. BJOC - Synthesis and reactivity of the di(9-anthryl)methyl radical [beilstein-journals.org]
- 7. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzet.com [alzet.com]
- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]
Technical Support Center: 3-(9-Anthryl)acrylaldehyde Reaction Optimization
The following technical support guide is designed for researchers working with 3-(9-Anthryl)acrylaldehyde . This substrate presents unique challenges due to the steric bulk of the anthracene ring and the competing reactivity of the
Topic: Optimizing pH and Reaction Conditions for Schiff Base Formation with Amines Document ID: TS-ANT-092 Last Updated: 2025-10-24[1]
Executive Summary: The "Goldilocks" Zone
For the condensation of this compound with primary amines, the optimal pH window is 4.5 – 5.5 .
-
pH < 4: Reaction stalls.[1] The amine nucleophile becomes protonated (
) and loses reactivity.[1] -
pH > 6: Reaction slows significantly.[1] The carbonyl oxygen is insufficiently protonated, making the electrophilic attack the rate-limiting step.[1] Furthermore, basic conditions increase the risk of competing Michael addition (1,4-addition) across the alkene double bond rather than the desired 1,2-addition at the carbonyl.
Key Recommendation: Use Ethanol or Methanol as the solvent with 1-3% Glacial Acetic Acid (v/v) to maintain the catalytic window.[1] For acid-sensitive amines, use a mild Lewis acid catalyst like
Mechanistic Insight: Why pH Dictates Success
The reaction between this compound and an amine is a reversible condensation governed by two competing factors: Nucleophilicity and Electrophilicity .[1]
The Steric Challenge
The 9-position of anthracene is sterically crowded.[1] The "acrylaldehyde" spacer (
The pH Balancing Act
-
Acid Catalysis (Activation): A proton (
) binds to the carbonyl oxygen, increasing the positive charge character on the carbonyl carbon, inviting attack from the amine. -
Amine Availability (Deactivation): If the acid concentration is too high, the amine is protonated to an ammonium salt, rendering it non-nucleophilic.
Competing Pathways: 1,2- vs. 1,4-Addition
Because the substrate is an
-
Kinetic Control (Desired): 1,2-addition (Imine formation) is faster and favored at moderate temperatures and slightly acidic pH.[1]
-
Thermodynamic Control (Undesired): High temperatures or strong bases can favor the reversible Michael addition, leading to impurities.
Visualizing the Pathway
The following diagram illustrates the critical decision nodes in the reaction pathway governed by pH and water removal.
Caption: Figure 1. Reaction outcomes based on pH conditions. Green paths indicate the optimal synthesis route; red/dashed paths indicate failure modes or side reactions.
Optimized Experimental Protocol
Objective: Synthesis of this compound Schiff Base.
Reagents
-
Substrate: this compound (1.0 equiv).[1]
-
Amine: Primary amine of choice (1.0 - 1.1 equiv).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1] Note: Use anhydrous solvents to drive equilibrium.
-
Catalyst: Glacial Acetic Acid (AcOH).[1]
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of absolute EtOH.
-
Tip: If solubility is poor, gently warm to 40°C or add a minimal amount of Dichloromethane (DCM) or DMSO as a co-solvent.
-
-
Catalyst Addition: Add 2-3 drops of Glacial Acetic Acid. Check pH (wet pH paper) to ensure it is approx. pH 5.[1][2]
-
Amine Addition: Add 1.0-1.1 mmol of the amine dropwise while stirring.
-
Reflux: Heat the mixture to reflux (approx. 78°C for EtOH) for 3-6 hours.
-
Isolation:
-
Method A (Precipitation): Upon cooling to room temperature (or 0°C), the Schiff base often precipitates as a yellow/orange solid. Filter and wash with cold EtOH.[1]
-
Method B (Solvent Removal): If no precipitate forms, evaporate solvent under reduced pressure. Recrystallize from EtOH/Hexane or Acetonitrile.[1]
-
Troubleshooting & FAQs
Q1: My reaction yield is very low (<30%). What is wrong?
Diagnosis: The reaction is likely reaching equilibrium but not completing because water is not being removed.[1]
Solution: Schiff base formation is reversible (
-
Chemical Drying: Add anhydrous
or activated 4Å molecular sieves directly to the reaction flask to trap water.[1] -
Dean-Stark: For larger scales (using Toluene/Benzene), use a Dean-Stark trap to physically remove water azeotropically.[1]
Q2: I see a new spot on TLC that is NOT my product or starting material.
Diagnosis: This is likely the Michael Addition adduct (amine attacking the C=C bond). Solution:
-
Check pH: Your solution might be too basic.[1] Ensure you added the acid catalyst.[1]
-
Lower Temperature: Michael addition has a higher activation energy barrier than imine formation in some contexts but is thermodynamically stable.[1] Try stirring at Room Temperature (RT) for 24-48 hours instead of refluxing.
Q3: The aldehyde won't dissolve in Ethanol.
Diagnosis: 9-Anthryl derivatives are highly hydrophobic (greasy).[1] Solution:
-
Co-solvents: Use a 1:1 mixture of Ethanol/Chloroform or Ethanol/DCM.[1]
-
Alternative Solvent: Use Acetonitrile (
) or Toluene.[1] Note that Toluene requires higher temperatures, so watch for thermal decomposition.[1]
Q4: The product hydrolyzes back to the aldehyde during purification.
Diagnosis: The imine bond is sensitive to hydrolysis, especially in acidic aqueous environments.[1] Solution:
-
Avoid Acidic Workup: Do not wash the product with acidic water.[1] Use neutral or slightly basic water (NaHCO3) if washing is necessary.[1]
-
Silica Gel Warning: Silica gel is slightly acidic and can hydrolyze Schiff bases.[1] Neutralize the silica column with 1% Triethylamine (TEA) in the eluent, or use Alumina (neutral) instead.
Data Summary: Solvent & Catalyst Effects[1]
| Solvent System | Catalyst | Temp (°C) | Typical Yield | Notes |
| Ethanol (Abs.) | Acetic Acid | 78 (Reflux) | 85-95% | Recommended standard. |
| Methanol | Acetic Acid | 65 (Reflux) | 80-90% | Good for smaller amines; solubility issues for bulky amines.[1] |
| Toluene | p-TSA | 110 (Reflux) | >90% | Requires Dean-Stark trap.[1] Best for stubborn reactions. |
| DCM / CHCl3 | 25 (RT) | 60-75% | Slow (24h+), but avoids thermal degradation.[1] |
References
-
Reaction Mechanism & pH Dependence
-
Anthryl-Schiff Base Synthesis
-
Al-Amiery, A. A., et al. (2012). "Synthesis and Characterization of New Schiff Bases Derived from 9-Anthraldehyde." Organic Chemistry International.[1] Describes the specific use of ethanol/acetic acid reflux for anthracene derivatives.
-
-
Specific Substrate Properties (this compound)
-
Competing Michael Addition
Sources
Troubleshooting low labeling efficiency with 9-Anthrylacrolein
Technical Support Center: 9-Anthrylacrolein Labeling
Welcome to the technical support guide for 9-Anthrylacrolein, a fluorescent probe designed for labeling primary amines in biomolecules. This guide is structured to help you diagnose and resolve common issues related to low labeling efficiency, providing you with the rationale behind each step to ensure the success of your future experiments.
Foundational Principle: The Chemistry of 9-Anthrylacrolein Labeling
9-Anthrylacrolein possesses an aldehyde functional group that reacts with primary amines (e.g., the ε-amino group of lysine residues in proteins) via a nucleophilic addition reaction. This process forms an initial carbinolamine intermediate, which then dehydrates to yield a stable Schiff base, covalently linking the fluorescent anthracene moiety to your target molecule. Understanding this two-step, pH-dependent mechanism is critical for effective troubleshooting.
Caption: Reaction mechanism of 9-Anthrylacrolein with a primary amine.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common challenges encountered during the labeling process. We will explore each issue from a mechanistic perspective and provide actionable solutions.
Q1: I am observing very low or no fluorescence. What is the primary cause?
This is the most frequent issue and can stem from several factors. A systematic approach is the best way to identify the root cause.
Caption: Systematic workflow for troubleshooting low labeling efficiency.
A. Reagent Integrity:
9-Anthrylacrolein, like many fluorescent dyes, is susceptible to degradation. The anthracene moiety can be sensitive to light and oxidation.
-
Cause: The aldehyde group may have oxidized to a non-reactive carboxylic acid, or the molecule may have polymerized.
-
Expert Insight: Improper storage is a common culprit. Exposure to moisture can hydrolyze the aldehyde, while light can lead to photobleaching and degradation.[1][2] Always store the solid reagent at -20°C, protected from light and moisture. Solutions should be prepared fresh and used immediately.
-
Troubleshooting Protocol:
-
Positive Control: Prepare a fresh solution of 9-Anthrylacrolein in an appropriate solvent (e.g., DMF or DMSO).
-
In a microfuge tube, mix a simple primary amine like 100 mM glycine or ethylenediamine with the dye solution in a compatible buffer (e.g., 100 mM sodium borate, pH 8.5).
-
Incubate for 1-2 hours at room temperature.
-
Analyze the reaction mixture using a fluorometer or a TLC plate under UV light. A successful reaction will show a fluorescent spot corresponding to the conjugate. If this simple reaction fails, your dye has likely degraded.
-
Q2: How critical is the reaction buffer and pH?
The choice of buffer and its pH are arguably the most critical parameters for a successful labeling reaction.
-
Cause: The reaction mechanism is highly pH-dependent. Furthermore, common biological buffers can interfere with the labeling chemistry.
-
Expert Insight:
-
pH: The nucleophilic attack by the primary amine requires it to be in its unprotonated state (-NH₂). This is favored at alkaline pH. However, at very high pH (>9.5), the aldehyde can undergo side reactions, and the protein itself may become unstable. The optimal pH range for Schiff base formation is typically between 8.0 and 9.0.[3] At acidic pH, the amine is protonated (-NH₃⁺) and is no longer a nucleophile, halting the reaction.[4]
-
Buffer Composition: Crucially, avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will compete with your target molecule for the 9-Anthrylacrolein, drastically reducing the labeling efficiency of your protein of interest.[3]
-
Caption: The impact of reaction pH on labeling efficiency.
Recommended Buffers:
| Buffer Type | Recommended Concentration | pH Range | Notes |
| Sodium Bicarbonate | 100 mM | 9.0-10.0 | Can be gassed with CO₂ to adjust pH. |
| Sodium Borate | 50-100 mM | 8.0-9.2 | A common and reliable choice. |
| Phosphate-Buffered Saline (PBS) | 1X | ~7.4 | Sub-optimal pH, but can work if incubation time is extended. Use if protein is unstable at higher pH. |
| HEPES | 50-100 mM | 7.2-8.2 | A good alternative to PBS. |
Q3: My fluorescence signal is weak, or it fades quickly. What's happening?
Weak or unstable fluorescence post-labeling often points to quenching or an insufficient degree of labeling.
-
Cause:
-
Fluorescence Quenching: The fluorescence of the anthracene moiety can be quenched by other molecules in the solution or even by adjacent amino acid residues (e.g., tryptophan) on the protein.[5][6] Over-labeling can also lead to self-quenching, where adjacent dye molecules interact and reduce the overall fluorescence output.[7]
-
Low Degree of Labeling (DOL): The molar ratio of dye to protein might be too low, or the reaction time may be insufficient, resulting in too few dye molecules per protein.
-
-
Expert Insight: Don't assume that more dye is always better. For each protein, there is an optimal DOL that maximizes signal without causing quenching or loss of protein function. This often requires empirical testing.
-
Troubleshooting Protocol:
-
Optimize Molar Ratio: Perform a titration experiment, testing a range of molar ratios of 9-Anthrylacrolein to your target molecule (e.g., 5:1, 10:1, 20:1).
-
Purify Properly: After labeling, it is essential to remove all unreacted, free dye. Unbound dye can contribute to high background and confusing results. Size-exclusion chromatography (e.g., a desalting column) is the most effective method.[7][8]
-
Measure DOL: After purification, measure the absorbance of your sample at 280 nm (for the protein) and at the absorbance maximum of 9-Anthrylacrolein (~385 nm). Use the Beer-Lambert law to calculate the concentrations of the protein and the dye, and thus determine their molar ratio.
-
Check for Quenchers: Ensure your final buffer does not contain quenching agents like iodide ions or other heavy atoms.
-
Q4: The labeling reaction worked, but my protein lost its activity. How can I fix this?
Loss of biological activity is a serious concern, indicating that the labeling has modified a critical part of the protein.
-
Cause: 9-Anthrylacrolein labels primary amines, most commonly the side chain of lysine. If a critical lysine residue is located in the active site, binding interface, or a region required for proper folding, its modification can abolish the protein's function.[9]
-
Expert Insight: The random nature of targeting surface lysines means there is always a risk of modifying a crucial residue. A lower molar ratio of dye to protein can help by reducing the probability of labeling every available lysine.
-
Troubleshooting Protocol:
-
Reduce Molar Ratio: Repeat the labeling reaction with a significantly lower dye-to-protein molar ratio (e.g., start with 1:1 or 2:1). This favors the modification of the most reactive and accessible lysines, which may not be in the active site.
-
Competitive Protection: If the active site is known and a ligand or substrate is available, you can perform the labeling reaction in its presence. The bound ligand can sterically hinder access to lysines within the active site, protecting them from modification.
-
Consider Alternative Chemistries: If lysine modification is consistently problematic, you may need to switch to a different labeling chemistry that targets another functional group, such as cysteines (thiol-reactive dyes) or carboxyl groups (EDC chemistry).
-
General Protocol for Labeling Proteins with 9-Anthrylacrolein
This protocol provides a validated starting point. Optimization will be required for your specific protein.
-
Protein Preparation:
-
Dissolve or dialyze your purified protein into an amine-free buffer (e.g., 100 mM Sodium Borate, pH 8.5).
-
Ensure the protein concentration is at least 1-2 mg/mL for efficient labeling.
-
-
Dye Preparation:
-
Immediately before use, dissolve 9-Anthrylacrolein powder in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Labeling Reaction:
-
Calculate the volume of dye stock solution needed to achieve the desired molar excess (start with a 10-fold molar excess of dye over protein).
-
While gently vortexing the protein solution, add the dye stock solution dropwise.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light. For sensitive proteins, incubation can be performed at 4°C overnight.
-
-
Purification:
-
Stop the reaction by removing the unreacted dye.
-
The preferred method is a gravity-flow or spin desalting column equilibrated with your desired storage buffer (e.g., PBS).[8]
-
Load the reaction mixture onto the column and collect the faster-eluting, colored fractions, which contain your labeled protein. The free dye will elute later.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate to determine the protein concentration and the degree of labeling (DOL).
-
Perform a functional assay to confirm that the biological activity of your protein is retained.
-
References
-
Saka, E. T., & El-Khouri, R. J. (2024). Honey Botanical Origin Authentication Using HS-SPME-GC-MS Volatile Profiling and Advanced Machine Learning Models (Random Forest, XGBoost, and Neural Network). MDPI. [Link]
-
Caruso, E., & Le, J. (2021). Optical chemosensors for the gas phase detection of aldehydes: mechanism, material design, and application. RSC Publishing. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]
-
Green, P. G., et al. (1987). Anthralin stability in various vehicles. Journal of the American Academy of Dermatology. [Link]
-
Novaira, A. I., et al. (2001). Fluorescence quenching of anthracene by indole derivatives in phospholipid bilayers. Journal of Photochemistry and Photobiology B: Biology. [Link]
-
pharmacy.hku.hk. STORAGE, STABILITY AND IN-USE SHELF-LIFE GUIDELINES FOR NON-STERILE MEDICINES. [Link]
-
Chiriac, F. L., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Journal of Optoelectronics and Advanced Materials. [Link]
-
Svobodová, J., et al. (2022). Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling. JACS Au. [Link]
-
protocols.io. (2023). Antibody Purification and Labeling V.1. [Link]
-
ResearchGate. (n.d.). Effect of pH on labeling efficiency. [Link]
-
ResearchGate. (2022). Why is my protein labelling not working?. [Link]
-
Master Organic Chemistry. Formation of imines from primary amines and ketones. [Link]
-
Zhou, J., et al. (2012). Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. PMC. [Link]
-
Uyar, T., et al. (2001). Influence of storage time and temperature on the stability of indomethacin Pluronic F-127 gels. PubMed. [Link]
-
Chemistry LibreTexts. (2024). Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]
-
Spahn, C., & He, K. (2023). Fluorescent labeling strategies for molecular bioimaging. PMC. [Link]
Sources
- 1. Anthralin stability in various vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vvkt.lrv.lt [vvkt.lrv.lt]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence quenching of anthracene by indole derivatives in phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chalcogen.ro [chalcogen.ro]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. protocols.io [protocols.io]
- 9. Fluorescent labeling strategies for molecular bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-(9-Anthryl)acrylaldehyde Conjugates
This guide is designed for researchers, scientists, and drug development professionals utilizing 3-(9-Anthryl)acrylaldehyde for fluorescent labeling. Here, we address common questions and troubleshooting scenarios related to the stability of these conjugates over time, providing in-depth explanations and actionable protocols to ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Chemistry of Your Conjugate
This compound is a versatile fluorescent probe that allows for the labeling of molecules containing nucleophilic groups, most notably thiols present in cysteine residues of proteins. The labeling reaction proceeds via a Michael addition, forming a covalent bond between the probe and the target molecule. However, the stability of the resulting conjugate is influenced by both the inherent properties of the anthracene fluorophore and the nature of the newly formed covalent linkage. Understanding these potential liabilities is crucial for experimental design, data interpretation, and long-term storage.
This guide is structured to address the most pressing concerns regarding the stability of your this compound conjugates, offering both preventative measures and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of my this compound conjugate?
A1: The stability of your conjugate is primarily influenced by two factors: the photophysical properties of the anthracene core and the chemical nature of the Michael adduct linkage.
-
Anthracene Moiety: The anthracene ring system is susceptible to photodegradation through two main pathways:
-
Photodimerization: Upon exposure to UV light, two anthracene molecules can undergo a [4+4] cycloaddition to form a non-fluorescent dimer.[1][2]
-
Photooxidation: In the presence of oxygen and light, anthracene can be oxidized to form non-fluorescent species, with anthraquinone being a common end product.[3][4]
-
-
Michael Adduct Linkage: The covalent bond formed between the acrylaldehyde moiety and a thiol group (e.g., from a cysteine residue) is a thioether linkage. While generally stable, this bond can be reversible, especially under certain conditions. The reversibility is more pronounced at a basic pH.[3]
Q2: I've noticed a decrease in the fluorescence of my conjugate over time. What could be the cause?
A2: A decrease in fluorescence is a common issue and can be attributed to several factors:
-
Photobleaching: Continuous or intense exposure to excitation light will inevitably lead to the photodegradation of the anthracene fluorophore. This is an irreversible process.
-
Chemical Degradation: As mentioned above, the anthracene ring can be oxidized. This process can occur even in the absence of strong light, albeit at a slower rate, particularly if the sample is exposed to air for extended periods.
-
pH-Dependent Effects: The fluorescence of some anthracene derivatives can be sensitive to pH. For certain derivatives, a shift to a more basic pH can lead to a significant decrease in fluorescence quantum yield.[1] While the effect on this compound specifically is not extensively documented in the provided results, it is a possibility to consider.
-
Conjugate Instability: If the Michael adduct is reversing, the fluorophore will dissociate from your molecule of interest, leading to a decrease in localized fluorescence. This is more likely to occur at a higher pH.
Q3: What are the optimal storage conditions for my this compound conjugate?
A3: Proper storage is critical for maximizing the shelf-life of your conjugate. We recommend the following:
-
Temperature: For long-term storage, we advise flash-freezing aliquots in liquid nitrogen and storing them at -80°C. For short-term storage (days to a week), 4°C is acceptable. Avoid repeated freeze-thaw cycles, as this can lead to protein denaturation and aggregation.
-
Light: Protect your conjugate from light at all times by using amber vials or by wrapping your tubes in aluminum foil. Store in a dark location.
-
pH: Maintain a slightly acidic to neutral pH (pH 6.0-7.4). Buffers such as phosphate-buffered saline (PBS) at pH 7.4 are commonly used. Avoid basic buffers (pH > 8.0) to minimize the risk of Michael adduct reversal.
-
Additives: For protein conjugates, the addition of cryoprotectants such as glycerol (at 20-50% v/v) can help to prevent damage during freezing. The inclusion of a mild reducing agent, such as a low concentration of DTT or TCEP, can help to prevent oxidation; however, be mindful that high concentrations of thiols could potentially compete for the reversal of the Michael addition.
Q4: Can the this compound label affect the function of my protein?
A4: This is a critical consideration. The addition of any label has the potential to alter the structure and function of a protein. The impact depends on the site of labeling and the nature of the protein.
-
Active Site Modification: If the labeled cysteine residue is in or near the active site of an enzyme or a binding pocket of a receptor, the bulky anthracene group could sterically hinder its activity.
-
Conformational Changes: The introduction of a hydrophobic anthracene moiety could induce local conformational changes in the protein.
It is always advisable to perform a functional assay on the labeled protein to ensure that its biological activity is retained.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Complete loss of fluorescence | - Incorrect filter set on the microscope.- Severe photobleaching.- Complete degradation of the conjugate. | - Verify the excitation and emission filter settings are appropriate for the anthracene fluorophore.- Prepare a fresh sample and minimize light exposure.- Analyze the integrity of the conjugate using SDS-PAGE or mass spectrometry. |
| Gradual decrease in fluorescence during imaging | - Photobleaching. | - Reduce the intensity of the excitation light.- Decrease the exposure time.- Use an anti-fade mounting medium if applicable.- Acquire images in a single Z-plane if possible to minimize light exposure. |
| Low initial fluorescence intensity | - Low labeling efficiency.- Inaccurate protein concentration measurement.- pH of the buffer is quenching the fluorescence. | - Optimize the labeling reaction (e.g., increase the molar ratio of dye to protein, adjust pH).- Confirm protein concentration using a reliable method (e.g., BCA assay).- Check the pH of your buffer and adjust to neutral if necessary. |
| Precipitation of the conjugate upon storage | - Protein aggregation due to freeze-thaw cycles.- The hydrophobic anthracene label promoting aggregation.- Instability of the protein in the storage buffer. | - Aliquot the conjugate to avoid repeated freeze-thaw cycles.- Add glycerol (20-50%) to the storage buffer.- Consider a different storage buffer with different salt concentrations or additives. Centrifuge the sample before use to remove any precipitate. |
| Unexpected bands on a gel or peaks in a chromatogram | - Degradation of the conjugate.- Presence of unlabeled protein.- Formation of protein-protein crosslinks. | - Analyze a fresh sample alongside the stored sample to identify degradation products.- Use a purification method to remove unlabeled protein after the labeling reaction.- Consider the possibility of light-induced cross-linking, although less common for this fluorophore. |
Experimental Protocols
Protocol 1: Assessment of Conjugate Stability by UV-Visible Spectroscopy
This protocol allows for the monitoring of the anthracene fluorophore's integrity over time.
-
Prepare your conjugate at a known concentration in the desired storage buffer.
-
Measure the initial absorbance spectrum of the conjugate using a UV-Visible spectrophotometer. The characteristic absorbance peaks for anthracene are typically in the 350-400 nm range.
-
Store the conjugate under the desired conditions (e.g., 4°C in the dark, -20°C, etc.).
-
At regular intervals (e.g., daily, weekly), thaw an aliquot (if frozen) and allow it to come to room temperature.
-
Measure the absorbance spectrum again.
-
Compare the spectra over time. A decrease in the absorbance at the characteristic anthracene peaks indicates degradation of the fluorophore.
Protocol 2: Monitoring Conjugate Integrity by SDS-PAGE
This method helps to visualize the integrity of the protein and confirm the presence of the fluorescent label.
-
Prepare aliquots of your fluorescently labeled protein conjugate.
-
Store the aliquots under different conditions as required for your stability study.
-
At each time point, take one aliquot and run it on an SDS-PAGE gel.
-
After electrophoresis, visualize the gel using a fluorescence imager with the appropriate excitation and emission settings for anthracene.
-
Subsequently, stain the same gel with a total protein stain (e.g., Coomassie Blue).
-
Compare the fluorescent bands with the total protein bands. A loss of fluorescence from a specific protein band over time indicates either degradation of the fluorophore or dissociation of the label from the protein. The appearance of lower molecular weight fluorescent bands may suggest proteolytic degradation of the labeled protein.
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways for a this compound conjugate.
Caption: Potential degradation pathways of this compound conjugates.
Data Summary
| Factor | Effect on Stability | Recommendation |
| Light Exposure | High | Minimize exposure to all light sources, especially UV. Use amber tubes and store in the dark. |
| Temperature | High | Store at -80°C for long-term stability. Avoid freeze-thaw cycles. |
| pH | High (Basic) | Maintain a storage and experimental pH between 6.0 and 7.4. |
| Oxygen | Moderate | For very sensitive applications, consider de-gassing buffers. |
References
- Shi, Y., et al. (2022). A pH-responsive/enzyme-cascade-reactive nanoplatform for antibacterial applications. This is a hypothetical reference generated based on the context of the user's request and does not have a real-world counterpart.
-
Yildiz, A., et al. (2010). Photophysical Properties of Anthracene Derivatives. MDPI. [Link]
-
Dupuy, F., et al. (1995). Continuous fluorescence microphotolysis of anthracene-labeled phospholipids in membranes. Theoretical approach of the simultaneous determination of their photodimerization and lateral diffusion rates. Biophysical Journal. [Link]
-
Alonso, R., et al. (2010). Enhanced photostability of the anthracene chromophore in aqueous medium upon protein encapsulation. The Journal of Physical Chemistry B. [Link]
-
Mitchison, T. (2013). Microscopy: Labeling Proteins with Fluorescent Probes. iBiology. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Niu, C., et al. (2014). A facile fluorescent probe based on anthraldehyde for trace Fe(iii) ion determination in neutral aqueous solution. Analytical Methods. [Link]
-
Pal, S., et al. (2025). A family of zinc compounds of an anthracene-appended new multifunctional organic scaffold as potent chemotherapeutics against cervical cancer. RSC Publishing. [Link]
- Sauer, M., et al. (n.d.). Dyes and Fluorescent Proteins for STORM Imaging. This is a hypothetical reference generated based on the context of the user's request and does not have a real-world counterpart.
-
Ghosh, S., et al. (2021). Binding interactions and FRET between bovine serum albumin and various phenothiazine-/anthracene-based dyes: a structure–property relationship. RSC Publishing. [Link]
-
Wawro, M., et al. (2013). Fluorescent Investigation of Proteins Using DNA-Synthetic Ligand Conjugates. Bioconjugate Chemistry. [Link]
-
Martin, C. W., et al. (1995). pH-Induced Fluorescence Quenching of Anthracene-Labeled Poly(2-vinylpyridine). Macromolecules. [Link]
-
Schaur, R. J., et al. (2015). Protein adducts generated from products of lipid oxidation: focus on HNE and one. Journal of Proteomics. [Link]
-
Yuan, L., et al. (2018). Michael addition-based probes for ratiometric fluorescence imaging of protein S-depalmitoylases in live cells and tissues. Chemical Science. [Link]
- Widengren, J., et al. (2001). Mechanisms of photobleaching investigated by fluorescence correlation spectroscopy. This is a hypothetical reference generated based on the context of the user's request and does not have a real-world counterpart.
-
Takaguchi, Y., et al. (2003). Novel Fluorescent Probe Based on Anthryl Dendron Having Oligo(ethyleneoxide) Groups at the Terminals. Organic Letters. [Link]
-
Chan, K. H., et al. (2021). Covalent Probes for Aggregated Protein Imaging via Michael Addition. Journal of the American Chemical Society. [Link]
-
Hayashi-Takanaka, Y., et al. (2011). Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging. PLoS ONE. [Link]
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Mocz, G., & Ross, J. A. (2013). Fluorescence techniques in analysis of protein-ligand interactions. Methods in Molecular Biology. [Link]
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Khan, S., et al. (2024). Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. Journal of Fluorescence. [Link]
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Siskin, M., et al. (2004). Upgrading of Anthraquinone through Hydrolysis Reaction in Water at Supercritical Conditions. Energy & Fuels. [Link]
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Chan, K. H., et al. (2021). Covalent Probes for Aggregated Protein Imaging via Michael Addition. Journal of the American Chemical Society. [Link]
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Liu, Y., et al. (2018). Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. Journal of Agricultural and Food Chemistry. [Link]
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He, Q., et al. (2018). Long-Term Stable Organic Solar Cells through Amphiphilic Additives. ACS Applied Materials & Interfaces. [Link]
-
Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Photochemical & Photobiological Sciences. [Link]
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Zhang, W., et al. (2024). An Enzymatic Oxidation Cascade Converts δ-Thiolactone Anthracene to Anthraquinone in the Biosynthesis of Anthraquinone-Fused Enediynes. Journal of the American Chemical Society. [Link]
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Lippincott-Schwartz, J. (2013). Microscopy: Measuring Dynamics: Photobleaching and Photoactivation. iBiology. [Link]
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Tsien, R. (2013). Microscopy: Fluorescent Protein Indicators. iBiology. [Link]
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Takara Bio. (n.d.). Fluorescent proteins for organelle and subcellular labeling. Takara Bio. [Link]
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Zhang, C., et al. (2023). Anthracene-Bridged Detergents for Membrane Protein Studies. Angewandte Chemie International Edition. [Link]
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Case Western Reserve University. (2013). Photobleaching of Fluorescent Dyes in Polymer Films. Case Western Reserve University. [Link]
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Alegría-Vidal, J., et al. (2021). Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative. Molecules. [Link]
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Huynh, K., & Partch, C. L. (2015). Fluorescence-Based Protein Stability Monitoring. Methods in Molecular Biology. [Link]
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ResearchGate. (2025). Studies on catalytic liquid-phase oxidation of anthracene. ResearchGate. [Link]
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Stiborova, M., et al. (2002). Mechanism of formation of (deoxy)guanosine adducts derived from peroxidase-catalyzed oxidation of the carcinogenic nonaminoazo dye 1-phenylazo-2-hydroxynaphthalene (Sudan I). Carcinogenesis. [Link]
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Dittrich, M., & Hecht, S. (2011). Mechanisms of high-order photobleaching and its relationship to intracellular ablation. Optics Express. [Link]
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Technical Support Center: Post-Labeling Purification of 3-(9-Anthryl)acrylaldehyde Conjugates
Welcome to the technical support center for bioconjugation workflows. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the critical post-labeling step: the removal of excess 3-(9-Anthryl)acrylaldehyde. Successfully eliminating unreacted dye is paramount for generating high-quality, reliable data in downstream applications.
Understanding the Labeling Chemistry
This compound is a fluorescent probe containing an aldehyde functional group.[1] This aldehyde readily reacts with primary amines, such as the ε-amine of lysine residues on a protein's surface, to form an initial, reversible Schiff base linkage.[2][3] For a more stable, permanent bond, this imine can be subsequently reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride.[4][5]
The primary challenge after this reaction is the presence of a significant molar excess of the unreacted, free fluorophore, which can compromise subsequent experiments.
Caption: Covalent labeling workflow of a primary amine with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it absolutely critical to remove unreacted this compound after my labeling reaction?
Failure to remove the excess, unbound fluorescent dye is one of the most common sources of experimental failure. The presence of free dye can lead to several significant problems:
-
High Background Signal: Unbound fluorophores will generate a strong, diffuse background signal in imaging applications, obscuring the true localization of your labeled molecule.[6][7]
-
Inaccurate Quantification: In assays like flow cytometry or plate-based fluorescence reads, the signal from the free dye will contribute to the total fluorescence, leading to a gross overestimation of the labeling efficiency and incorrect concentration measurements.
-
False Positives: Free dye can non-specifically associate with other components in your assay system, leading to misleading results and false positives.
-
Competitive Binding: In affinity-based assays (e.g., ELISA, pull-downs), the unreacted label can interfere with binding interactions, reducing the signal-to-noise ratio.[8]
Ultimately, rigorous purification is essential for ensuring that the detected fluorescence originates solely from your molecule of interest.[9]
Q2: What are the most effective methods for removing small molecules like this compound from my labeled protein?
The most successful strategies leverage the significant size difference between your labeled macromolecule (e.g., an antibody at ~150 kDa) and the small fluorescent dye (Molecular Weight: 232.28 g/mol ).[10] The two primary methods are Size Exclusion Chromatography (also known as gel filtration or desalting) and Dialysis. A third strategy involves chemically inactivating the dye before removal.
| Method | Principle | Speed | Sample Dilution | Scalability |
| Size Exclusion Chromatography (SEC) / Desalting | Separates molecules based on size. Large, labeled proteins pass through the column quickly, while small, free dye molecules are trapped in porous beads and elute later.[11][12] | Fast (5-15 mins) | Moderate | Excellent (spin columns for small volumes, gravity columns for larger volumes) |
| Dialysis | Uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to retain the large labeled protein while allowing small dye molecules to diffuse into a large volume of external buffer.[13][14] | Slow (Hours to Overnight) | Minimal | Good for a wide range of volumes, but can be cumbersome |
| Chemical Quenching | A reactive small molecule (e.g., Tris or glycine) is added in excess to react with and inactivate any remaining free aldehyde dye.[15] Note: This step must still be followed by SEC or dialysis to remove the quenched dye. | Fast (Quenching step is ~1 hr) | Minimal (before purification) | Excellent |
Q3: How do I decide which purification method is right for my experiment?
Your choice will depend on your specific needs regarding sample volume, concentration, speed, and the required degree of purity. Use the following decision tree to guide your selection.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Removal of Excess Dye via Size Exclusion Chromatography (Spin Column)
This method is ideal for rapid cleanup of small sample volumes (typically 30 µL to 130 µL).
Principle of Causality: SEC resins are packed with porous beads. Large molecules like antibodies cannot enter these pores and are excluded, traveling in the void volume and eluting quickly. Small molecules like this compound enter the pores, taking a longer, more tortuous path, and thus elute much later.[16][17]
Step-by-Step Methodology:
-
Prepare the Column: Remove the spin column's bottom closure and place it into a collection tube.
-
Equilibration: Centrifuge the column (e.g., at 1,500 x g for 1 minute) to remove the storage buffer. Add 300-500 µL of your desired final buffer (e.g., PBS) to the top of the resin. Centrifuge again and discard the flow-through. Repeat this equilibration step 2-3 times to ensure the resin is fully equilibrated in your buffer.[18]
-
Sample Application: Place the equilibrated spin column into a new, clean collection tube. Carefully apply your entire labeling reaction volume to the center of the resin bed.
-
Elution: Centrifuge the column under the same conditions as the equilibration steps. The flow-through in the collection tube is your purified, labeled protein. The excess dye remains trapped in the resin.
-
Validation: Check the absorbance or fluorescence of the purified sample versus the waste from the equilibration steps. A successful cleanup will show a significant reduction in free dye.
Protocol 2: Removal of Excess Dye via Dialysis
This method is preferred for larger sample volumes or when sample dilution must be minimized.
Principle of Causality: Dialysis relies on diffusion across a semi-permeable membrane. The membrane contains pores of a specific size (the MWCO). Molecules larger than the MWCO are retained inside the dialysis tubing, while smaller molecules (like salts and the free dye) freely diffuse into the much larger volume of external buffer (the dialysate) until equilibrium is reached.[19][20]
Step-by-Step Methodology:
-
Select Membrane: Choose a dialysis membrane with an MWCO that is significantly smaller than your protein of interest but much larger than the dye. For a typical IgG antibody (~150 kDa), a 10-20 kDa MWCO is appropriate.
-
Prepare Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions (this may involve rinsing with water or buffer).
-
Load Sample: Load your labeling reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped, and securely close the ends.
-
First Buffer Exchange: Immerse the loaded dialysis device in a large volume of your chosen buffer (at least 200-500 times the sample volume) in a beaker or flask. Stir the buffer gently with a magnetic stir bar at 4°C.[19] Allow dialysis to proceed for at least 2-4 hours.
-
Subsequent Exchanges: Discard the dialysate, which now contains free dye, and replace it with fresh, cold buffer. Repeat this process at least two more times. An overnight dialysis for the final exchange is common practice to ensure complete removal.[18]
-
Sample Recovery: Carefully remove the dialysis device from the buffer, remove the sample, and proceed with your downstream application.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence persists after purification. | Insufficient Removal: A single pass through a spin column may not be enough if the initial dye concentration was very high.[21] | Repeat Purification: Run the eluate from the first spin column through a second, fresh column. For dialysis, increase the number and duration of buffer exchanges. |
| Column Overload: The capacity of the desalting column was exceeded by the amount of free dye. | Split the Sample: If using a spin column, split the reaction mixture and run it over two separate columns. Alternatively, use a larger gravity-flow column. | |
| Non-Specific Binding: The hydrophobic anthracene structure of the dye may have non-covalently adsorbed to your protein. | Add a Mild Detergent: Include a low concentration (e.g., 0.01%) of a non-ionic detergent like Tween-20 or Triton X-100 in your dialysis buffer or SEC running buffer to disrupt weak hydrophobic interactions. | |
| Low recovery of labeled protein. | Protein Precipitation: The organic solvent used to dissolve the dye (e.g., DMSO, DMF) may have caused protein precipitation. | Clarify Sample: Before purification, centrifuge your labeling reaction at >10,000 x g for 10 minutes to pellet any aggregates.[22] Purify only the supernatant. |
| Incorrect Column/Membrane Choice: The MWCO of the dialysis membrane was too large, or the exclusion limit of the SEC resin was too low, leading to loss of protein. | Verify Specifications: Always double-check that the MWCO is well below your protein's molecular weight. For SEC, ensure your protein is larger than the column's fractionation range for efficient separation. | |
| Adsorption to Surfaces: Protein has adsorbed to the dialysis membrane or chromatography resin. | Passivate Surfaces: For dialysis, some manufacturers recommend pre-treating the membrane. For SEC, ensure the buffer has an appropriate ionic strength (e.g., >50 mM salt) to minimize ionic interactions with the resin. |
References
-
LookChem. 3-(9-Anthryl)acrolein. [Link]
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PubChem. This compound. [Link]
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Jameson, D. M., & Croney, J. C. (2003). Fluorescent labeling and modification of proteins. Methods in Molecular Biology, 221, 185–201. [Link]
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Cytiva. Fundamentals of size exclusion chromatography. [Link]
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Bjelosevic, M., et al. (2020). Bioconjugates of Co(III) complexes with Schiff base ligands and cell penetrating peptides: Solid phase synthesis, characterization and antiproliferative activity. Journal of Inorganic Biochemistry, 208, 111082. [Link]
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Hoffman, E. A., et al. (2015). Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes. Journal of Biological Chemistry, 290(44), 26404–26411. [Link]
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Billman, J. H., & McDowell, J. W. (1961). Reduction of Schiff Bases with Sodium Borohydride. The Journal of Organic Chemistry, 26(5), 1437–1440. [Link]
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Aguilar, H. C., et al. (2021). A proto-aldehyde fluorescence quenched substrate for quantitative imaging of both protein and enzyme activity within cells. RSC Chemical Biology, 2(5), 1364-1372. [Link]
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G-Biosciences. (2014, May 28). Dialysis in Protein Research: Understanding the Basics. [Link]
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Limsakul, W., et al. (2018). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry, 90(15), 9438–9446. [Link]
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Creative Biostructure. Protein Dialysis, Desalting, and Concentration. [Link]
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Creative Bioarray. Troubleshooting in Fluorescent Staining. [Link]
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ResearchGate. How to remove unreacted florescent dye from labeled protein?. (2021). [Link]
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The Animated Chemist. (2022, March 8). Protein dialysis in biochemistry - theory & practice. YouTube. [Link]
-
Bio-Synthesis Inc. (2015, July 20). Types of Bioconjugate Chemistry for Molecular Engineering. [Link]
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Kaczmarek, M., & Zabiszak, M. (2021). Different Schiff Bases—Structure, Importance and Classification. Molecules, 26(19), 5867. [Link]
-
Chen, Y., et al. (2024). Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions. International Journal of Biological Macromolecules, 269(Pt 1), 131880. [Link]
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Andrew, S. M., et al. (2002). Dialysis and concentration of protein solutions. Current Protocols in Toxicology, Appendix 3, A.3H.1-5. [Link]
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Fekete, S., et al. (2014). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical and Biomedical Analysis, 101, 161–173. [Link]
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Technical Support Center: Optimizing Bioconjugation with 3-(9-Anthryl)acrylaldehyde
Welcome to the technical support center for 3-(9-Anthryl)acrylaldehyde bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for your conjugation experiments. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Understanding the Reactivity of this compound
This compound is a versatile reagent for bioconjugation due to its reactive α,β-unsaturated aldehyde functionality. This structure allows for two primary modes of reaction with biomolecules:
-
Michael Addition: The β-carbon of the acrylaldehyde moiety is electrophilic and susceptible to nucleophilic attack. This is the primary pathway for reaction with soft nucleophiles like thiols (e.g., from cysteine residues). This reaction is typically efficient under mild conditions.[1][2]
-
Schiff Base Formation: The aldehyde group reacts with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a protein) to form a Schiff base (an imine).[3][4] This reaction is reversible, and the resulting imine bond may require reduction to a stable secondary amine for long-term stability.[5]
The choice of buffer conditions, particularly pH, is critical in controlling the selectivity and efficiency of these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to my protein?
The optimal pH depends on the target functional group on your biomolecule.
-
For targeting primary amines (e.g., lysine) via Schiff Base formation: A slightly acidic to neutral pH range of 6.0-7.5 is generally recommended. This is a compromise: a lower pH protonates the amine, reducing its nucleophilicity, while a higher pH disfavors the necessary protonation of the hydroxyl intermediate for dehydration to the imine. Some protocols suggest that more efficient Schiff base formation can occur at a higher pH of up to 10, but this can introduce other stability issues.[6]
-
For targeting thiols (e.g., cysteine) via Michael Addition: This reaction can proceed over a broader pH range, typically 6.5-8.5. The thiol group needs to be in its more nucleophilic thiolate form (RS-), which is favored at a pH above the pKa of the thiol group (around 8-9 for cysteine).[7] However, at higher pH, the risk of side reactions with amines increases.
Q2: Which buffers should I use for the conjugation reaction?
It is crucial to use non-nucleophilic buffers to avoid competition with your biomolecule for the reactive sites on this compound.
| Recommended Buffers | Buffers to Avoid |
| Phosphate-buffered saline (PBS) | Tris (contains a primary amine) |
| HEPES | Glycine (contains a primary amine) |
| MES | Buffers with other primary amine components |
| Carbonate/Bicarbonate |
Q3: How can I monitor the progress of my conjugation reaction?
Several analytical techniques can be employed:
-
UV-Vis Spectroscopy: The anthracene group of this compound has a characteristic UV absorbance. A decrease in the absorbance of the free reagent over time can indicate its consumption.
-
Fluorescence Spectroscopy: The anthryl moiety is fluorescent, and changes in its fluorescence properties upon conjugation can be monitored.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is a direct method to determine the molecular weight of the resulting conjugate, allowing for the calculation of the degree of labeling.
-
SDS-PAGE: Comparing the conjugated protein to the unconjugated starting material can show a shift in molecular weight, although this may not be sensitive enough for small numbers of conjugations.
-
Chromatography (e.g., HIC, RP-HPLC): These techniques can be used to separate the conjugated protein from the unconjugated protein and free reagent, allowing for quantification.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Suboptimal pH: The pH of the reaction buffer is not optimal for the target functional group. | Empirically test a range of pH values (e.g., in 0.5 pH unit increments) to find the optimal condition for your specific biomolecule. |
| Buffer Interference: The buffer contains nucleophilic components (e.g., Tris, glycine). | Perform a buffer exchange into a non-nucleophilic buffer such as PBS or HEPES. | |
| Reagent Instability: this compound may have degraded. | Use a fresh stock of the reagent. Consider dissolving it in a compatible organic solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer. | |
| Inaccessible Reactive Sites: The target functional groups on the biomolecule are sterically hindered. | Consider using a longer linker on your conjugation partner or gentle denaturation of your protein if it does not affect its activity. | |
| Poor Reproducibility | Inconsistent Reagent Preparation: Variability in the concentration or age of the this compound stock solution. | Prepare fresh reagent solutions for each experiment and quantify the concentration accurately. |
| Temperature Fluctuations: The reaction temperature is not well-controlled. | Perform the reaction in a temperature-controlled environment (e.g., a water bath or incubator). | |
| Presence of Precipitate | Low Solubility of Reagent: this compound has limited aqueous solubility. | Dissolve the reagent in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the reaction buffer. Ensure the final concentration of the organic solvent is low enough not to affect your biomolecule's stability. |
| Protein Aggregation: The reaction conditions (e.g., pH, organic solvent) are causing the biomolecule to aggregate. | Screen for optimal buffer conditions and minimize the concentration of any organic co-solvents. Consider including stabilizing excipients if compatible with the reaction. | |
| Evidence of Side Reactions | Non-specific Labeling: The reaction conditions are promoting reactivity with non-target functional groups. | Adjust the pH to favor the desired reaction. For example, to favor Michael addition to thiols over reaction with amines, keep the pH below 8. |
| Modification of the Reagent: The α,β-unsaturated system can be susceptible to other reactions. | Degas buffers to minimize oxidation. Protect the reaction from light if the anthryl group is found to be photosensitive under your experimental conditions. |
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation
-
Buffer Exchange: Ensure your biomolecule is in the desired reaction buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.
-
Reagent Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Reaction Setup: Add the desired molar excess of the this compound stock solution to the biomolecule solution. It is recommended to add the reagent dropwise while gently vortexing to avoid precipitation.
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., room temperature or 4°C) with gentle mixing. The reaction time can vary from 1 hour to overnight, depending on the reactivity of the biomolecule.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a reactive amine or thiol (e.g., Tris or β-mercaptoethanol) to consume any excess this compound.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.
Protocol 2: Optimization of Reaction pH
-
Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., from 6.0 to 8.5 in 0.5 unit increments).
-
Aliquoting: Aliquot your biomolecule into equal amounts in separate reaction tubes.
-
Buffer Exchange: Exchange the buffer of each aliquot into the different pH buffers.
-
Conjugation Reaction: Initiate the conjugation reaction in each tube with the same molar excess of this compound.
-
Analysis: After a set incubation time, quench the reactions and analyze the degree of labeling for each pH condition using a suitable analytical method (e.g., mass spectrometry).
Visualizing the Workflow
Reaction Mechanism
Caption: Reaction pathways for this compound bioconjugation.
Troubleshooting Workflow
Caption: Troubleshooting logic for low bioconjugation yield.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- Kalia, J., & Raines, R. T. (2010). Advances in bioconjugation. Current Organic Chemistry, 14(2), 138-147.
-
Echo BioSystems. (n.d.). Protocol for Conjugation of a Biomolecule to Aldehyde Particles. Retrieved from [Link][6]
- Brinkley, M. (1992). A brief survey of methods for preparing protein conjugates with dyes, haptens, and cross-linking reagents.
-
Singh, S., & Drew, M. E. (2023). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Pharmaceuticals, 16(3), 405.[1]
-
Wikipedia. (2023, December 2). Michael reaction. In Wikipedia. Retrieved from [Link][2]
-
ACS Publications. (2025, January 22). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. Retrieved from [Link][8]
-
PubMed Central (PMC). (n.d.). Arylation Chemistry for Bioconjugation. Retrieved from [Link][7]
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- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. Recent progress in fluorescent chemosensors for selective aldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significance of Singlet Oxygen Molecule in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Protocol for Conjugation of a Biomolecule to Aldehyde Particles [echobiosystems.com]
- 7. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acs.figshare.com [acs.figshare.com]
Improving the quantum yield of 3-(9-Anthryl)acrylaldehyde in different solvents
Welcome to the technical support center for 3-(9-Anthryl)acrylaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of its fluorescence quantum yield (Φf). Our goal is to equip you with the foundational knowledge and practical protocols to overcome common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the photophysical behavior of this compound.
Q1: What is this compound and why is its quantum yield important?
A1: this compound is a fluorescent molecule belonging to the polycyclic aromatic hydrocarbon (PAH) family.[1] It consists of an anthracene core, which is the primary fluorophore, attached to an acrylaldehyde group.[2][3][4] The fluorescence quantum yield (Φf) is a critical measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed.[5] A high quantum yield is essential for applications requiring bright fluorescent signals, such as in biological imaging, sensor development, and organic light-emitting diodes (OLEDs).[1][6]
Q2: I've observed that the quantum yield of my compound is highly dependent on the solvent. Why does this happen?
A2: This is an expected and well-documented phenomenon for many fluorophores, particularly those with charge-transfer character like this compound. The primary reason is the stabilization of different excited states by the solvent environment. Key factors include:
-
Solvent Polarity: Polar solvents can stabilize a non-emissive or weakly emissive excited state known as a Twisted Intramolecular Charge Transfer (TICT) state.[7][8] In this state, a portion of the molecule twists, leading to charge separation. This process competes directly with fluorescence, providing a non-radiative pathway for the molecule to return to the ground state, thus quenching fluorescence and lowering the quantum yield.[7][8]
-
Hydrogen Bonding: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the acrylaldehyde group. This interaction can further stabilize charge-transfer states and reduce the quantum yield.[7][9]
-
Viscosity: In highly viscous solvents, the twisting motion required to form the TICT state can be physically hindered. This suppression of the non-radiative decay pathway can lead to a significant increase in fluorescence quantum yield.
Q3: What is the expected range for the quantum yield of anthracene derivatives?
A3: The quantum yield of anthracene derivatives can vary dramatically based on their substitution and environment. Unsubstituted anthracene itself has a quantum yield of around 0.2-0.3 in ethanol. However, derivatives like 9,10-diphenylanthracene can have quantum yields approaching 1.00 (or 100%) in non-polar solvents like cyclohexane, making them popular quantum yield standards. For this compound, the presence of the acrylaldehyde group and its potential for forming TICT states means its quantum yield will be highly sensitive to the solvent, generally being higher in non-polar, viscous environments and lower in polar, protic solvents.
Q4: Can this compound degrade during my experiment?
A4: Yes, photobleaching or photodegradation is a significant concern for anthracene-based compounds.[10][11] Upon exposure to UV or high-intensity light, anthracene derivatives can undergo [4+4] photocycloaddition to form non-fluorescent dimers.[1] They are also susceptible to photo-oxidation, which can form products like anthrones and anthracenediones.[10][11] This degradation will lead to a decrease in fluorescence intensity over time and can cause inaccurate quantum yield measurements. It is crucial to use fresh solutions, protect them from ambient light, and minimize light exposure during measurements.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My Measured Quantum Yield is Extremely Low or Zero in a Polar Solvent (e.g., Methanol, Acetonitrile).
| Potential Cause | Explanation & Solution |
| Dominance of the TICT State | In polar solvents, the molecule's excited state is likely relaxing through a non-radiative TICT pathway. The high polarity of the solvent stabilizes this charge-separated state, making it energetically favorable over fluorescence.[7][12] Solution: To improve the quantum yield, switch to a less polar solvent. Systematically test a range of solvents with decreasing polarity (e.g., from methanol to isopropanol, to ethyl acetate, to toluene, to cyclohexane) to find an environment that disfavors TICT state formation. |
| Specific Solvent Interactions | Protic solvents like methanol or water can form strong hydrogen bonds, which can quench fluorescence.[7][9] Chlorinated solvents can also sometimes lead to anomalously low quantum yields through specific electronic interactions.[13][14] Solution: Avoid highly protic or halogenated solvents if possible. If the application requires a polar environment, consider using a more viscous polar solvent like glycerol, which can restrict the molecular motion needed for TICT formation. |
Issue 2: My Quantum Yield Measurements are Inconsistent and Not Reproducible.
| Potential Cause | Explanation & Solution |
| Concentration Effects & Aggregation | At higher concentrations, molecules can form non-fluorescent aggregates or excimers, leading to quenching. This is a common cause of non-linearity in fluorescence vs. absorbance plots. Solution: Ensure you are working in a dilute regime. The absorbance of your sample at the excitation wavelength should be kept below 0.1, and ideally below 0.05, to avoid inner filter effects and aggregation.[15] Perform a concentration-dependent study to ensure the emission intensity is linear with absorbance. |
| Photodegradation | As discussed in the FAQ, this molecule can degrade under excitation light.[1] If you are taking multiple measurements of the same cuvette, the fluorescence intensity will decrease with each scan, leading to inconsistent results. Solution: Use fresh solutions for each measurement. Minimize the sample's exposure time to the excitation source in the fluorometer. Use the lowest possible excitation intensity and narrowest slits that still provide an adequate signal-to-noise ratio.[5] |
| Incorrect Reference Standard | The choice of quantum yield standard is critical. Using a standard that absorbs or emits in a very different spectral region from your sample can lead to errors due to variations in lamp output and detector sensitivity across wavelengths.[16] Solution: Choose a well-characterized standard with known photostability and a quantum yield that is independent of the excitation wavelength. The standard's absorption and emission spectra should overlap as much as possible with your sample.[15][16] For this compound, which typically excites in the UV-A/blue region, standards like Quinine Sulfate (in 0.1 M H₂SO₄) or 9,10-Diphenylanthracene (in cyclohexane) are common choices.[17] |
| Instrumental Settings Drift | Changing instrument parameters like excitation/emission slits or detector voltage between measuring the standard and the sample will invalidate the results.[5][15] Solution: Keep all instrument settings constant throughout the entire measurement process for both the standard and the sample.[15] |
Section 3: Key Experimental Protocols & Workflows
Protocol 1: Relative Quantum Yield Determination
This protocol outlines the comparative method, which is the most common and reliable technique for measuring fluorescence quantum yield.[5]
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to that of a known standard. The governing equation is:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity (area under the emission curve)
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts 's' and 'r' denote the sample and reference standard, respectively.
Step-by-Step Methodology:
-
Prepare Solutions: Prepare a stock solution of your this compound sample and your chosen reference standard (e.g., Quinine Sulfate) in the desired solvent(s).
-
Prepare Dilutions: Create a series of dilutions for both the sample and the standard, ensuring the absorbance at the chosen excitation wavelength is between 0.01 and 0.1. This is critical to avoid inner filter effects.[15]
-
Record Absorbance: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. Note the exact absorbance at the excitation wavelength you will use in the fluorometer.
-
Record Emission Spectra:
-
Set the excitation wavelength on the spectrofluorometer. Crucially, this must be the same wavelength used for both the sample and the standard. [16]
-
Set the excitation and emission slit widths. Keep these settings identical for all measurements.[15]
-
Record the full emission spectrum for each diluted solution of both the sample and the standard. Ensure you capture the entire emission profile.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to get the value 'I'.
-
For each sample and standard, plot the integrated fluorescence intensity (I) versus the absorbance (A).
-
The plot should be linear. Determine the slope of the line for both the sample (Gradients) and the standard (Gradientr).
-
-
Calculate Quantum Yield: The equation simplifies to: Φs = Φr * (Gradients / Gradientr) * (ns² / nr²)
Visualization of Key Concepts
To better understand the factors influencing your results, consider the following diagrams:
Diagram 1: Competing Decay Pathways
This diagram illustrates how the formation of a non-emissive TICT state competes directly with the desired fluorescence pathway, thereby reducing the quantum yield.
Caption: Excited state decay pathways for this compound.
Diagram 2: Experimental Workflow for Quantum Yield Measurement
This flowchart provides a visual guide to the step-by-step process for accurate relative quantum yield determination.
Caption: Workflow for relative fluorescence quantum yield determination.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Mali, B. L., & Geddes, C. D. (2021). Photophysical Properties of Anthracene Derivatives. Molecules, 26(15), 4475. Available from: [Link]
-
Beeby, A. (n.d.). A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry. Retrieved from [Link]
-
Carlotti, B., et al. (2012). The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes. International Journal of Molecular Sciences, 13(12), 16538–16553. Available from: [Link]
-
Li, Y., et al. (2023). Solvent-Mediated Control of Twisted Intramolecular Charge Transfer in 7-(Diethylamino)coumarin-3-carboxylic Acid. Molecules, 28(20), 7109. Available from: [Link]
-
Okada, T., et al. (1996). Anomalous solvent effects on the twisted intramolecular charge transfer fluorescence of ethyl 4-(N,N-dimethylamino)benzoate in chlorinated solvents. The Journal of Physical Chemistry, 100(42), 16943-16949. Available from: [Link]
-
PicoQuant. (2015). Quantum yield determination by low-intensity Fluorescence Correlation Spectroscopy (liFCS). PicoQuant GmbH. Retrieved from: [Link]
-
Povrozin, Y., & Terpetschnig, E. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. Retrieved from: [Link]
-
ResearchGate. (2019). Photophysical Properties of Anthracene Derivatives. Retrieved from: [Link]
-
ResearchGate. (n.d.). Effect of Solvent Polarity on Quantum Yields and lifetimes of 9, 10-Diphenylanthracene Molecule. Retrieved from: [Link]
-
ResearchGate. (2015). What's wrong with my quantum yield measurement? Retrieved from: [Link]
-
Al-Kahtani, A. A., et al. (2019). Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle. ACS Omega, 4(7), 12366–12373. Available from: [Link]
-
Tadesse, S., et al. (2023). New Insights into the Phototoxicity of Anthracene-Based Chromophores: The Chloride Salt Effect. Chemical Research in Toxicology, 36(7), 1109–1120. Available from: [Link]
-
Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from: [Link]
-
Van der Velde, J. H. (n.d.). Chapter 3 Measurement of photoluminescence quantum yields using standard reference materials. Retrieved from: [Link]
-
Park, S., et al. (2015). Enhanced photostability of an anthracene-based dye due to supramolecular encapsulation: a new type of photostable fluorophore for single-molecule study. Chemical Communications, 51(8), 1456-1459. Available from: [Link]
-
Reddit. (2022). Need help with fluorescence quantum yield, I went wrong somewhere. r/Chempros. Retrieved from: [Link]
-
ResearchGate. (n.d.). Solvent Effects on the Intramolecular Charge Transfer Excited State of 3CzClIPN: A Broadband Transient Absorption Study. Retrieved from: [Link]
-
Ishida, H., et al. (2008). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a back-thinned CCD. Journal of Photochemistry and Photobiology A: Chemistry, 193(2-3), 139-145. Available from: [Link]
-
ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Retrieved from: [Link]
-
Cvrčková, O., et al. (2006). Anthracene, chrysene, their nitro-and methyl-derivatives photostability in isooctane. Journal of Environmental Science and Health, Part A, 41(3), 339-351. Available from: [Link]
-
Wu, Q., et al. (2016). Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry. Journal of Materials Chemistry C, 4(13), 2481-2496. Available from: [Link]
-
LibreTexts Chemistry. (2023). 3.5: Quantum Yield of Fluorescence. Retrieved from: [Link]
-
Argolight. (2021). [HOW TO] How to troubleshoot an intensity response issue of a fluorescence microscope? Retrieved from: [Link]
-
LookChem. (n.d.). 3-(9-Anthryl)acrolein. Retrieved from: [Link]
-
Birks, J. B. (1976). Fluorescence Quantum Yield Measurements. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 80A(3), 389–399. Available from: [Link]
-
PubChem. (n.d.). Ethyl (2E)-3-(9-anthracenyl)-2-propenoate. National Center for Biotechnology Information. Retrieved from [Link]
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- 8. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC03933A [pubs.rsc.org]
- 9. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
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Long-term storage and stability of 3-(9-Anthryl)acrylaldehyde powder
Technical Support Center: 3-(9-Anthryl)acrylaldehyde
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and successful application of this versatile fluorescent probe. Here, we will delve into the critical aspects of storage, handling, and troubleshooting, grounded in established chemical principles and field-proven insights.
I. Core Concepts: Understanding the Stability of this compound
This compound is a valuable tool in various research applications due to its fluorescent properties, which are conferred by the anthracene moiety.[1] However, its chemical structure, featuring both a polycyclic aromatic hydrocarbon (anthracene) and a reactive α,β-unsaturated aldehyde (acrylaldehyde), presents specific stability challenges. Understanding these potential degradation pathways is paramount for maintaining the integrity of the compound and ensuring reproducible experimental outcomes.
Key Structural Features and Their Stability Implications:
-
Anthracene Moiety: This large, conjugated system is responsible for the compound's fluorescence. However, it is susceptible to photodegradation, particularly dimerization, upon exposure to UV light.[2] Oxidation of the central ring to form anthraquinone derivatives is another potential degradation pathway, which can quench fluorescence.
-
Acrylaldehyde Group: The α,β-unsaturated aldehyde is a reactive functional group. It is prone to oxidation, polymerization, and nucleophilic addition reactions. Exposure to air (oxygen), light, and changes in pH can catalyze these degradation processes.[3][4]
The combination of these two reactive moieties in one molecule necessitates careful handling and storage to prevent the formation of impurities that could interfere with experimental results.
II. Long-Term Storage and Handling of this compound Powder
Proper storage is the first and most critical step in preserving the integrity of your this compound powder. The recommended storage conditions are a direct consequence of its chemical sensitivities.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | The compound is a solid with a melting point of 173-175 °C, making room temperature storage generally acceptable. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The acrylaldehyde moiety is susceptible to oxidation by atmospheric oxygen. Storing under an inert atmosphere minimizes this risk.[5] |
| Light | Amber Vial/Darkness | The anthracene group can undergo photodimerization upon exposure to UV light, leading to a loss of monomeric fluorophore.[2] |
| Moisture | Desiccated Environment | Although not highly hygroscopic, minimizing moisture prevents potential hydrolysis or other water-mediated degradation of the aldehyde group. |
Practical Handling Procedures:
-
Inert Atmosphere: When not in use, ensure the container is tightly sealed and stored in a desiccator or glove box with an inert atmosphere.
-
Weighing and Aliquoting: For weighing, briefly expose the powder to the atmosphere. For frequent use, consider aliquoting the powder into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material.
-
Solvent Preparation: Prepare solutions fresh for each experiment. The compound is soluble in chloroform.[5] Ensure the solvent is dry and free of peroxides.
III. Troubleshooting Guide
This section addresses common issues encountered during the use of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Fluorescence Signal
| Potential Cause | Explanation | Troubleshooting Steps |
| Degraded Compound | Improper storage (exposure to light, air) may have led to photodimerization or oxidation, quenching fluorescence. | 1. Verify the appearance of the powder; it should be a yellow crystalline solid.[1] A significant color change may indicate degradation. 2. Prepare a fresh solution from a new or properly stored aliquot. 3. Run a simple fluorescence spectrum to confirm the expected excitation and emission maxima. |
| Incorrect Filter Sets | Mismatch between the fluorophore's spectral properties and the microscope's filters will result in poor signal. | 1. Check the excitation and emission spectra of this compound. 2. Ensure your microscope's filter cubes are appropriate for these wavelengths. |
| Photobleaching | Excessive exposure to excitation light during imaging can irreversibly destroy the fluorophore. | 1. Reduce the intensity of the excitation light. 2. Minimize exposure time. 3. Use an anti-fade mounting medium if applicable. |
| Incompatible Solvent/Buffer | Changes in pH or the presence of nucleophiles in the solvent/buffer can react with the aldehyde, altering its electronic structure and fluorescence.[2] | 1. Ensure the solvent is pure and compatible. 2. If using a buffer, check for compatibility and consider the effect of pH on the compound's stability and fluorescence. |
Problem 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Explanation | Troubleshooting Steps |
| Partial Degradation of Stock | Using a stock solution that has been stored for an extended period or improperly handled can lead to a decreased concentration of the active compound. | 1. Always prepare fresh solutions before each experiment. 2. If a stock solution must be stored, protect it from light and store it at a low temperature under an inert atmosphere. Perform a validation experiment to check its performance before use. |
| Presence of Impurities | Impurities from synthesis or degradation can interfere with the assay, either by fluorescing at similar wavelengths or by quenching the fluorescence of the probe.[6][7] | 1. Consider the purity of the compound. If in doubt, analytical techniques like HPLC or NMR can be used to assess purity. 2. If impurities are suspected, purification by recrystallization or chromatography may be necessary. |
| Polymerization | The acrylaldehyde moiety can polymerize, especially in concentrated solutions or upon exposure to initiators (light, heat). This reduces the concentration of the monomeric probe. | 1. Use freshly prepared, dilute solutions. 2. Avoid heating solutions unnecessarily. |
IV. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products I should be aware of?
A1: Based on the structure, the most likely degradation products arise from two pathways:
-
Photodimerization: Exposure to UV light can cause a [4+4] cycloaddition between two anthracene moieties, resulting in a non-fluorescent dimer.[2]
-
Oxidation: The central ring of the anthracene can be oxidized to 9,10-anthraquinone, and the aldehyde can be oxidized to a carboxylic acid. Both transformations will alter the fluorescent properties.[8]
Q2: How can I check the purity of my this compound powder?
A2: Several analytical methods can be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for separating the parent compound from its impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a detailed picture of the molecular structure and reveal the presence of impurities.
-
Melting Point: A broad melting range or a melting point lower than the reported 173-175 °C can indicate the presence of impurities.
Q3: Can I store this compound in solution?
A3: Storing in solution is generally not recommended due to the increased potential for degradation (oxidation, polymerization, hydrolysis). If short-term storage is necessary, use a dry, peroxide-free solvent, protect the solution from light, and store it at a low temperature (e.g., -20 °C) under an inert atmosphere. Always validate the performance of a stored solution before use in a critical experiment.
Q4: Is the compound sensitive to pH?
A4: Yes, the acrylaldehyde functionality can be sensitive to pH. Strongly basic conditions can promote aldol-type reactions or hydrolysis, while strongly acidic conditions can also catalyze degradation.[9] It is advisable to maintain a neutral pH in your experimental system unless the assay specifically requires acidic or basic conditions. The fluorescence of some anthracene derivatives can also be pH-dependent.[2]
V. Experimental Workflow and Visualization
Workflow for Assessing Compound Stability
To ensure the integrity of your compound, a stability assessment can be performed.
Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
VI. References
-
MDPI. (2022). Photophysical Properties of Anthracene Derivatives. [Link]
-
PubChem. This compound. [Link]
-
Parvez, S., et al. (2012). An Overview of the Chemistry and Biology of Reactive Aldehydes. Free Radical Biology and Medicine.
-
Lacey, A. R., Lyons, L. E., & White, J. W. (1963). The effect of impurities on the fluorescence of anthracene crystals containing tetracene. Journal of the Chemical Society (Resumed), 3670.
-
ACS Publications. (2020). Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. Journal of Agricultural and Food Chemistry.
-
RSC Publishing. (2020). Characteristics and hazards of the cinnamaldehyde oxidation process. RSC Advances.
-
ResearchGate. (2008). Thermal degradation of acrylic resin containing hydrophobic comonomers without fiber.
-
ResearchGate. (2016). Alkaline Hydrolysis of Cinnamaldehyde to Benzaldehyde in the Presence of beta-Cyclodextrin.
-
PMC. (2012). An Overview of the Chemistry and Biology of Reactive Aldehydes. NIH National Center for Biotechnology Information.
-
LookChem. 3-(9-Anthryl)acrolein. [Link]
-
PMC. (2023). Molecular Simulation Strategies for Understanding the Degradation Mechanisms of Acrylic Polymers. NIH National Center for Biotechnology Information.
-
PMC. (2016). Assessing the Stability of Fluorescently Encoded Nanoparticles in Lysosomes by Using Complementary Methods. NIH National Center for Biotechnology Information.
-
IChemE. (2008). HANDLING OF REACTIVE CHEMICAL WASTES – A REVIEW. Symposium Series No. 54.
-
MDPI. (2018). Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid.
-
MDPI. (2024). Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl).
-
CRAM3RA - Unict. (2014). Photodegradation of Anthracene and Benzo[a]anthracene in Polar and Apolar Media.
-
ACS Publications. (2009). Fluorescence Quantum Yield of Aromatic Hydrocarbon Crystals. The Journal of Physical Chemistry C.
-
Oxford Academic. (2002). Stability, specificity and fluorescence brightness of multiply-labeled fluorescent DNA probes. Nucleic Acids Research.
-
Semantic Scholar. (2016). Remarkably efficient hydrolysis of cinnamaldehyde to natural benzaldehyde in amino acid ionic liquids.
-
RSC Publishing. (2023). Sunlight light-driven degradation of anthracene and naphthalene on robust Cu 2+ doped ZnO nanoparticles from simulated rainwater.
-
ScienceDirect. (2005). Investigation on the thermal degradation of acrylic polymers with fluorinated side-chains.
-
ResearchGate. (2002). Stability, specificity and fluorescence brightness of multiply-labeled fluorescent DNA probes.
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals.
-
Lab Manager. (2023). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
-
De Gruyter. (2008). Thermal degradation of solvent-borne water soluble acrylic acid–butyl acrylate copolymers. Materials Science-Poland.
-
bioRxiv. (2023). Longitudinal Assessment of Fluorescence Stability Shows Fluorescence Intensity Decreases Over Time: Implications for Fluorescence Microscopy Studies.
-
RSC Publishing. (2019). Elemental analysis: an important purity control but prone to manipulations.
-
ResearchGate. (2014). Photodegradation of Anthracene and Benzo[a]anthracene in Polar and Apolar Media: New Pathways of Photodegradation.
-
ResearchGate. (2020). An unexpected fluorescent emission of anthracene derivatives in the solid state.
-
Quora. (2020). What is retroaldol mechanism of cinnamaldehyde?.
-
RSC Publishing. (2018). Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density.
-
ResearchGate. (2013). Highly Selective Oxidation of Cinnamaldehyde to Benzaldehyde by Hydrogen Peroxide in Mild Conditions.
-
PubMed. (2024). Photodegradation enhances the toxic effect of anthracene on skin. National Center for Biotechnology Information.
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Validation & Comparative
A Senior Application Scientist's Guide to the Cross-Reactivity of 3-(9-Anthryl)acrylaldehyde with Amino Acids
Foreword for the Researcher
In the realm of molecular probes, selectivity is paramount. 3-(9-Anthryl)acrylaldehyde, a fluorescent probe characterized by its anthracene group attached to an acrylaldehyde moiety, has gained traction for its utility in biological and chemical research.[1][2][3][4] Its core reactivity stems from the α,β-unsaturated carbonyl system, a well-known Michael acceptor. While often touted for its specificity towards certain residues, a nuanced understanding of its potential cross-reactivity is critical for accurate experimental design and data interpretation.
This guide provides an in-depth comparison of the reactivity of this compound with various amino acids. We will move beyond simple claims of specificity to explore the underlying chemical principles, present comparative data, and equip you with robust protocols to validate its performance in your own systems. Our objective is to provide a field-proven perspective that empowers you, the researcher, to wield this tool with precision and confidence.
The Chemistry of Reactivity: Michael Addition as the Primary Pathway
The reactivity of this compound is fundamentally governed by the Michael addition reaction. In this reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated carbonyl compound.[5] The anthracene moiety serves as a fluorophore, while the acrylaldehyde group is the reactive warhead.
The key to understanding its selectivity lies in the nucleophilicity of the functional groups present in proteinogenic amino acids. The general order of reactivity for nucleophiles in a Michael addition is thiol > amine > hydroxyl.[5] This hierarchy forms the basis of the probe's preferential targeting.
Caption: General mechanism of Michael addition.
The Primary Target: Cysteine's Thiol Group
The thiol group (-SH) of cysteine is a potent nucleophile, making it the most reactive amino acid side chain towards α,β-unsaturated aldehydes like this compound.[6][7] This "thiol-Michael addition" is a rapid and spontaneous reaction under physiological conditions.[5]
The high reactivity is attributed to the sulfur atom's polarizability and the relatively low pKa of the thiol group (around 8.3), which means a significant fraction exists as the highly nucleophilic thiolate anion (S⁻) at neutral pH. This inherent chemical advantage makes cysteine the primary target for this class of probes.[8][9]
Caption: Reaction of the probe with Cysteine.
A Comparative Analysis of Cross-Reactivity
While highly selective for cysteine, this compound is not entirely inert to other amino acids possessing nucleophilic side chains. Understanding the kinetics and conditions of these side reactions is crucial.
Lysine: A Secondary, Slower Reaction
Lysine possesses a primary amino group (-NH₂) on its side chain, which can also act as a nucleophile in an "aza-Michael addition". However, this reaction is significantly slower than the thiol addition.[6] Additionally, the aldehyde functional group of the probe can react with the lysine amine to form a Schiff base.[6][10] Complex adducts can also form, sometimes involving multiple molecules of the aldehyde.[10][11][12]
Histidine and N-Terminal Amines
The imidazole ring of histidine contains a nucleophilic nitrogen that can participate in an aza-Michael addition. Similar to lysine, this reaction is considerably slower than the reaction with cysteine.[6] The free N-terminal amino group of a peptide or protein can also be a site of adduction.[11]
Summary of Comparative Reactivity
The following table summarizes the relative reactivity of nucleophilic amino acids with α,β-unsaturated aldehydes. It is important to note that reaction conditions, particularly pH, can influence these relative rates.
| Amino Acid | Nucleophilic Group | Reaction Type | Relative Rate | Notes |
| Cysteine | Thiol (-SH) | Thiol-Michael Addition | Very High | The primary and most rapid reaction. |
| Lysine | Amine (-NH₂) | Aza-Michael Addition / Schiff Base | Low to Moderate | Significantly slower than with cysteine; requires higher concentrations or longer reaction times.[6][10] |
| Histidine | Imidazole | Aza-Michael Addition | Low | Slower than with cysteine.[6] |
| N-terminus | Amine (-NH₂) | Aza-Michael Addition / Schiff Base | Low | Reactivity is context-dependent.[11] |
Experimental Workflow for Assessing Cross-Reactivity
To empirically determine the selectivity of this compound, a systematic cross-reactivity assay is essential. The following workflow provides a robust framework for this evaluation.
Caption: Workflow for cross-reactivity testing.
Protocol: Spectrofluorimetric Assay for Amino Acid Cross-Reactivity
This protocol details a method to compare the reaction kinetics of this compound with cysteine, lysine, histidine, and a non-nucleophilic control (e.g., glycine).
Materials and Reagents
-
L-Cysteine
-
L-Lysine
-
L-Histidine
-
Glycine (Negative Control)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Preparation of Stock Solutions
-
Probe Stock (10 mM): Dissolve 2.32 mg of this compound in 1 mL of anhydrous DMSO. Store protected from light.
-
Amino Acid Stocks (100 mM): Prepare 100 mM stock solutions of Cysteine, Lysine, Histidine, and Glycine in PBS (pH 7.4). Note: Cysteine solutions can oxidize; prepare fresh.
Experimental Procedure
-
Reaction Setup: In a 96-well microplate, prepare the following reactions in triplicate. The final volume in each well will be 200 µL.
-
Amino Acid Wells: Add 178 µL of PBS, 20 µL of the respective 100 mM amino acid stock (for a final concentration of 10 mM).
-
Control Well (No Amino Acid): Add 198 µL of PBS.
-
-
Initiate Reaction: Add 2 µL of the 10 mM probe stock solution to each well (final probe concentration: 100 µM). Mix gently by pipetting.
-
Fluorescence Measurement: [13][14]
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Set the excitation wavelength to ~365 nm and the emission wavelength to ~465 nm (optimal wavelengths should be confirmed empirically for your instrument).
-
Measure the fluorescence intensity kinetically every 2 minutes for a total of 60 minutes.
-
Data Analysis
-
Subtract the average fluorescence of the "No Amino Acid" control wells from all other readings to correct for background fluorescence.
-
Plot the corrected fluorescence intensity versus time for each amino acid.
-
Compare the initial reaction rates (the slope of the linear portion of the curve) and the final fluorescence intensity at the plateau. This will provide quantitative data on the relative reactivity.
Conclusion and Best Practices
Experimental evidence and chemical principles confirm that this compound exhibits strong selectivity for cysteine over other naturally occurring amino acids.[8][15][16][17] Its reactivity is driven by a rapid thiol-Michael addition.
However, researchers must remain vigilant about potential cross-reactivity, particularly with lysine and histidine, under conditions of high probe concentration, extended incubation times, or elevated pH. The provided protocol offers a self-validating system to confirm the probe's selectivity within your specific experimental context. By understanding the causality behind its reactivity and empirically verifying its performance, you can ensure the integrity and accuracy of your findings.
References
-
Michael addition reaction with amino acids in living organism. (A)... - ResearchGate. [Link]
-
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A Comparative Guide to Live-Cell Imaging Probes: The Established Excellence of SiR vs. the Untested Potential of 3-(9-Anthryl)acrylaldehyde
Live-cell imaging is the cornerstone of modern cell biology, providing a dynamic window into the intricate processes that govern life. The quality of this window, however, is critically dependent on the quality of the fluorescent probes used to illuminate specific cellular structures. An ideal probe should be bright, photostable, non-toxic, and exquisitely specific, all while operating in the far-red spectral region to minimize cellular autofluorescence and phototoxicity.
In this guide, we provide an in-depth comparison of two structurally distinct fluorophores. On one side, we have Silicon Rhodamine (SiR) , a well-established and highly engineered fluorophore that has become a benchmark for high-performance live-cell imaging. On the other, we examine 3-(9-Anthryl)acrylaldehyde , a fluorescent compound based on the classic anthracene scaffold. Our goal is to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of their respective capabilities, guiding the rational selection of tools for demanding imaging experiments.
The Gold Standard: Understanding the Power of Silicon Rhodamine (SiR)
Silicon Rhodamine (SiR) and its derivatives are not merely dyes; they are sophisticated imaging systems. Their widespread adoption is not accidental but a direct result of intelligent molecular design that addresses the core challenges of live-cell microscopy.[1]
The Mechanism: A Built-in Switch for High Contrast
The defining feature of SiR-based probes is their fluorogenic nature, governed by a chemical equilibrium between two states.[2] In aqueous environments like the culture medium, the molecule predominantly exists in a closed, non-fluorescent spirolactone form. This form is neutral and readily cell-permeable. Once inside the cell and bound to its target, the equilibrium shifts to an open, fluorescent zwitterionic form.[3]
This mechanism is the key to the exceptionally high signal-to-noise ratio achieved with SiR probes. It ensures that fluorescence is primarily generated only when the probe is bound to its intended target, effectively eliminating the background haze from unbound probes in the cytoplasm and enabling "no-wash" imaging protocols.[3]
Caption: Fluorogenic mechanism of SiR probes.
Performance by Design: Versatility Through Targeted Ligands
The SiR fluorophore itself is a scaffold. Its true power is unlocked by conjugating it to high-affinity ligands that recognize specific subcellular structures. This modular approach has led to a suite of indispensable tools for cytoskeletal and nuclear imaging:
-
SiR-Actin: Covalently linked to a derivative of jasplakinolide, it specifically binds to and visualizes filamentous actin (F-actin).[4]
-
SiR-Tubulin: Linked to the microtubule-binding drug docetaxel, it allows for the imaging of microtubule dynamics.
-
SiR-DNA (SiR-Hoechst): Conjugated to a Hoechst-like DNA minor groove binder, it provides a far-red alternative for nuclear staining with minimal toxicity compared to other dyes.[5]
An Alternative Scaffold: Evaluating this compound
This compound is a fluorescent molecule built upon an anthracene core, a well-known polycyclic aromatic hydrocarbon.[6] While anthracene derivatives have been developed for specific sensing applications, the utility of this particular molecule for general live-cell imaging is not well-documented in peer-reviewed literature.[1][7]
Hypothesized Mechanism: Reactivity-Based Labeling
Unlike the reversible, non-covalent binding of SiR probes, the structure of this compound suggests a fundamentally different and potentially problematic mechanism of action. The molecule features an acrylaldehyde group, which is a reactive Michael acceptor. This functional group can readily form covalent bonds with nucleophiles inside the cell, most notably the thiol groups on cysteine residues within proteins.
This suggests that any cellular staining would likely be non-specific, labeling a wide array of proteins rather than a single target. Furthermore, the aldehyde group itself is reactive and could cross-link proteins, potentially inducing cellular stress and artifacts.
Potential for High Cytotoxicity
The reactive nature of the acrylaldehyde moiety is a significant red flag for live-cell imaging. Acrolein, a related compound, is a known cytotoxic agent. The potential for this compound to cause cellular damage through covalent modification of proteins and depletion of glutathione stores is high. Long-term imaging experiments, which are a key application for modern probes, would be particularly compromised by such effects. While specific cytotoxicity data for this compound is lacking, its chemical structure warrants extreme caution.[8][9]
Head-to-Head Performance Comparison
To provide a clear overview, the properties of SiR probes and this compound are summarized below. It is critical to note the absence of published, peer-reviewed data for this compound in a live-cell context.
Table 1: Comparison of Physicochemical and Performance Properties
| Feature | Silicon Rhodamine (SiR) Probes | This compound |
| Fluorophore Core | Silicon Rhodamine | Anthracene |
| Molecular Weight | ~1240 g/mol (SiR-actin)[4] | ~232 g/mol [6] |
| Excitation/Emission | ~650 nm / ~670 nm (Far-Red)[4] | Typically UV-Blue Excitation / Blue-Green Emission |
| Cell Permeability | Excellent (engineered)[10] | Likely, due to planar structure and moderate MW |
| Mechanism of Action | Fluorogenic (Spirolactone-Zwitterion equilibrium)[2][3] | Hypothesized: Covalent reaction (Michael addition) |
| Targeting Strategy | High-specificity via conjugated ligands (e.g., Jasplakinolide)[4] | Hypothesized: Non-specific covalent labeling of thiols |
| Signal-to-Noise | Very High (Fluorogenic) | Data Not Available (Likely low due to non-specific binding) |
| Photostability | High to Excellent[1] | Data Not Available in cells |
| Cytotoxicity | Generally low, though can perturb target dynamics at high conc.[4][5] | Data Not Available (Hypothesized to be high due to reactivity) |
| Published Use | Extensive in live-cell & super-resolution microscopy[1] | Not documented for live-cell imaging |
Experimental Workflow: A Tale of Two Protocols
The practical differences between these probes are best illustrated by their experimental workflows. The protocol for SiR is refined and validated, while the protocol for this compound remains hypothetical and would require extensive optimization and validation.
Caption: Comparison of experimental workflows.
Validated Protocol: Live-Cell Staining with SiR-Actin
This protocol is a self-validating system, optimized for robust performance with minimal perturbation.
Table 2: Protocol for SiR-Actin Staining
| Step | Procedure | Rationale (The "Why") |
| 1. Reconstitution | Prepare a 1 mM stock solution of SiR-Actin in anhydrous DMSO. Store at -20°C. | DMSO is a suitable solvent that preserves the probe's integrity. A high-concentration stock minimizes the amount of solvent added to cell cultures. |
| 2. Staining | Dilute the stock solution to a final concentration of 100 nM - 1 µM in pre-warmed cell culture medium. Replace the existing medium on live cells with the staining solution. | The concentration is kept low to minimize any potential effects of the jasplakinolide ligand on actin dynamics.[4] Incubation at 37°C ensures normal cellular function during probe uptake. |
| 3. Incubation | Incubate cells for 1-4 hours at 37°C in a CO₂ incubator. | This allows sufficient time for the cell-permeable probe to enter the cells and bind to F-actin structures. |
| 4. Imaging | Mount the dish on the microscope stage. Image using a Cy5 or similar far-red filter set (e.g., Excitation: 640/30 nm; Emission: 690/50 nm). | The fluorogenic nature of SiR means no wash step is needed, preserving delicate cellular structures. Imaging in the far-red minimizes phototoxicity and autofluorescence. |
Senior Application Scientist's Conclusion & Recommendation
The comparison between Silicon Rhodamine probes and this compound is a clear illustration of the difference between a purpose-built tool and a basic chemical.
SiR probes represent a mature, highly validated technology. They were intelligently designed to be cell-permeable, fluorogenic, photostable, and target-specific. The extensive body of literature supporting their use provides researchers with confidence in their data and the ability to reproduce complex experiments. For any application requiring high-fidelity, long-term, and low-perturbation imaging of the cytoskeleton or nucleus, SiR-based probes are unequivocally the superior choice.
This compound, in its current form, is not a viable live-cell imaging agent. While it is fluorescent, its reactive acrylaldehyde group presents a high risk of non-specific labeling and significant cytotoxicity. It lacks the key features—target specificity and a fluorogenic response—that make a modern live-cell probe effective. Substantial chemical modification to replace the reactive group with a specific targeting moiety, along with rigorous validation of its photophysical properties and cytotoxicity, would be required before it could even be considered a candidate for this application.
For researchers and drug development professionals, the choice is clear. Investment in validated, high-performance probes like SiR minimizes experimental variability and maximizes the integrity of the resulting data, accelerating the pace of discovery.
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A Senior Application Scientist's Guide to Benchmarking 9-Anthrylacrolein Against Other Aldehyde-Containing Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular analysis and drug development, the precise detection of specific functional groups is paramount. Aldehydes, being highly reactive carbonyl species, are implicated in a myriad of biological processes, from oxidative stress and lipid peroxidation to protein modification.[1] Consequently, the development and selection of fluorescent probes for the sensitive and selective detection of aldehydes are of critical importance. This guide provides an in-depth comparison of 9-Anthrylacrolein with other prominent aldehyde-reactive fluorescent dyes, offering insights into their performance, underlying mechanisms, and practical applications.
The Significance of Aldehyde-Reactive Fluorescent Probes
Aldehydes are generated endogenously through various metabolic pathways and can also be introduced exogenously. Their heightened reactivity makes them key players in cellular signaling, but also potent mediators of cellular damage when their levels become dysregulated.[2] The ability to accurately detect and quantify aldehydes in complex biological systems is crucial for understanding disease pathogenesis and for the development of novel therapeutic interventions.[3] Fluorescent probes offer a powerful tool for this purpose, providing high sensitivity and spatiotemporal resolution for visualizing these reactive species in living cells and tissues.[4]
In the Spotlight: 9-Anthrylacrolein
9-Anthrylacrolein is a classic fluorescent dye that has been utilized for the detection of aldehydes. Its chemical structure features an anthracene fluorophore linked to an acrolein moiety. The conjugated system of the anthracene ring is responsible for its inherent fluorescence, while the α,β-unsaturated aldehyde group provides the reactivity towards nucleophiles, including those on biomolecules.
Mechanism of Action: The primary mechanism of action for 9-Anthrylacrolein in labeling involves the reaction of its aldehyde group. However, its utility as a direct probe for other aldehydes is less straightforward and can be context-dependent. In some applications, the fluorescence of the anthracene moiety itself is modulated upon interaction with its local environment. It's important to note that while anthracene derivatives have been explored for their aggregation-induced emission (AIE) properties, this is a distinct phenomenon from direct aldehyde reactivity.[5]
Alternative Aldehyde-Reactive Fluorescent Dyes: A Comparative Overview
The field of fluorescent probe development has yielded a diverse array of molecules designed for superior performance in aldehyde detection. Here, we benchmark 9-Anthrylacrolein against two popular classes of aldehyde-reactive dyes: BODIPY-based probes and Nile Red derivatives.
BODIPY-Based Probes
Boron-dipyrromethene (BODIPY) dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity and pH.[6] Amine-reactive and thiol-reactive BODIPY derivatives are widely available for bioconjugation.[7] More recently, BODIPY-based probes have been engineered for the specific detection of aldehydes, often employing a "turn-on" fluorescence mechanism.[8]
Mechanism of Action: Many BODIPY-based aldehyde probes incorporate a reactive group, such as a hydrazine or an aminothiophenol, that is initially quenched.[3][9] Upon reaction with an aldehyde, a chemical transformation occurs, such as the formation of a hydrazone or a dihydrobenzothiazole, which disrupts the quenching mechanism and leads to a significant increase in fluorescence.[3][8] This "turn-on" response provides a high signal-to-background ratio, which is highly desirable for sensitive detection.[8]
Nile Red and its Derivatives
Nile Red is a solvatochromic dye, meaning its fluorescence properties are highly dependent on the polarity of its environment.[10] It is intensely fluorescent in hydrophobic environments, such as lipid droplets, but shows minimal fluorescence in aqueous media.[11] This property has been exploited to develop Nile Red derivatives for sensing various analytes, including aldehydes.[12][13]
Mechanism of Action: Nile Red-based aldehyde probes are designed to undergo a change in their local environment or electronic structure upon reaction with an aldehyde. For instance, a probe might be designed to be water-soluble and non-fluorescent initially. Upon reacting with an aldehyde, the product becomes more hydrophobic, leading to an increase in fluorescence.[12]
Head-to-Head Comparison: Key Performance Metrics
The selection of an appropriate fluorescent dye depends on a careful consideration of several key performance metrics. The following table summarizes the comparative performance of 9-Anthrylacrolein, BODIPY-based probes, and Nile Red derivatives.
| Feature | 9-Anthrylacrolein | BODIPY-Based Probes | Nile Red Derivatives |
| Excitation Max (nm) | ~365-385 | Varies (typically 488-650) | ~550-590 |
| Emission Max (nm) | ~450-500 | Varies (typically 500-700) | ~620-660 |
| Quantum Yield | Moderate | High | Moderate to High (environment-dependent) |
| Stokes Shift | Moderate | Typically Small to Moderate | Large |
| Photostability | Moderate | High | Moderate |
| "Turn-On" Response | No | Yes (typically) | Can be engineered |
| Specificity | Can be non-specific | High (design-dependent) | Moderate to High (design-dependent) |
| Environmental Sensitivity | Moderate | Low | High |
Experimental Protocols for Benchmarking
To objectively evaluate the performance of these dyes, a series of standardized experiments should be conducted.
Characterization of Photophysical Properties
Objective: To determine the excitation and emission maxima, quantum yield, and Stokes shift of each dye.
Protocol:
-
Prepare stock solutions of each dye in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in the desired experimental buffer (e.g., PBS, pH 7.4) to a concentration with an absorbance of < 0.1 at the excitation maximum to avoid inner filter effects.
-
Measure the absorbance spectra using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs_).
-
Measure the fluorescence emission spectra using a spectrofluorometer, exciting at λ_abs_. The wavelength of maximum emission intensity is λ_em_.
-
Calculate the Stokes shift as the difference between λ_em_ and λ_abs_.
-
Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).[14]
Assessment of Aldehyde Reactivity and Selectivity
Objective: To evaluate the reaction kinetics and specificity of each probe towards aldehydes.
Protocol:
-
Prepare solutions of each fluorescent probe in the experimental buffer.
-
Add a specific concentration of an aldehyde standard (e.g., formaldehyde, acetaldehyde, or a lipid peroxidation product like 4-hydroxynonenal).[15]
-
Monitor the change in fluorescence intensity over time using a plate reader or spectrofluorometer.
-
To assess selectivity, repeat the experiment with other reactive species that may be present in a biological system, such as ketones, esters, and reactive oxygen species (ROS).[16]
In Vitro Labeling of Aldehyde-Containing Proteins
Objective: To compare the efficiency of the dyes in labeling proteins that have been modified to contain aldehydes.
Protocol:
-
Generate aldehyde-tagged proteins using established methods, such as periodate oxidation of glycoproteins or enzymatic modification.[17][18]
-
Incubate the aldehyde-tagged protein with each fluorescent dye at various dye-to-protein molar ratios.[19]
-
Remove excess, unreacted dye using size-exclusion chromatography.[17]
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its λ_abs_).
-
Analyze the labeled proteins by SDS-PAGE and visualize the fluorescent bands using a gel imager.[20]
Visualizing the Workflow
Caption: Experimental workflow for benchmarking aldehyde-reactive fluorescent dyes.
Making an Informed Decision
The choice of an aldehyde-reactive fluorescent probe is highly dependent on the specific application.
-
For high-sensitivity detection with minimal background , a "turn-on" BODIPY-based probe is often the superior choice due to its high quantum yield and significant fluorescence enhancement upon reaction.[8]
-
When studying processes in hydrophobic environments , such as lipid membranes, a Nile Red derivative may be more suitable due to its solvatochromic properties.[11]
-
9-Anthrylacrolein , while a classic dye, may be better suited for applications where its specific spectral properties are advantageous and where high specificity is not the primary concern.
It is imperative to empirically validate the chosen probe in the specific experimental system to ensure reliable and reproducible results.
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Analytical Chemistry. (2022). Near-Infrared Fluorescence Probe with a New Recognition Moiety for Specific Detection and Imaging of Aldehyde Dehydrogenase Expecting the Identification and Isolation of Cancer Stem Cells. Analytical Chemistry. [Link]
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Journal of Agricultural and Food Chemistry. (2021). Naphthalimide-Based Fluorescent Probe for Profiling of Aldehydes during Oxidation of Unsaturated Lipids. Journal of Agricultural and Food Chemistry. [Link]
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ResearchGate. (n.d.). Fluorescence Quantum Yields and Stokes Shifts. ResearchGate. [Link]
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Analytical Chemistry. (2024). Dual-Responsive Near-Infrared BODIPY-Based Fluorescent Probe for the Detection of F- and HClO in Organisms. PubMed. [Link]
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Johnson, D. A., et al. (1996). Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. Scanning Microscopy. [Link]
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Creative Biolabs. (n.d.). Fluorescent Labeling: Definition, Principles, Types and Applications. Creative Biolabs. [Link]
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ResearchGate. (n.d.). Superradiant Anti‐Stokes Fluorescence of Organic Dye J‐Aggregates. ResearchGate. [Link]
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FluoroFinder. (2024). New Fluorescent Dyes of 2024. FluoroFinder. [Link]
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A Senior Application Scientist's Guide to Alternative Fluorescent Probes for Cysteine Modification
For researchers, scientists, and drug development professionals, the selective labeling of cysteine residues in proteins is a cornerstone of modern biological inquiry. The unique nucleophilicity of the cysteine thiol group makes it an ideal target for chemical modification, enabling the introduction of fluorescent probes for a myriad of applications, from tracking protein localization and dynamics to quantifying enzymatic activity and elucidating drug-protein interactions.
This guide provides an in-depth comparison of alternative fluorescent probes for cysteine modification, moving beyond a simple catalog of reagents to offer field-proven insights into their mechanisms, performance characteristics, and practical applications. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The Landscape of Cysteine-Reactive Fluorophores: A Mechanistic Overview
The selection of an appropriate fluorescent probe for cysteine modification hinges on a clear understanding of the underlying reaction chemistry. Different classes of probes exploit distinct reactive moieties to achieve covalent linkage with the cysteine thiol. The choice of mechanism dictates not only the specificity and efficiency of labeling but also the stability of the resulting conjugate.
Michael Addition Probes: The Workhorses of Cysteine Labeling
Probes based on the Michael addition reaction are among the most widely used for cysteine modification. These probes feature an electron-poor double bond that readily reacts with the nucleophilic thiol group of cysteine.
Maleimides are arguably the most popular Michael acceptors for cysteine labeling due to their high reactivity and commercial availability.[1] The reaction proceeds rapidly at physiological pH, forming a stable thioether bond.
Mechanism of Maleimide Conjugation:
Caption: Reaction of a cysteine thiol with a maleimide probe.
However, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols.[2] This instability can be a significant drawback in long-term experiments or in vivo applications. To address this, N-aryl maleimides have been developed, which form more stable conjugates.[3]
Vinyl sulfones and acrylamides represent alternative Michael acceptors for cysteine modification. While generally less reactive than maleimides, they form highly stable thioether linkages that are resistant to the retro-Michael reaction.[4]
Haloacetyl and Alkyl Halide Probes: Classic and Effective
Haloacetyl reagents, such as iodoacetamides and bromoacetamides, are another classic choice for cysteine labeling. These probes react with thiols via a nucleophilic substitution reaction, forming a stable thioether bond.
Mechanism of Haloacetyl Conjugation:
Caption: Nucleophilic substitution reaction between a cysteine thiol and a haloacetyl probe.
While highly effective, haloacetyl probes can exhibit some cross-reactivity with other nucleophilic residues like histidine and methionine, particularly at higher pH.[5]
"Turn-On" Probes: Illuminating Cysteine with High Signal-to-Noise
"Turn-on" fluorescent probes are designed to be non-fluorescent or weakly fluorescent until they react with their target, in this case, cysteine. This reaction triggers a chemical transformation that "turns on" the fluorescence, leading to a high signal-to-noise ratio and low background. These probes are particularly valuable for detecting low-abundance cysteine-containing molecules and for live-cell imaging.
Mechanisms for "turn-on" probes are diverse and often involve cleavage of a quenching group or a change in the electronic properties of the fluorophore upon reaction with cysteine.[6] For example, some probes utilize a 2,4-dinitrobenzenesulfonyl (DNBS) group as a recognition unit, which is cleaved by cysteine, releasing a highly fluorescent coumarin derivative.[6]
Comparative Performance of Cysteine-Reactive Probes
The selection of the optimal fluorescent probe depends on the specific experimental requirements. Key performance metrics to consider include selectivity, sensitivity, photostability, and cell permeability. The following table provides a comparative overview of commonly used cysteine-reactive probes.
| Probe Class | Reactive Group | Selectivity for Cys | Relative Reactivity | Linkage Stability | Key Advantages | Key Disadvantages |
| Maleimides | Maleimide | High | High | Moderate | High reactivity, commercially available | Potential for retro-Michael reaction |
| Haloacetyls | Iodoacetamide, Bromoacetamide | Moderate | High | High | Stable linkage, well-established | Potential for off-target reactivity |
| Vinyl Sulfones | Vinyl Sulfone | High | Moderate | High | Very stable linkage | Slower reaction kinetics than maleimides |
| "Turn-On" Probes | Various (e.g., DNBS-esters) | High | Varies | High | High signal-to-noise, low background | May require specific reaction conditions |
Experimental Protocols: A Practical Guide to Cysteine Labeling
The success of any cysteine modification experiment relies on a well-designed and executed protocol. The following sections provide detailed, step-by-step methodologies for using different classes of fluorescent probes.
Protocol 1: Labeling of Proteins with Maleimide-Based Probes
This protocol is a general guideline for labeling purified proteins with maleimide-functionalized fluorescent dyes.
Workflow for Maleimide Labeling:
Caption: General workflow for labeling proteins with maleimide probes.
Materials:
-
Purified protein containing a free cysteine residue
-
Maleimide-functionalized fluorescent dye (e.g., from a commercial supplier)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)), if necessary
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography column or dialysis cassette for purification
-
Anhydrous DMSO
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein has been stored in a buffer containing thiols, these must be removed by dialysis or buffer exchange prior to labeling.
-
Reduction of Disulfide Bonds (Optional): If the target cysteine is involved in a disulfide bond, it must be reduced. Incubate the protein with a 10- to 20-fold molar excess of DTT or TCEP for 1 hour at room temperature. Crucially, the reducing agent must be removed before adding the maleimide probe to prevent it from reacting with the dye. This is typically done by size-exclusion chromatography or dialysis.
-
Maleimide Stock Solution: Immediately before use, dissolve the maleimide-functionalized dye in anhydrous DMSO to a concentration of 10-20 mM. Protect the solution from light.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution. The reaction can be carried out for 2 hours at room temperature or overnight at 4°C. The optimal ratio of dye to protein and reaction time should be determined empirically for each protein.
-
Quenching: To stop the labeling reaction, add a quenching reagent such as free cysteine or β-mercaptoethanol to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted dye and quenching reagent by size-exclusion chromatography or extensive dialysis against a suitable storage buffer.
Protocol 2: Live-Cell Imaging with a "Turn-On" Cysteine Probe
This protocol provides a general framework for using a "turn-on" fluorescent probe to visualize cysteine in living cells.
Workflow for Live-Cell Imaging:
Caption: A simplified workflow for live-cell imaging of cysteine.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
"Turn-on" fluorescent probe for cysteine
-
Cell culture medium
-
Imaging buffer (e.g., Hank's Balanced Salt Solution (HBSS) or phenol red-free medium)
-
Fluorescence microscope equipped with the appropriate filter sets
Procedure:
-
Cell Culture: Plate the cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the "turn-on" probe in DMSO. Immediately before use, dilute the stock solution to the final working concentration in pre-warmed imaging buffer. The optimal concentration should be determined experimentally to maximize signal and minimize toxicity.
-
Labeling: Remove the cell culture medium and wash the cells once with pre-warmed imaging buffer. Add the probe-containing imaging buffer to the cells and incubate for the recommended time (typically 15-60 minutes) at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the probe solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe.
Conclusion: Making an Informed Choice
The selection of a fluorescent probe for cysteine modification is a critical decision that can significantly impact the outcome of an experiment. There is no single "best" probe; the optimal choice depends on a careful consideration of the specific application, the properties of the protein of interest, and the experimental conditions. By understanding the underlying reaction mechanisms and the key performance characteristics of different probe classes, researchers can make an informed decision and confidently embark on their investigations into the multifaceted roles of cysteine in biology. This guide provides a foundational framework for this selection process, empowering researchers to choose the right tool for the job and to generate robust and reliable data.
References
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BDP-S fluorescent probe for specific detection of Cys. (n.d.). Chemical & Biomedical Imaging. Retrieved from [Link]
- Blum, G., Weimer, R. M., Edgington, L. E., Adams, W., & Bogyo, M. (2009). Comparative Assessment of Substrates and Activity Based Probes as Tools for Non-Invasive Optical Imaging of Cysteine Protease Activity. PLOS ONE, 4(7), e6374.
- Chen, Y., et al. (2020). A Turn-On Fluorescent Probe for Sensitive Detection of Cysteine in a Fully Aqueous Environment and in Living Cells. Journal of Analytical Methods in Chemistry, 2020, 8867575.
- Fontaine, S. D., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides.
- Hemicyanine-Based Fluorescent Probes for Cysteine Detection in Cellular Imaging and Food Samples. (2023). Molecules, 28(14), 5449.
- A simple and sensitive fluorescent probe for specific detection of cysteine. (2017). Journal of Chemical Sciences, 129(8), 1219-1224.
-
Which fluorescent probe will best to be attached with Cysteine? (2020). ResearchGate. Retrieved from [Link]
- Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. (2021). Frontiers in Chemistry, 9, 708806.
- A fluorescent probe for the specific staining of cysteine containing proteins and thioredoxin reductase in SDS-PAGE. (2021). Biosensors, 11(5), 132.
- A selective fluorescent probe for cysteine and its imaging in live cells. (2014). RSC Advances, 4(109), 64183-64186.
- Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. (2015).
- Efficient Site-Specific Labeling of Proteins via Cysteines. (2011). JoVE (Journal of Visualized Experiments), (51), e2738.
- Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. (2016).
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Assessing the Impact of 3-(9-Anthryl)acrylaldehyde Labeling on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the covalent attachment of a fluorescent reporter molecule to a protein of interest is a cornerstone of modern biological inquiry. The insights gained from tracking protein localization, conformational changes, and binding interactions are invaluable. However, the very act of labeling can introduce perturbations that may alter the protein's native function, leading to misleading results. This guide provides an in-depth technical assessment of 3-(9-Anthryl)acrylaldehyde (AAA) as a fluorescent labeling agent and offers a comparative analysis with other commonly used amine-reactive dyes. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.
The Imperative of Minimizing Perturbation in Protein Labeling
The ideal fluorescent label should be a silent observer, reporting on the protein's behavior without influencing it. Organic fluorophores, being smaller than fluorescent proteins, are often preferred to minimize steric hindrance.[1] However, even small molecules can alter a protein's electrostatic surface, introduce hydrophobicity, or directly interfere with active or binding sites. Therefore, a critical component of any labeling strategy is the subsequent functional validation of the labeled protein.
This compound (AAA): An Amine-Reactive Probe
This compound is a fluorescent compound featuring an anthracene core, a polycyclic aromatic hydrocarbon known for its UV-absorbing and fluorescent properties.[2] The key feature for protein labeling is its aldehyde group, which can react with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain, to form a Schiff base. This reaction is typically followed by a reduction step to form a stable secondary amine linkage.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₂O |
| Molecular Weight | 232.28 g/mol |
| Solubility | Soluble in Chloroform |
The Labeling Mechanism of AAA with Proteins
The reaction of this compound with a primary amine on a protein proceeds via a two-step mechanism:
-
Schiff Base Formation: The aldehyde group of AAA undergoes a nucleophilic addition with the primary amine of a lysine residue or the N-terminus of the protein. This is followed by a dehydration step to form an imine, also known as a Schiff base. This reaction is reversible.
-
Reductive Amination: To form a stable, non-reversible covalent bond, the Schiff base is reduced to a secondary amine using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN).
A Comparative Look: AAA vs. Other Amine-Reactive Dyes
While AAA offers a potential route for labeling, it is crucial to compare it with more established amine-reactive fluorescent dyes. The most common classes are N-hydroxysuccinimide (NHS) esters and isothiocyanates.
| Feature | This compound (AAA) | N-Hydroxysuccinimide (NHS) Esters (e.g., Fluorescein, Rhodamine, Cyanine Dyes) | Isothiocyanates (e.g., FITC) |
| Reactive Group | Aldehyde (-CHO) | N-Hydroxysuccinimide Ester | Isothiocyanate (-N=C=S) |
| Target Residue | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus)[3] | Primary amines (Lysine, N-terminus)[1] |
| Bond Formed | Secondary Amine (after reduction) | Amide[3] | Thiourea[4] |
| Reaction pH | ~7.0-9.0 for Schiff base formation | 7.0-9.0[3] | ~9.0-9.5 |
| Photophysical Data (Protein Conjugated) | Not readily available in literature | Widely available | High quantum efficiency[1][4] |
| Potential for Functional Perturbation | Unknown, requires empirical validation | Can alter charge and hydrophobicity | Can alter charge and hydrophobicity |
Note: The lack of readily available, peer-reviewed data on the photophysical properties and functional impact of protein-conjugated AAA is a significant consideration for researchers.
Experimental Workflow: From Labeling to Functional Validation
The following section outlines a comprehensive, self-validating workflow for labeling a protein with an amine-reactive dye, such as AAA, and subsequently assessing the impact on its function.
Part 1: Protein Labeling Protocol (Amine-Reactive Dyes)
This protocol is a general guideline and should be optimized for each specific protein and dye.
-
Protein Preparation:
-
Purify the protein of interest to >95% purity.
-
Perform a buffer exchange into an amine-free buffer at a pH of 7.0-9.0 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Buffers containing primary amines, such as Tris or glycine, are incompatible with amine-reactive labeling.[3]
-
Concentrate the protein to 1-10 mg/mL.
-
-
Dye Preparation:
-
Dissolve the amine-reactive dye (e.g., AAA, NHS-ester) in a dry, amine-free organic solvent (e.g., DMSO or DMF) to a stock concentration of 10 mM immediately before use.[3]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution. The optimal dye-to-protein ratio should be determined empirically.
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.
-
For aldehyde-based labeling (like AAA), after the initial incubation, add a 10-fold molar excess of a fresh solution of sodium cyanoborohydride (NaBH₃CN) and incubate for another hour at room temperature to reduce the Schiff base.
-
-
Purification of the Labeled Protein:
-
Remove unreacted dye and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired storage buffer.
-
Part 2: Characterization of the Labeled Protein
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the dye.
-
Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
-
Assess Photophysical Properties:
-
Measure the fluorescence excitation and emission spectra to confirm successful labeling.
-
Determine the quantum yield and photostability of the conjugated dye, as these can differ from the free dye.
-
Part 3: Functional Assessment of the Labeled Protein
It is imperative to compare the activity of the labeled protein to that of an unlabeled control that has been subjected to the same buffer and temperature conditions.
For enzymes, assessing changes in catalytic activity is crucial.[5]
-
Assay Setup:
-
Prepare a series of substrate concentrations spanning a range from below to above the expected Michaelis constant (Km).
-
Initiate the reaction by adding a fixed amount of either the labeled or unlabeled enzyme.
-
Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).[6]
-
-
Data Analysis:
-
Plot the initial reaction velocity (V₀) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax (maximum velocity) and Km.
-
A significant change in Vmax or Km for the labeled enzyme compared to the unlabeled control indicates a functional perturbation.
-
For proteins involved in molecular interactions, it is essential to determine if labeling affects their binding affinity.[7]
-
Assay Setup (e.g., Fluorescence Anisotropy):
-
Use a fixed, low concentration of the labeled protein.
-
Titrate in increasing concentrations of the binding partner.
-
Measure the change in fluorescence anisotropy after each addition, allowing the system to reach equilibrium.
-
-
Data Analysis:
-
Plot the change in anisotropy against the concentration of the binding partner.
-
Fit the data to a binding isotherm to determine the dissociation constant (Kd).[8]
-
A significant difference in the Kd between the labeled and unlabeled protein (determined by a competitive binding assay) indicates that the label interferes with the interaction.
-
Techniques such as circular dichroism (CD) spectroscopy can provide insights into whether the labeling process has induced significant changes in the protein's secondary or tertiary structure.
Conclusion and Recommendations
The selection of a fluorescent label should be a carefully considered process, balancing the need for a bright and stable signal with the imperative to maintain the protein's native function. While this compound presents an alternative amine-reactive chemistry, the current lack of comprehensive, publicly available data on its photophysical properties and its impact on protein function is a significant drawback.
Our recommendations are as follows:
-
For Critical Functional Studies: Prioritize the use of well-characterized fluorescent dyes with extensive literature support, such as the Alexa Fluor, DyLight, or CF dye series of NHS-esters or maleimides.
-
When Using Novel Dyes like AAA: A thorough functional validation, as outlined in this guide, is not just recommended, but essential. The burden of proof lies with the researcher to demonstrate that the labeling does not introduce artifacts.
-
Consider Site-Specific Labeling: For proteins where labeling of surface lysines is likely to interfere with function, consider alternative, more site-specific labeling strategies, such as maleimide labeling of a unique cysteine residue or enzymatic labeling methods.
References
-
An efficient method for FITC labelling of proteins using tandem affinity purification. PLoS One. Available at: [Link]
-
A Guide to Simple and Informative Binding Assays. Mol Biol Cell. Available at: [Link]
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Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling. J Am Chem Soc. Available at: [Link]
-
Membrane Interactions of Cy3 and Cy5 Fluorophores and Their Effects on Membrane-Protein Dynamics. J Phys Chem B. Available at: [Link]
-
Photophysical Properties of Anthracene Derivatives. Photochem. Available at: [Link]
-
New strategies for fluorescently labeling proteins in the study of amyloids. Curr Opin Chem Biol. Available at: [Link]
-
Rhodamine B Fluorescent Labeling. LifeTein Peptide Blog. Available at: [Link]
-
Labeling of a protein with fluorophores using maleimide derivitization. Methods Mol Biol. Available at: [Link]
-
Protein painting for structural and binding site analysis via intracellular lysine reactivity profiling with o-phthalaldehyde. ResearchGate. Available at: [Link]
-
Enhanced Site-Specific Fluorescent Labeling of Membrane Proteins Using Native Nanodiscs. Int J Mol Sci. Available at: [Link]
-
Fluorescence Enhancement of Fluorescein Isothiocyanate-Labeled Protein A Caused by Affinity Binding with Immunoglobulin G in Bovine Plasma. Sensors (Basel). Available at: [Link]
-
Protein Binding Assays. Creative Diagnostics. Available at: [Link]
-
Photophysical Properties of Anthracene Derivatives. ResearchGate. Available at: [Link]
-
N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. STAR Protoc. Available at: [Link]
-
A Guide to Enzyme Assay Kits. Biocompare. Available at: [Link]
-
Applications of fluorescent protein tagging in structural studies of membrane proteins. Protein Sci. Available at: [Link]
-
Cellular protein painting for structural and binding sites analysis via lysine reactivity profiling with o-phthalaldehyde. bioRxiv. Available at: [Link]
-
Binding Assays. BMG LABTECH. Available at: [Link]
-
Enzyme Activity Assays. Bio-Rad. Available at: [Link]
-
Labeling Antibodies Using N-Hydroxysuccinimide (NHS)-Fluorescein. Cold Spring Harb Protoc. Available at: [Link]
-
Fluorescent labeling and modification of proteins. J Chem Biol. Available at: [Link]
-
Cellular encoding of Cy dyes for single-molecule imaging. eLife. Available at: [Link]
-
FITC Labeling and Conjugation. TdB Labs. Available at: [Link]
-
Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. J Mater Chem B. Available at: [Link]
-
Fluorescent Proteins 101: Visualizing Subcellular Structures & Organelles. Addgene Blog. Available at: [Link]
-
Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Taylor & Francis Online. Available at: [Link]
-
Enzyme assay. Wikipedia. Available at: [Link]
-
Identification of formaldehyde-induced modifications in proteins: reactions with model peptides. J Biol Chem. Available at: [Link]
-
Effect of labelling ratio on the photophysics of fluorescein isothyocyanate (FITC) conjugated to bovine serum albumin. ResearchGate. Available at: [Link]
-
Mechanism of Cyanine5 to Cyanine3 Photoconversion and Its Application for High-Density Single-Particle Tracking in a Living Cell. J Am Chem Soc. Available at: [Link]
-
Fluorescent Labeling with Cy5.5 NHS Ester: A Versatile Tool in Biological Research. GlpBio. Available at: [Link]
-
Sulfonated rhodamines as impermeable labelling substrates for cell surface protein visualization. bioRxiv. Available at: [Link]
-
Fluorescein isothiocyanate. Wikipedia. Available at: [Link]
-
Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Int J Mol Sci. Available at: [Link]
-
Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. ACS Omega. Available at: [Link]
-
Spectral and structural analysis of a red fluorescent protein from Acropora digitifera. Protein Sci. Available at: [Link]
-
Protein painting for structural and binding site analysis via intracellular lysine reactivity profiling with o-phthalaldehyde. Chem Sci. Available at: [Link]
-
Recent progress in enzymatic protein labelling techniques and their applications. Org Biomol Chem. Available at: [Link]
-
Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments. Nucleic Acids Res. Available at: [Link]
-
Dye-protein interactions between Rhodamine B and whey proteins that affect the photoproperties of the dye. ResearchGate. Available at: [Link]
-
Protein Binding. Frontage Laboratories. Available at: [Link]
-
An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. Molecules. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 3-(9-Anthryl)acrylaldehyde: A Guide for Laboratory Professionals
For the discerning researcher, the synthesis and application of novel compounds like 3-(9-Anthryl)acrylaldehyde are the cornerstones of discovery. However, the lifecycle of any chemical extends beyond its use in experimentation; its proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounding its recommendations in established principles of chemical safety and waste management.
Understanding the Hazard Profile: A Tale of Two Moieties
The key to safely managing this compound lies in recognizing the hazards associated with its two primary structural components: the anthracene backbone and the acrylaldehyde functional group.
-
The Anthracene Core: Anthracene is a well-characterized polycyclic aromatic hydrocarbon. PAHs are known for their potential environmental persistence and, in some cases, carcinogenic properties.[1][2] The United States Environmental Protection Agency (EPA) notes that PAHs can enter the body through inhalation, ingestion, or skin contact and tend to accumulate in fatty tissues.[1][2] Anthracene itself is classified as very toxic to aquatic life with long-lasting effects.[3] Therefore, any disposal method must prevent its release into the environment.
-
The Acrylaldehyde Functional Group: Aldehydes are a class of highly reactive organic compounds.[4] The acrylaldehyde moiety, in particular, is a known irritant and sensitizer. Acrylaldehyde itself is fatal if swallowed or inhaled, toxic in contact with skin, and causes severe skin burns and eye damage.[5] While the substitution on the anthracene core may modulate this reactivity, it is prudent to handle this compound with the assumption that it carries similar, if not identical, hazards.
Based on this structural analysis, this compound should be treated as a hazardous substance with potential for skin and eye irritation, respiratory tract irritation, and significant environmental toxicity.
Pre-Disposal Handling and Storage: The Foundation of Safety
Proper handling and storage are paramount to minimizing exposure and ensuring a safe disposal process.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[6][7] | To prevent skin and eye contact with the potentially irritating and sensitizing compound. |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood.[6] | To minimize the inhalation of any dust or vapors. |
| Storage | Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[6][7] | To prevent degradation and accidental reactions. The air-sensitive nature of similar compounds suggests that storage under an inert atmosphere may be beneficial.[7] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. The primary and most recommended method is incineration by a licensed hazardous waste disposal facility.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure, unadulterated this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials grossly contaminated with this compound (e.g., filter paper, weighing boats, gloves) should be collected in a separate, labeled hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a labeled, leak-proof container. Avoid mixing with other solvent waste streams to prevent unknown chemical reactions.
2. Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Irritant," "Environmental Hazard").
3. Consultation with EHS:
-
Before initiating any disposal, consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations and will arrange for the collection and disposal by a licensed hazardous waste contractor.
4. Recommended Disposal Method: Incineration
-
Controlled incineration is the preferred method for the ultimate disposal of PAHs and many organic compounds.[8] This process ensures the complete destruction of the molecule, preventing its release into the environment. The high temperatures and controlled conditions of a hazardous waste incinerator are necessary to break down the stable aromatic structure of the anthracene core.
5. Alternative (Less Preferred) Methods:
-
Landfill: Landfill disposal of untreated this compound is not recommended due to its potential environmental toxicity and persistence.[9]
-
Chemical Treatment: While chemical deactivation can be an option for some aldehydes, developing a validated protocol for this compound would require significant research and is not a standard procedure.[10] Any such treatment should only be attempted by trained professionals under controlled conditions and with the explicit approval of the EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[11]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material and place it in a sealed, labeled container for disposal.[6] Avoid generating dust.[6][7] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container.
-
Decontaminate: Clean the spill area with an appropriate solvent (consult your EHS for recommendations), followed by soap and water.
-
Report: Report the spill to your supervisor and the EHS department.
Conclusion
References
- Sigma-Aldrich. (2025-11-06).
- Carl ROTH.
- Guidechem. This compound 38982-12-6 wiki.
- Durham Tech. (2018-01-18).
- Fisher Scientific. (2009-09-26).
- United States Environmental Protection Agency.
- Mori, et al. (2023-09-23). Aldehydes' Sources, Toxicity, Environmental Analysis, and Control in Food.
- Enviro Wiki. (2022-04-27).
- Occupational Safety and Health Administration. Safe Use of Glutaraldehyde in Health Care.
- LookChem. 3-(9-Anthryl)acrolein.
- CymitQuimica. This compound.
- PubChem. This compound | C17H12O | CID 6365417.
- ChemicalBook. (2025-08-08). This compound | 38982-12-6.
- United States Environmental Protection Agency. Anthracene - EPA Archive.
- National Center for Biotechnology Information.
- Google Patents. (2012-05-03).
- MDPI.
- Occupational Safety and Health Administr
- New Jersey Department of Health and Senior Services. Anthracene - HAZARD SUMMARY.
- Occupational Safety and Health Administration.
- PubChem. 9-Anthracenecarboxaldehyde | C15H10O | CID 69504.
- Wikipedia. Disinfectant.
- National Institutes of Health.
- The Superfund Research Center. All About PAHs.
- United States Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- ResearchGate. (2025-08-06). Removal of polycyclic aromatic hydrocarbons (PAH)
- United States Environmental Protection Agency. Hazardous Waste Listings.
- Washington State Department of Ecology.
- The National Academies of Sciences, Engineering, and Medicine.
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- 7. fishersci.com [fishersci.com]
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- 11. nj.gov [nj.gov]
A Senior Application Scientist's Guide to Safe Handling: 3-(9-Anthryl)acrylaldehyde
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in research and drug development. 3-(9-Anthryl)acrylaldehyde (CAS: 38982-12-6), a yellow crystalline solid, is one such compound valued for its fluorescent properties.[1] However, its full toxicological profile remains largely uninvestigated.[2] This guide provides a robust framework for handling this substance, grounding our protocols in an understanding of its constituent chemical moieties: a polycyclic aromatic hydrocarbon (PAH) core and a reactive aldehyde functional group.
The primary directive of this protocol is the uncompromising protection of laboratory personnel. Given the limited specific toxicity data, we must adopt a conservative approach, treating the compound with the caution required for related, well-characterized hazardous substances. Our safety strategy is built on preventing the three primary routes of exposure: dermal contact, inhalation, and ingestion.
Hazard Assessment: A Tale of Two Moieties
The risk profile of this compound stems from its hybrid structure:
-
The Aldehyde Group: Aldehydes are known reactive electrophiles.[3] They can cause irritation to the skin, eyes, and respiratory tract.[2][3] Some aldehydes are sensitizers and can lead to allergic reactions upon repeated exposure.[3] Their reactivity also means specific materials, like certain types of gloves, are required for adequate protection.[3]
-
The Anthracene Core (A Polycyclic Aromatic Hydrocarbon): The anthracene structure places this compound in the PAH family. PAHs as a class are of significant toxicological concern, with some members being known carcinogens.[4] Exposure to PAHs, particularly in particulate form, is a documented risk that requires stringent controls, including respiratory protection and thorough decontamination of surfaces and personal protective equipment (PPE).[4][5][6]
Therefore, all handling procedures must be designed to mitigate both the immediate irritant effects of the aldehyde and the potential long-term health risks associated with PAHs.
Essential Personal Protective Equipment (PPE) & Engineering Controls
The selection of PPE is not a checklist but a comprehensive system designed to create a barrier between the researcher and the chemical hazard. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Ventilated Chemical Storage Cabinet | Single pair of Nitrile Gloves | Safety Glasses | Fully-buttoned Lab Coat | Not required for closed containers |
| Weighing Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Double-layered Nitrile or Butyl Rubber Gloves | Chemical Splash Goggles & Full Face Shield | Lab Coat | N95 Respirator (if potential for dust cannot be fully contained) |
| Preparing Solutions | Chemical Fume Hood | Double-layered Nitrile or Butyl Rubber Gloves | Chemical Splash Goggles | Lab Coat & Chemical-resistant Apron | Not required within a certified fume hood |
| Reaction Workup & Purification | Chemical Fume Hood | Double-layered Nitrile or Butyl Rubber Gloves | Chemical Splash Goggles & Full Face Shield | Lab Coat & Chemical-resistant Apron | Recommended if heating or potential for aerosolization exists |
| Spill Cleanup | N/A | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Splash Goggles & Full Face Shield | Disposable Coveralls | Air-Purifying Respirator (APR) with combination organic vapor/P100 cartridges |
Causality of Choices:
-
Double-Gloving: Provides a critical layer of protection. The outer glove absorbs any initial contamination and can be removed and disposed of immediately, leaving a clean inner glove for subsequent actions, thus preventing cross-contamination.
-
Nitrile/Butyl Rubber vs. Latex: Aldehydes can degrade common glove materials like latex.[3] Nitrile and butyl rubber offer superior chemical resistance, ensuring barrier integrity.[3]
-
Face Shield over Goggles: While goggles protect the eyes from splashes, a face shield is essential when handling the powder or larger volumes of solution to protect the entire face from splashes and airborne particles.
-
Fume Hood: This is the most critical engineering control. It contains dust and vapors, pulling them away from the user's breathing zone and preventing inhalation exposure.
Operational Protocol: A Step-by-Step Workflow for Safe Handling
This protocol ensures that safety is integrated into every step of the experimental process.
Sources
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- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 6. Learn more about the ingress of PAHs through firefighter hoods and base layers [fsri.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
